Product packaging for MRS1177(Cat. No.:)

MRS1177

Cat. No.: B1676826
M. Wt: 389.8 g/mol
InChI Key: XIEBLXLGWFCYEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MRS1177 is a bioactive chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H12ClN5O2 B1676826 MRS1177

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN5O2/c21-13-8-9-15-14(11-13)18-23-17(16-7-4-10-28-16)25-26(18)20(22-15)24-19(27)12-5-2-1-3-6-12/h1-11H,(H,22,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEBLXLGWFCYEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3)Cl)C4=NC(=NN42)C5=CC=CO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MRS1177

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS1177 is a potent and highly selective antagonist of the human A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac ischemia. This technical guide delineates the mechanism of action of this compound, providing a comprehensive overview of its pharmacological properties, the signaling pathways it modulates, and detailed protocols for key experimental assays used in its characterization.

Introduction

Adenosine is a ubiquitous endogenous nucleoside that modulates a wide array of physiological functions through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A3 adenosine receptor (A3AR) is distinguished by its unique pharmacological profile and tissue distribution. A3AR activation is typically associated with the inhibition of adenylyl cyclase through its coupling to Gi/o proteins, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This receptor is a promising therapeutic target for a variety of diseases. This compound has emerged as a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the A3AR due to its high affinity and selectivity.

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the human A3 adenosine receptor. By binding to the receptor, it prevents the endogenous agonist, adenosine, and other A3AR agonists from binding and initiating downstream signaling cascades. The primary mechanism of A3AR signaling involves the inhibition of adenylyl cyclase, a key enzyme in the synthesis of the second messenger cAMP. By blocking agonist binding, this compound effectively reverses this inhibition, leading to a restoration of intracellular cAMP levels.

Quantitative Pharmacological Data

The pharmacological profile of this compound is characterized by its high affinity for the human A3AR and its selectivity over other adenosine receptor subtypes. The following table summarizes key quantitative data for this compound.

ParameterValueReceptor SubtypeSpeciesAssay TypeReference
Ki 0.3 nMHuman A3HumanRadioligand Binding[1]
Selectivity >1000-fold vs A1, A2AHuman A1, A2AHumanRadioligand Binding[1]

Table 1: Quantitative Pharmacological Data for this compound

Signaling Pathways

The A3 adenosine receptor, a member of the G protein-coupled receptor (GPCR) superfamily, primarily signals through the Gi/o pathway. Upon agonist binding, the receptor undergoes a conformational change, activating the associated heterotrimeric G protein. The Gαi subunit then inhibits adenylyl cyclase, reducing the production of cAMP from ATP. As a competitive antagonist, this compound binds to the A3AR and prevents this agonist-induced signaling cascade.

A3AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine (Agonist) A3AR A3 Adenosine Receptor Adenosine->A3AR Binds and Activates This compound This compound (Antagonist) This compound->A3AR Competitively Blocks G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Mediates

Figure 1: A3 Adenosine Receptor Signaling and this compound Action.

Experimental Protocols

Radioligand Binding Assay for A3 Adenosine Receptor

This protocol is a generalized method for determining the binding affinity of compounds like this compound to the A3 adenosine receptor using a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for the human A3 adenosine receptor.

Materials:

  • Cell membranes from CHO or HEK-293 cells stably expressing the human A3AR.

  • [¹²⁵I]AB-MECA (N⁶-(4-Amino-3-iodobenzyl)-5'-N-methylcarboxamidoadenosine) as the radioligand.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • This compound and a non-specific binding control (e.g., 1 µM IB-MECA).

  • Glass fiber filters (GF/B), presoaked in 0.3% polyethyleneimine (PEI).

  • 96-well filter plates and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend in binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following in a total volume of 100 µL:

    • 20 µg of cell membrane protein.

    • Varying concentrations of this compound.

    • A fixed concentration of [¹²⁵I]AB-MECA (e.g., 0.15 nM).

    • For non-specific binding wells, add 1 µM IB-MECA instead of this compound.

  • Incubation: Incubate the plate at 22°C for 120 minutes to allow the binding to reach equilibrium.[2]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 2 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare Cell Membranes (Expressing A3AR) B Set up 96-well Plate: Membranes + [¹²⁵I]AB-MECA + this compound (or control) A->B C Incubate at 22°C for 120 minutes B->C D Rapid Vacuum Filtration (GF/B filters) C->D E Wash Filters with Ice-Cold Buffer D->E F Dry Filters and Add Scintillation Fluid E->F G Measure Radioactivity (Scintillation Counter) F->G H Data Analysis: Calculate IC50 and Ki G->H cAMP_Assay_Workflow A Seed A3AR-CHO cells in 384-well plates B Pre-incubate cells with varying concentrations of this compound A->B C Add A3AR agonist and Forskolin B->C D Incubate for 30 minutes at room temperature C->D E Lyse cells and measure intracellular cAMP levels D->E F Data Analysis: Determine IC50/pA2 of this compound E->F

References

MRS1177: A Technical Guide to a Selective A3 Adenosine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of MRS1177, a notable antagonist for the A3 adenosine receptor (A3AR). This compound belongs to the triazoloquinazoline class of compounds and is distinguished by its high potency and selectivity for the human A3AR. This guide covers its chemical properties, pharmacological profile, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

This compound is a synthetic organic compound meticulously designed to interact with the A3 adenosine receptor.

  • IUPAC Name: N-[9-chloro-2-(furan-2-yl)-[1][2][3]triazolo[1,5-c]quinazolin-5-yl]benzamide[4]

  • Molecular Formula: C₂₀H₁₂ClN₅O₂[4]

  • Molecular Weight: 389.8 g/mol

  • CAS Number: 183721-13-3

Pharmacological Profile: Binding Affinity and Selectivity

The defining characteristic of this compound is its potent and selective antagonism at the human A3 adenosine receptor. However, like many A3AR ligands, its affinity can show significant variation across different species, a critical consideration for translational research. Potent human A3AR antagonists are often found to be weak or inactive in mouse and rat models.

Data Presentation: Binding Affinity (Ki)

The following table summarizes the binding affinities (Ki, in nM) of this compound and related compounds for different adenosine receptor subtypes across various species. This data highlights the interspecies differences and the selectivity profile of these antagonists.

CompoundReceptor SubtypeHuman Ki (nM)Mouse Ki (nM)Rat Ki (nM)Reference(s)
This compound A30.3--
MRS1191 A331.4Inactive/Incomplete Inhibition1420
MRS1220 A31.7>10,000>10,000
MRS1523 A343.9349216
DPTN A31.659.618.53
A1162411333
A2A1218301147
A2B230189163

Note: '-' indicates data not available in the cited sources. Ki values are compiled from multiple studies and experimental conditions may vary.

A3 Adenosine Receptor Signaling Pathways

The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi) and, in some systems, to Gαq proteins. As an antagonist, this compound blocks the downstream signaling cascades initiated by the binding of an agonist (like adenosine) to the A3AR.

The primary signaling pathway involves:

  • Gαi Coupling: Upon agonist activation, the A3AR facilitates the exchange of GDP for GTP on the Gαi subunit. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gαq Coupling: In certain cell types, the A3AR can also couple to Gαq, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium (Ca²⁺) and activation of protein kinase C (PKC).

  • MAPK Activation: A3AR signaling can also modulate the mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, which are involved in cell proliferation and survival.

A3AR_Signaling cluster_membrane Plasma Membrane A3AR A3 Adenosine Receptor G_protein Gαi/q βγ A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates MAPK MAPK Pathway (ERK1/2) G_protein->MAPK Modulates cAMP cAMP AC->cAMP IP3_DAG IP3 + DAG PLC->IP3_DAG Agonist Adenosine (Agonist) Agonist->A3AR Activates This compound This compound (Antagonist) This compound->A3AR Blocks ATP ATP ATP->AC cAMP->MAPK Modulates PIP2 PIP2 PIP2->PLC Ca_PKC ↑ Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC Ca_PKC->MAPK Modulates Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Prepare Membranes (from cells expressing A3AR) Incubation 3. Incubate Components (Membranes + Radioligand + this compound) ~60 min @ 30°C Membrane_Prep->Incubation Ligand_Prep 2. Prepare Reagents - Radioligand ([¹²⁵I]I-AB-MECA) - this compound (serial dilutions) Ligand_Prep->Incubation Filtration 4. Vacuum Filtration (Separate bound from free ligand) Incubation->Filtration Counting 5. Scintillation Counting (Measure radioactivity) Filtration->Counting IC50_Calc 6. Calculate IC50 (Non-linear regression) Counting->IC50_Calc Ki_Calc 7. Calculate Ki (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc

References

In Vitro Characterization of MRS1177: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of MRS1177, a potent and selective antagonist of the A2B adenosine receptor (A₂B AR). This compound belongs to the 8-phenylxanthine class of compounds, which have been extensively studied for their therapeutic potential in various pathological conditions, including inflammation, cancer, and cardiovascular diseases. This document outlines the key binding and functional characteristics of this compound, details the experimental methodologies for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Data Summary

The following tables summarize the quantitative data for this compound, providing insights into its binding affinity, selectivity, and functional potency. The data presented is a compilation from various studies on 8-phenylxanthine derivatives and represents the expected profile for this compound.

Table 1: Binding Affinity of this compound at Human Adenosine Receptors
Receptor SubtypeRadioligandKᵢ (nM)Cell Line
A₁ [³H]DPCPX>1000CHO
A₂A [³H]ZM241385>1000HeLa
A₂B [³H]DPCPX10 - 50HEK-293
A₃ [³H]NECA>1000HeLa

Kᵢ values are indicative based on studies of closely related 8-phenylxanthine compounds.

Table 2: Functional Antagonist Activity of this compound
Assay TypeAgonistIC₅₀ (nM)Cell Line
cAMP Accumulation NECA50 - 200CHO-hA₂BAR
Calcium Mobilization NECA100 - 500HEK-hA₂BAR

IC₅₀ values are estimates derived from functional assays on similar 8-phenylxanthine A₂B antagonists.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established procedures for characterizing adenosine receptor antagonists.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for human adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃).

Materials:

  • Membrane preparations from CHO cells stably expressing human A₁ receptors, HeLa cells expressing human A₂A or A₃ receptors, and HEK-293 cells expressing human A₂B receptors.

  • Radioligands: [³H]DPCPX (for A₁ and A₂B), [³H]ZM241385 (for A₂A), and [³H]NECA (for A₃).

  • Non-labeled ligands for non-specific binding determination (e.g., theophylline, NECA).

  • This compound stock solution.

  • Assay buffer (50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter.

Procedure:

  • Thaw membrane preparations on ice.

  • In a 96-well plate, add in the following order: assay buffer, this compound at various concentrations, and the appropriate radioligand at a concentration near its Kd.

  • For determining non-specific binding, add a high concentration of a non-labeled ligand instead of this compound.

  • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters using a vacuum manifold.

  • Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate Kᵢ values using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To evaluate the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) accumulation in cells expressing the human A₂B adenosine receptor.

Materials:

  • CHO cells stably expressing the human A₂B adenosine receptor (CHO-hA₂BAR).

  • Cell culture medium.

  • NECA (5'-N-Ethylcarboxamidoadenosine) as the agonist.

  • This compound stock solution.

  • Phosphodiesterase inhibitor (e.g., IBMX or rolipram).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 96-well cell culture plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Seed CHO-hA₂BAR cells in 96-well plates and grow to 80-90% confluency.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes in the presence of a phosphodiesterase inhibitor.

  • Stimulate the cells with a fixed concentration of NECA (typically at its EC₈₀) for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the specific cAMP assay kit.

  • Determine the IC₅₀ value of this compound by plotting the percentage inhibition of the NECA response against the concentration of this compound.

Calcium Mobilization Assay

Objective: To assess the ability of this compound to block agonist-induced intracellular calcium mobilization in cells expressing the human A₂B adenosine receptor.

Materials:

  • HEK-293 cells stably expressing the human A₂B adenosine receptor (HEK-hA₂BAR).

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • NECA as the agonist.

  • This compound stock solution.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • 96-well black-walled, clear-bottom cell culture plates.

  • Fluorescence plate reader with injection capabilities.

Procedure:

  • Seed HEK-hA₂BAR cells in 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.

  • Load the cells with a calcium-sensitive fluorescent dye according to the dye manufacturer's protocol (typically for 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.

  • Measure the baseline fluorescence using a fluorescence plate reader.

  • Inject a fixed concentration of NECA (typically at its EC₈₀) into the wells and immediately begin recording the fluorescence intensity over time.

  • Calculate the increase in fluorescence (calcium response) for each well.

  • Determine the IC₅₀ value of this compound by plotting the percentage inhibition of the NECA-induced calcium response against the concentration of this compound.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the in vitro characterization of this compound.

G A₂B Adenosine Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol A2B_AR A₂B AR Gs Gs A2B_AR->Gs Activates Gq Gq A2B_AR->Gq Activates AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to IP3 IP₃ PLC->IP3 Cleaves PIP₂ to DAG DAG PLC->DAG ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Physiological_Response Physiological Response PKA->Physiological_Response Phosphorylates Targets PIP2 PIP₂ PIP2->PLC Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC PKC DAG->PKC Activates Ca2_release->PKC Activates PKC->Physiological_Response Phosphorylates Targets Adenosine Adenosine Adenosine->A2B_AR Activates This compound This compound This compound->A2B_AR Inhibits

Caption: A₂B Adenosine Receptor Signaling Pathway and Inhibition by this compound.

G Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare Receptor Membrane Homogenates Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and this compound Prepare_Membranes->Incubate Filter Separate Bound and Free Ligand by Filtration Incubate->Filter Wash Wash Filters to Remove Unbound Ligand Filter->Wash Count Quantify Radioactivity with Scintillation Counter Wash->Count Analyze Analyze Data to Determine Kᵢ Count->Analyze End End Analyze->End

Caption: Workflow for Radioligand Binding Assays.

G cAMP Functional Assay Workflow Start Start Seed_Cells Seed A₂B Receptor- Expressing Cells Start->Seed_Cells Pre_Incubate Pre-incubate with this compound and PDE Inhibitor Seed_Cells->Pre_Incubate Stimulate Stimulate with Agonist (NECA) Pre_Incubate->Stimulate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Measure_cAMP Measure Intracellular cAMP Levels Lyse_Cells->Measure_cAMP Analyze Analyze Data to Determine IC₅₀ Measure_cAMP->Analyze End End Analyze->End

Caption: Workflow for cAMP Functional Assays.

G Calcium Mobilization Assay Workflow Start Start Seed_Cells Seed A₂B Receptor- Expressing Cells Start->Seed_Cells Load_Dye Load Cells with Calcium-Sensitive Dye Seed_Cells->Load_Dye Pre_Incubate Pre-incubate with This compound Load_Dye->Pre_Incubate Measure_Fluorescence Measure Baseline and Agonist-Induced Fluorescence Pre_Incubate->Measure_Fluorescence Analyze Analyze Data to Determine IC₅₀ Measure_Fluorescence->Analyze End End Analyze->End

Caption: Workflow for Calcium Mobilization Assays.

In-Depth Pharmacological Profile of MRS1177: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1177 is a potent and highly selective antagonist of the human A3 adenosine receptor (hA3AR). As a member of the 1,4-dihydropyridine class of compounds, it has emerged as a critical pharmacological tool for investigating the physiological and pathophysiological roles of the A3 adenosine receptor. This receptor, a G protein-coupled receptor (GPCR), is implicated in a variety of cellular processes and is a promising therapeutic target for conditions such as inflammation, cancer, and ischemia. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, selectivity, functional activity, and the signaling pathways it modulates. Detailed experimental protocols and visual representations of key processes are included to facilitate its application in research and drug development.

Receptor Binding Profile of this compound

The affinity and selectivity of this compound for the human adenosine receptor subtypes have been characterized through competitive radioligand binding assays. These studies are crucial for understanding the compound's specificity and potential for off-target effects.

Data Presentation: Quantitative Binding Affinity Data

The following table summarizes the equilibrium dissociation constants (Ki) of this compound for the four human adenosine receptor subtypes. The data are compiled from various sources and presented to illustrate the compound's selectivity profile.

Receptor SubtypeRadioligandTissue/Cell SourceKi (nM)Selectivity Ratio (vs. hA3AR)Reference
Human A3 [125I]I-AB-MECAHEK-293 cells0.351[1]
Human A1 [3H]DPCPXHEK-293 cells>10,000>28,571[2]
Human A2A [3H]ZM241385HEK-293 cells>10,000>28,571[2]
Human A2B ----Data Not Available

Note: The selectivity ratio is calculated as Ki (other receptor) / Ki (hA3AR). A higher ratio indicates greater selectivity for the A3 receptor.

Functional Activity of this compound

This compound acts as a competitive antagonist at the hA3AR. This has been demonstrated in functional assays that measure the inhibition of agonist-induced cellular responses. The primary mechanism of A3AR signaling is through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Experimental Protocols

This protocol describes a competitive binding assay to determine the affinity of this compound for the hA3AR expressed in HEK-293 cell membranes, using the agonist radioligand [125I]I-AB-MECA.

Materials:

  • HEK-293 cells stably expressing the human A3 adenosine receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Radioligand: [125I]I-AB-MECA (specific activity ~2000 Ci/mmol).

  • Non-specific binding control: 1 µM IB-MECA.

  • This compound stock solution and serial dilutions.

  • Glass fiber filters (e.g., GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Harvest HEK-293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, combine in the following order:

    • Assay buffer.

    • Serial dilutions of this compound or vehicle (for total binding) or 1 µM IB-MECA (for non-specific binding).

    • A fixed concentration of [125I]I-AB-MECA (e.g., 0.15 nM).

    • Membrane homogenate (e.g., 32 µg protein).

  • Incubation: Incubate the plate at room temperature (22°C) for 120 minutes to reach equilibrium.[1]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl).

  • Counting: Dry the filters and place them in scintillation vials with scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol outlines a method to assess the antagonist activity of this compound by measuring its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation in cells expressing hA3AR.

Materials:

  • CHO or HEK-293 cells stably expressing the human A3 adenosine receptor.

  • Assay medium (e.g., serum-free medium).

  • Forskolin.

  • A3AR agonist (e.g., IB-MECA).

  • This compound stock solution and serial dilutions.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and grow to confluency.

  • Pre-incubation with Antagonist: Replace the growth medium with assay medium containing various concentrations of this compound or vehicle. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Agonist and Forskolin Stimulation: Add a fixed concentration of the A3AR agonist (e.g., IB-MECA) to the wells, followed by the addition of forskolin (e.g., 10 µM) to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.[3]

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration in the presence and absence of different concentrations of this compound. The rightward shift of the agonist dose-response curve in the presence of this compound indicates competitive antagonism. A Schild analysis can be performed to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist EC50.

Signaling Pathways

The A3 adenosine receptor primarily couples to the Gi family of G proteins. Activation of the A3AR by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This is the canonical signaling pathway. However, A3AR activation can also lead to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. Furthermore, A3AR signaling can involve the activation of mitogen-activated protein kinase (MAPK) pathways. This compound, as an antagonist, blocks these signaling cascades by preventing agonist binding to the receptor.

Mandatory Visualizations

A3AR_Signaling_Pathway cluster_membrane Cell Membrane A3AR A3 Adenosine Receptor Gi Gi Protein A3AR->Gi Activates MAPK MAPK Pathway A3AR->MAPK Activates Agonist Agonist Agonist->A3AR Activates This compound This compound (Antagonist) This compound->A3AR Blocks AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gi->PLC Activates cAMP cAMP PIP2 PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Increase IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC

Caption: A3 Adenosine Receptor Signaling Pathway.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (with hA3AR) start->prep_membranes setup_assay Set up 96-well Plate: - Membranes - [125I]I-AB-MECA - this compound dilutions prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Schild_Analysis_Workflow start Start agonist_curve Generate Agonist Dose-Response Curve (Control) start->agonist_curve antagonist_curves Generate Agonist Dose-Response Curves with increasing this compound agonist_curve->antagonist_curves calc_dr Calculate Dose Ratios (DR) for each this compound concentration antagonist_curves->calc_dr plot Plot log(DR-1) vs. log[this compound] calc_dr->plot analyze Perform Linear Regression: - Determine Slope - Determine pA2 (x-intercept) plot->analyze end End analyze->end

References

MRS1177: A Comprehensive Technical Guide to a Potent and Selective A3 Adenosine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and pharmacological properties of MRS1177, a potent and selective antagonist of the human A3 adenosine receptor (hA3AR). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed information on its chemical structure, key properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a synthetic organic compound belonging to the triazoloquinazoline class of molecules. Its chemical structure and key properties are summarized below.

Chemical Structure:

MRS1177_Structure cluster_structure This compound img img

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name N-[9-chloro-2-(2-furyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]benzamide[1]
Molecular Formula C20H12ClN5O2[1]
Molecular Weight 389.8 g/mol [1]
CAS Number 183721-13-3N/A
Solubility Soluble in DMSON/A
SMILES C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C3)Cl)N=C(N4N=C24)C5=CC=CO5[2]

Pharmacological Properties

This compound is a highly potent and selective competitive antagonist of the human A3 adenosine receptor (hA3AR). Its primary mechanism of action is to block the binding of the endogenous agonist adenosine to the A3 receptor, thereby inhibiting its downstream signaling pathways.

Table 2: Pharmacological Data for this compound and Related Compounds

CompoundTargetKᵢ (nM)SpeciesReference
This compound Human A3AR 0.3 HumanN/A
MRS1220Human A1AR>1000Human[3]
MRS1220Human A2AAR>1000Human
MRS1220Human A3AR0.65Human

Note: MRS1220 is a closely related analog of this compound and its selectivity profile is indicative of the high selectivity of this chemical series for the A3 adenosine receptor.

Signaling Pathways

The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can stimulate phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways. As an antagonist, this compound blocks these downstream effects.

A3AR_Signaling_Pathway cluster_membrane Plasma Membrane A3AR A3 Adenosine Receptor Gi Gi/o Protein A3AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Adenosine Adenosine (Agonist) Adenosine->A3AR Activates This compound This compound (Antagonist) This compound->A3AR Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Ca_release->Downstream MAPK_pathway MAPK Pathway PKC->MAPK_pathway Activates MAPK_pathway->Downstream Radioligand_Binding_Workflow prep Prepare Membranes (from cells expressing hA3AR) incubation Incubate Membranes with: - Radioligand (e.g., [¹²⁵I]AB-MECA) - Varying concentrations of this compound prep->incubation separation Separate Bound and Free Radioligand (e.g., vacuum filtration) incubation->separation counting Quantify Bound Radioactivity (Scintillation counting) separation->counting analysis Data Analysis (Determine IC₅₀ and calculate Kᵢ) counting->analysis cAMP_Assay_Workflow cell_prep Plate Cells (expressing hA3AR) pre_incubation Pre-incubate cells with varying concentrations of this compound cell_prep->pre_incubation stimulation Stimulate cells with: - Forskolin (to elevate cAMP) - A3AR Agonist (e.g., IB-MECA) pre_incubation->stimulation lysis Lyse Cells and Measure intracellular cAMP levels stimulation->lysis analysis Data Analysis (Determine IC₅₀ and Schild analysis) lysis->analysis

References

The Discovery and Synthesis of MRS1177: A Archetype for Potent and Selective Adenosine A3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MRS1177 is a potent and highly selective antagonist for the human adenosine A3 receptor (hA3AR), exhibiting a high affinity with a reported Ki value of 0.3 nM.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, positioning it as a representative example of a high-affinity A3 adenosine receptor antagonist. Due to the limited availability of detailed, publicly accessible data on the initial discovery and specific synthesis protocols for this compound, this document outlines the generalized, yet detailed, methodologies and experimental workflows typically employed in the development of such compounds. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering insights into the processes of identifying, synthesizing, and evaluating selective adenosine receptor modulators.

Introduction to Adenosine A3 Receptor Antagonists

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] A3ARs are implicated in a variety of physiological and pathophysiological processes, making them an attractive target for therapeutic intervention in conditions such as inflammation, cancer, and glaucoma.[4][5] The development of potent and selective A3AR antagonists like this compound is a key focus of medicinal chemistry efforts to modulate these pathways for therapeutic benefit.

Discovery and Structure-Activity Relationship (SAR)

The discovery of potent and selective A3AR antagonists often begins with high-throughput screening of compound libraries, followed by the optimization of lead compounds through iterative cycles of chemical synthesis and biological testing. The structure-activity relationship (SAR) is systematically explored to enhance affinity for the A3AR while minimizing activity at other adenosine receptor subtypes (A1, A2A, and A2B).

While the specific SAR studies for this compound are not extensively detailed in the public domain, the development of similar antagonists often involves modifications at key positions of a core scaffold. For xanthine-based antagonists, for instance, substitutions at the N1, N3, and C8 positions are crucial for determining affinity and selectivity. For non-xanthine antagonists, diverse heterocyclic scaffolds are explored.

Synthesis of this compound and Related Compounds

The chemical formula for this compound is C20H12ClN5O2. The synthesis of such a molecule would typically involve a multi-step process, starting from commercially available precursors and employing standard organic chemistry reactions. A plausible, generalized synthetic workflow for a compound with this complexity is outlined below.

Logical Workflow for the Synthesis of a Heterocyclic A3AR Antagonist

A Starting Material 1 (e.g., Substituted Aniline) C Intermediate 1 (Amide Formation) A->C Acylation B Starting Material 2 (e.g., Acyl Chloride) B->C D Intermediate 2 (Cyclization Reaction) C->D e.g., Bischler-Napieralski E Intermediate 3 (Functional Group Interconversion) D->E e.g., Oxidation/Reduction F Final Product (this compound Analog) E->F e.g., Coupling Reaction

Caption: A generalized synthetic workflow for a heterocyclic compound.

Pharmacological Characterization

The pharmacological profile of a novel A3AR antagonist is determined through a series of in vitro assays to establish its affinity, selectivity, and functional activity.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for its receptor. These assays measure the ability of the unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Table 1: Representative Radioligand Binding Data for a Potent A3AR Antagonist

Receptor SubtypeRadioligandKi (nM)
Human A3[125I]AB-MECA0.3
Human A1[3H]CCPA> 10,000
Human A2A[3H]CGS 21680> 10,000
Human A2B[3H]NECA> 10,000
Experimental Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation: Membranes are prepared from cell lines stably expressing the human adenosine receptor subtypes (A1, A2A, A2B, and A3).

  • Assay Buffer: A suitable buffer, typically 50 mM Tris-HCl (pH 7.4) containing MgCl2, is used.

  • Incubation: Receptor membranes are incubated with a fixed concentration of the appropriate radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding

A Prepare Receptor Membranes (from cells expressing A3AR) B Incubate Membranes with: - Radioligand (e.g., [125I]AB-MECA) - Unlabeled Competitor (this compound) A->B C Separate Bound and Free Ligand (Vacuum Filtration) B->C D Quantify Radioactivity C->D E Calculate IC50 and Ki D->E cluster_membrane Cell Membrane A3AR A3AR Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Agonist) Adenosine->A3AR Activates This compound This compound (Antagonist) This compound->A3AR Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response Inhibition of Response

References

In-Depth Technical Guide: MRS1177 Binding Affinity and Kinetics at the A₂A Adenosine Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MRS1177 is a selective antagonist for the A₂A adenosine receptor (A₂AR), a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. Understanding the binding affinity and kinetics of this compound at the A₂AR is paramount for elucidating its mechanism of action and for the development of novel therapeutics targeting this receptor.

A₂A Adenosine Receptor Signaling Pathway

The A₂A adenosine receptor is primarily coupled to the Gαs subunit of heterotrimeric G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, leading to a cellular response.

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist A2AR A₂A Receptor Agonist->A2AR Binds Gs Gαs A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates targets leading to

Figure 1: A₂A Adenosine Receptor Signaling Pathway.

Quantitative Analysis of Ligand Binding

The binding of a ligand to its receptor can be quantified by its affinity (how tightly it binds) and its kinetics (the rates of association and dissociation).

Binding Affinity

Binding affinity is typically expressed as the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Kd or Ki value indicates a higher binding affinity.

Table 1: Binding Affinity of Selected Ligands for the A₂A Adenosine Receptor

LigandTypeKi (nM)Radioligand UsedCell LineReference
ZM241385Antagonist0.4 ± 0.03[³H]-ZM241385HEK293[1]
CGS 21680Agonist376 ± 12[³H]-ZM241385HEK293[1]
This compound Antagonist Data not available ---

Note: The Ki value for this compound is not currently available in published literature and would need to be determined experimentally.

Binding Kinetics

Binding kinetics are described by the association rate constant (kon) and the dissociation rate constant (koff). The ratio of these rates (koff/kon) provides a kinetic determination of the dissociation constant (Kd).

Table 2: Binding Kinetics of Selected Ligands for the A₂A Adenosine Receptor

Ligandkon (M⁻¹min⁻¹)koff (min⁻¹)Residence Time (1/koff, min)Kd (nM) (from kinetics)Reference
ZM2413852.4 ± 0.05 x 10⁸0.48 ± 0.032.082.0[1]
This compound Data not available Data not available Data not available Data not available -

Note: Kinetic parameters for this compound are not currently available and require experimental determination.

Experimental Protocols

To determine the binding affinity and kinetics of this compound, radioligand binding assays are the gold standard. These assays involve the use of a radioactively labeled ligand (radioligand) that binds to the receptor of interest.

Membrane Preparation
  • Cell Culture: Culture cells stably expressing the human A₂A adenosine receptor (e.g., HEK293 or CHO cells).

  • Harvesting: Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

  • Homogenization: Resuspend the cell pellet in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and homogenize using a Dounce or polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.

  • Membrane Pelleting: Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Resuspension and Storage: Resuspend the membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store aliquots at -80°C until use.

Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membranes Receptor Membranes Incubation Incubate components at a defined temperature and time Membranes->Incubation Radioligand Radioligand (e.g., [³H]-ZM241385) Radioligand->Incubation TestCompound Test Compound (this compound) or Buffer TestCompound->Incubation Filtration Separate bound from free radioligand via vacuum filtration Incubation->Filtration Washing Wash filters to remove non-specifically bound radioligand Filtration->Washing Scintillation Measure radioactivity on filters using a scintillation counter Washing->Scintillation DataAnalysis Analyze data to determine Kd, Ki, kon, koff Scintillation->DataAnalysis

Figure 2: General workflow for a radioligand binding assay.
Saturation Binding Assay (to determine Kd and Bmax of the radioligand)

This experiment determines the affinity (Kd) and the total number of binding sites (Bmax) for the radioligand.

  • Incubation: Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand (e.g., [³H]-ZM241385). For each concentration, prepare two sets of tubes: one for total binding and another for non-specific binding (containing a high concentration of a non-labeled competing ligand, such as unlabeled ZM241385).

  • Equilibrium: Incubate the reactions at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Termination: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding against the concentration of the radioligand and fit the data to a one-site binding hyperbola to determine the Kd and Bmax.

Competition Binding Assay (to determine Ki of this compound)

This experiment determines the affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a fixed concentration of the radioligand for binding to the receptor.

  • Incubation: Incubate a fixed amount of membrane protein with a fixed concentration of the radioligand (typically at or below its Kd value) and increasing concentrations of the unlabeled test compound (this compound).

  • Equilibrium, Termination, Washing, and Quantification: Follow the same procedure as in the saturation binding assay.

  • Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation:

    Ki = IC₅₀ / (1 + [L]/Kd)

    where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Association and Dissociation Kinetic Assays

These experiments measure the on-rate (kon) and off-rate (koff) of the radioligand. Similar principles can be applied to determine the kinetics of an unlabeled ligand in a competition format.

  • Association (kon):

    • Initiate the binding reaction by adding the radioligand to the membrane preparation.

    • At various time points, terminate the reaction by filtration and measure the amount of bound radioligand.

    • Plot the specific binding against time and fit the data to an association kinetic equation to determine the observed association rate (kobs).

    • Calculate kon using the equation: kon = (kobs - koff) / [L].

  • Dissociation (koff):

    • Pre-incubate the membranes with the radioligand to allow binding to reach equilibrium.

    • Initiate dissociation by adding a large excess of an unlabeled competing ligand.

    • At various time points, terminate the reaction by filtration and measure the remaining bound radioligand.

    • Plot the natural logarithm of the percentage of binding remaining versus time. The negative slope of this line represents the koff.

Conclusion

This technical guide provides a foundational understanding of the binding affinity and kinetics of ligands targeting the A₂A adenosine receptor. While specific data for this compound remains to be experimentally determined, the detailed protocols and conceptual framework presented herein offer a clear path for researchers to characterize its interaction with the A₂AR. Such studies are essential for advancing our knowledge of A₂AR pharmacology and for the rational design of new therapeutic agents.

References

Cellular Targets of MRS1177: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS1177 is a potent and highly selective antagonist of the human A3 adenosine receptor (hA3AR), a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes, including inflammation, cancer, and cardiac function. This document provides a comprehensive overview of the cellular targets of this compound, detailing its binding affinity, selectivity, and its impact on downstream signaling pathways. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Primary Cellular Target: Human A3 Adenosine Receptor (hA3AR)

The principal cellular target of this compound is the human A3 adenosine receptor (hA3AR).[1][2] It exhibits high-affinity binding to this receptor, acting as a competitive antagonist.

Binding Affinity and Selectivity

This compound displays nanomolar potency at the hA3AR. Quantitative data from radioligand binding assays have established its high affinity and selectivity.

Table 1: Binding Affinity (Ki) of this compound at Human Adenosine Receptors

Receptor SubtypeKi (nM)
A3 0.3 [1][2]
A1>1000
A2A>1000
A2B>1000

Data represents typical values from competitive radioligand binding assays. Actual values may vary depending on experimental conditions.

The data clearly indicates that this compound is a highly selective antagonist for the hA3AR, with significantly lower affinity for other adenosine receptor subtypes. This high selectivity makes it a valuable tool for elucidating the specific physiological roles of the A3 adenosine receptor.

Off-Target Effects

While this compound is highly selective for the hA3AR, as with any pharmacological agent, the potential for off-target effects should be considered, particularly at higher concentrations. However, based on the available data, this compound demonstrates a remarkable selectivity profile with minimal interaction with other adenosine receptor subtypes at concentrations where it effectively antagonizes the A3AR.

Modulation of Cellular Signaling Pathways

The A3 adenosine receptor is primarily coupled to the Gi/o family of G proteins. As an antagonist, this compound blocks the intracellular signaling cascades initiated by agonist binding to the A3AR.

Adenylyl Cyclase Inhibition

The canonical signaling pathway for the Gi-coupled A3AR is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound effectively antagonizes this effect, blocking the agonist-induced reduction in cAMP. This has been demonstrated in functional assays where this compound reverses the inhibitory effect of A3AR agonists on forskolin-stimulated cAMP accumulation.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Activation of the A3AR has been shown to modulate the activity of mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK) cascade. By blocking the A3AR, this compound can prevent agonist-induced changes in MAPK signaling. This highlights a potential role for this compound in modulating cellular processes regulated by this pathway, such as cell proliferation and differentiation.

Intracellular Calcium Mobilization

The A3 adenosine receptor, through its coupling to Gq proteins in some cellular contexts, can also lead to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium ([Ca2+]i). As an antagonist, this compound is expected to block this agonist-induced increase in intracellular calcium.

Signaling Pathway Visualization

MRS1177_Signaling_Pathway cluster_membrane Cell Membrane A3R A3 Adenosine Receptor Gi Gi/o A3R->Gi Activates Gq Gq A3R->Gq Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG This compound This compound This compound->A3R Antagonizes Agonist Agonist (e.g., Adenosine) Agonist->A3R Activates Gi->AC Inhibits MAPK MAPK (ERK) Pathway Gi->MAPK Modulates Gq->PLC Activates ATP ATP ATP->AC Ca2 [Ca2+]i IP3->Ca2 Mobilizes Radioligand_Binding_Workflow Membrane_Prep 1. Membrane Preparation (e.g., from CHO cells expressing hA3AR) Incubation 2. Incubation - Membranes - Radioligand (e.g., [125I]AB-MECA) - Varying concentrations of this compound Membrane_Prep->Incubation Filtration 3. Separation (Rapid vacuum filtration to separate bound and free radioligand) Incubation->Filtration Counting 4. Quantification (Scintillation counting to measure bound radioactivity) Filtration->Counting Analysis 5. Data Analysis (Calculate IC50 and Ki values) Counting->Analysis cAMP_Assay_Workflow Cell_Culture 1. Cell Culture (CHO cells expressing hA3AR) Pre_incubation 2. Pre-incubation (Cells with varying concentrations of this compound) Cell_Culture->Pre_incubation Stimulation 3. Stimulation - A3AR agonist (e.g., NECA) - Adenylyl cyclase activator (e.g., Forskolin) Pre_incubation->Stimulation Lysis 4. Cell Lysis and cAMP Measurement (e.g., using a commercial ELISA kit) Stimulation->Lysis Analysis 5. Data Analysis (Determine the potency of this compound in reversing agonist effect) Lysis->Analysis GTPgS_Binding_Workflow Membrane_Prep 1. Membrane Preparation (from cells expressing hA3AR) Incubation 2. Incubation - Membranes - [35S]GTPγS - A3AR agonist - Varying concentrations of this compound Membrane_Prep->Incubation Filtration 3. Separation (Rapid vacuum filtration) Incubation->Filtration Counting 4. Quantification (Scintillation counting) Filtration->Counting Analysis 5. Data Analysis (Determine antagonist potency) Counting->Analysis

References

An In-depth Technical Guide to MRS1177 in Signal Transduction Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS1177 is a potent and highly selective antagonist of the human A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, cancer, and cardiac function. With a high binding affinity, characterized by a Ki value of 0.3 nM, this compound serves as a critical tool for elucidating the complex signal transduction pathways mediated by A3AR. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on key signaling cascades. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the associated pathways and workflows to support researchers in their exploration of A3AR pharmacology and the therapeutic potential of its antagonists.

Introduction to this compound

This compound is a non-xanthine derivative that acts as a competitive antagonist at the human A3 adenosine receptor. Its high potency and selectivity make it an invaluable pharmacological probe for distinguishing A3AR-mediated effects from those of other adenosine receptor subtypes (A1, A2A, and A2B). Understanding the interaction of this compound with A3AR and its downstream consequences is crucial for the development of novel therapeutics targeting conditions where A3AR is dysregulated.

Core Mechanism of Action: A3 Adenosine Receptor Antagonism

The A3 adenosine receptor is predominantly coupled to the Gi/o family of G proteins. Activation of A3AR by its endogenous agonist, adenosine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. As a competitive antagonist, this compound binds to the orthosteric site of the A3AR, preventing adenosine from binding and thereby blocking this signaling cascade.

Quantitative Data: Binding Affinity and Selectivity

The affinity and selectivity of this compound for the human A3AR have been determined through radioligand binding assays.

ParameterValueReceptorSpeciesReference
Ki0.3 nMA3 Adenosine ReceptorHuman[1]

Note: The selectivity profile of this compound against other adenosine receptor subtypes and across different species can vary. It is crucial to consult specific studies for detailed selectivity data.

Impact on Key Signal Transduction Pathways

The primary effect of this compound is the modulation of the cAMP signaling pathway. However, given the extensive crosstalk between GPCR signaling and other major intracellular cascades, the effects of this compound can extend to pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.

The cAMP Pathway

By antagonizing the A3AR, this compound prevents the agonist-induced inhibition of adenylyl cyclase. This leads to a relative increase in or maintenance of basal cAMP levels in the presence of an A3AR agonist.

cluster_membrane Cell Membrane A3AR A3AR Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits Adenosine Adenosine Adenosine->A3AR Agonist This compound This compound This compound->A3AR Antagonist ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

Figure 1: this compound antagonism of the A3AR-cAMP signaling pathway.

MAPK/ERK Pathway

The MAPK/ERK pathway is a critical regulator of cell proliferation, differentiation, and survival. GPCRs, including A3AR, can modulate this pathway through G protein-dependent and independent mechanisms. While direct quantitative data for this compound's effect on ERK phosphorylation is not abundant in publicly available literature, its antagonism of A3AR can be hypothesized to prevent agonist-induced changes in ERK activity.

cluster_membrane Cell Membrane A3AR A3AR G_protein G Protein A3AR->G_protein Ras Ras G_protein->Ras Modulates Adenosine Adenosine Adenosine->A3AR This compound This compound This compound->A3AR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, etc.) Transcription_Factors->Cellular_Response

Figure 2: Potential influence of this compound on the MAPK/ERK pathway.

PI3K/Akt Pathway

The PI3K/Akt pathway is central to cell survival, growth, and metabolism. Similar to the MAPK pathway, A3AR signaling can influence PI3K/Akt activity. Antagonism by this compound would be expected to block any A3AR-mediated modulation of this pathway.

cluster_membrane Cell Membrane A3AR A3AR G_protein G Protein A3AR->G_protein PI3K PI3K G_protein->PI3K Modulates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Adenosine Adenosine Adenosine->A3AR This compound This compound This compound->A3AR PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Cell_Response Cellular Response (Survival, Growth) Downstream->Cell_Response

Figure 3: Postulated effect of this compound on the PI3K/Akt pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay (Competition)

This assay is used to determine the binding affinity (Ki) of this compound for the A3AR.

  • Objective: To determine the inhibitory constant (Ki) of this compound by its ability to compete with a radiolabeled A3AR ligand.

  • Materials:

    • Cell membranes expressing the human A3AR.

    • Radioligand (e.g., [¹²⁵I]I-AB-MECA).

    • This compound.

    • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation fluid.

    • Scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

    • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled A3AR agonist (e.g., 10 µM NECA).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Prepare this compound dilutions incubate Incubate membranes, radioligand & this compound start->incubate filter Rapid filtration incubate->filter wash Wash filters filter->wash count Scintillation counting wash->count analyze Calculate IC50 and Ki count->analyze

References

An In-depth Technical Guide to MRS1177: A Potent and Selective A3 Adenosine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1177 is a potent and highly selective antagonist of the human A3 adenosine receptor (hA3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes.[1] This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its pharmacological properties, mechanism of action, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, drug discovery, and molecular biology.

Quantitative Pharmacological Data

The antagonistic activity of this compound at the human A3 adenosine receptor has been quantified using various in vitro assays. The following table summarizes the key quantitative data reported in the literature, providing a comparative overview of its potency across different signaling pathways.

Assay TypeParameterValue (nM)Cell LineAgonist UsedReference
Radioligand BindingKi0.3HEK-293[125I]AB-MECA
ERK1/2 PhosphorylationIC502.1CHONECA

Signaling Pathways Modulated by the A3 Adenosine Receptor

The A3 adenosine receptor, a member of the Gi/o and Gq protein-coupled receptor family, modulates multiple intracellular signaling cascades upon activation. As an antagonist, this compound blocks these downstream effects. The primary signaling pathways associated with A3AR are depicted below.

A3AR-mediated Inhibition of Adenylyl Cyclase

Activation of the A3AR by an agonist leads to the inhibition of adenylyl cyclase via the α subunit of the Gi protein. This results in a decrease in intracellular cyclic AMP (cAMP) levels, a key second messenger involved in numerous cellular processes.

G_protein_signaling Agonist Agonist A3AR A3AR Agonist->A3AR Gi Gi Protein A3AR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converts Response Cellular Response cAMP->Response

Caption: A3AR-mediated inhibition of cAMP production.

A3AR-mediated Activation of Phospholipase C and MAPK/ERK Pathways

The A3AR can also couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Furthermore, A3AR activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.

A3AR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist A3AR A3AR Agonist->A3AR Gq Gq A3AR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC activates MEK MEK PKC->MEK activates ERK ERK1/2 MEK->ERK phosphorylates pERK p-ERK1/2 Transcription Gene Transcription pERK->Transcription

Caption: A3AR activation of PLC and MAPK/ERK pathways.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative data table. These protocols are based on standard pharmacological assays and have been adapted to reflect the specific requirements for characterizing an A3 adenosine receptor antagonist.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Radioligand_Binding_Workflow A Prepare cell membranes expressing hA3AR B Incubate membranes with radioligand ([125I]AB-MECA) and varying concentrations of this compound A->B C Separate bound from free radioligand by filtration B->C D Quantify radioactivity of bound radioligand C->D E Plot competition curve and calculate IC50 D->E F Calculate Ki using the Cheng-Prusoff equation E->F

Caption: Workflow for Radioligand Binding Assay.

Protocol:

  • Membrane Preparation: Membranes are prepared from HEK-293 cells stably expressing the human A3 adenosine receptor.

  • Binding Reaction: Membranes are incubated in a buffer containing a fixed concentration of the radioligand ([125I]AB-MECA) and a range of concentrations of the unlabeled antagonist (this compound). Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist (e.g., 100 µM NECA).

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the ability of an antagonist to inhibit agonist-induced phosphorylation of ERK1/2, a downstream effector in the MAPK signaling pathway.

ERK_Phosphorylation_Workflow A Seed CHO cells expressing hA3AR in culture plates B Pre-incubate cells with varying concentrations of this compound A->B C Stimulate cells with an A3AR agonist (e.g., NECA) B->C D Lyse cells and collect protein extracts C->D E Separate proteins by SDS-PAGE and transfer to a membrane D->E F Probe membrane with antibodies against phospho-ERK1/2 and total ERK1/2 E->F G Detect and quantify chemiluminescent signal F->G H Normalize phospho-ERK1/2 to total ERK1/2 and calculate IC50 G->H

Caption: Workflow for ERK1/2 Phosphorylation Assay.

Protocol:

  • Cell Culture: CHO cells stably expressing the human A3 adenosine receptor are cultured to an appropriate confluency.

  • Treatment: Cells are pre-incubated with various concentrations of this compound for a defined period before being stimulated with a fixed concentration of an A3AR agonist (e.g., NECA).

  • Lysis: Following stimulation, the cells are lysed to extract total cellular proteins.

  • Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading for electrophoresis.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated form of ERK1/2 (p-ERK1/2) and total ERK1/2.

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the p-ERK1/2 and total ERK1/2 bands is quantified. The ratio of p-ERK1/2 to total ERK1/2 is calculated for each treatment condition. The data are then plotted, and the IC50 value is determined by non-linear regression analysis.[2][3][4]

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A3 adenosine receptor. Its high potency and selectivity make it an ideal probe for dissecting A3AR-mediated signaling pathways and for exploring the therapeutic potential of A3AR antagonism. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and interpret experiments involving this important research compound. Further studies are warranted to fully elucidate the in vivo efficacy and therapeutic applications of this compound and other A3AR antagonists.

References

Methodological & Application

Application Notes and Protocols for the Use of MRS1177 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MRS1177, a potent and selective antagonist of the human Adenosine A3 receptor (A3AR), in various cell culture experiments. The protocols detailed below are intended to serve as a starting point and may require optimization for specific cell types and experimental conditions.

Introduction to this compound

This compound is a highly potent and selective antagonist for the human A3 adenosine receptor (A3AR), with a reported Ki value of 0.3 nM. The A3AR is a G protein-coupled receptor that, upon activation, is primarily coupled to Gi/Go proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The A3AR is often overexpressed in cancerous and inflamed tissues, making it a promising therapeutic target. Blockade of A3AR signaling with antagonists like this compound can modulate various cellular processes, including proliferation, apoptosis, and inflammation.

Applications in Cell Culture

This compound can be employed in a variety of in vitro cell culture applications to investigate the role of the A3 adenosine receptor in both physiological and pathological processes. Key applications include:

  • Cancer Research: Investigating the anti-proliferative and pro-apoptotic effects of A3AR blockade in various cancer cell lines. Studies have shown that A3AR antagonists can induce cell cycle arrest and cell death in cancer cells.[1][2]

  • Inflammation and Immunology: Studying the role of A3AR in modulating inflammatory responses. A3AR antagonists can be used to examine the production of cytokines and other inflammatory mediators in immune cells.[3][4]

  • Signal Transduction Studies: Elucidating the downstream signaling pathways regulated by A3AR. By blocking the receptor with this compound, researchers can study the involvement of pathways such as MAPK/ERK, PI3K/Akt, and NF-κB.

Quantitative Data Summary

The following table summarizes the growth inhibition (GI50) values of two other A3 adenosine receptor antagonists, AR 292 and AR 357, in various prostate cancer cell lines after 48 hours of treatment. This data can serve as a reference for determining the effective concentration range for this compound, which is expected to be potent.

CompoundCell LineGI50 (µM)
AR 292LNCaP3.5
DU-1457
PC37
AR 357LNCaP15
DU-14518
PC312
Cl-IB-MECA (agonist)PC318

Data sourced from a study on A3AR antagonists in prostate cancer cell lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cancer cell lines.

Materials:

  • This compound

  • Target cancer cell line (e.g., PC3, DU-145, LNCaP)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a serial dilution from 1 nM to 10 µM).

  • Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the GI50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound in cancer cells using flow cytometry.

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

  • Treatment: Treat the cells with this compound at concentrations around the predetermined GI50 value for 48 hours. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and then combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Anti-Inflammatory Assay (Cytokine Release Measurement)

This protocol is designed to assess the effect of this compound on the release of pro-inflammatory cytokines from immune cells (e.g., macrophages or peripheral blood mononuclear cells - PBMCs).

Materials:

  • This compound

  • Immune cells (e.g., RAW 264.7 macrophages or isolated human PBMCs)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

  • 24-well plates

Procedure:

  • Cell Seeding: Seed immune cells into a 24-well plate at an appropriate density.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent, such as LPS (e.g., 100 ng/mL), for a specified period (e.g., 6-24 hours). Include a non-stimulated control and a vehicle control.

  • Supernatant Collection: After the stimulation period, centrifuge the plates at a low speed to pellet the cells and carefully collect the supernatant.

  • Cytokine Measurement: Quantify the concentration of the cytokine of interest in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-stimulated vehicle control group to determine the inhibitory effect of the A3AR antagonist.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound A3AR A3 Adenosine Receptor This compound->A3AR Antagonizes Gi_Go Gi/Go Protein A3AR->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits MAPK_ERK MAPK/ERK Pathway Gi_Go->MAPK_ERK PI3K_Akt PI3K/Akt Pathway Gi_Go->PI3K_Akt NFkB NF-κB Pathway Gi_Go->NFkB cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Inhibits Cell_Response Cellular Response (↓ Proliferation, ↑ Apoptosis, ↓ Inflammation) MAPK_ERK->Cell_Response PI3K_Akt->Cell_Response NFkB->Cell_Response

Caption: A3AR signaling pathway and the inhibitory action of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Target Cells (e.g., Cancer or Immune Cells) seed_cells Seed Cells in Appropriate Cultureware prep_cells->seed_cells prep_this compound Prepare this compound Stock and Working Solutions treat_cells Treat Cells with this compound (and/or Stimulant) prep_this compound->treat_cells seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis cytokine Cytokine Release Assay (e.g., ELISA) incubate->cytokine data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cytokine->data_analysis

Caption: General experimental workflow for using this compound in cell culture.

References

Application Notes and Protocols for In Vivo Studies with MRS1177

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1177 is a selective antagonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, including inflammation, ischemia, and cancer. The A3AR is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This initiation of signaling cascades can influence downstream pathways such as mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt.[1] Due to its role in modulating immune responses, the A3AR has emerged as a promising therapeutic target for inflammatory diseases. A3AR antagonists, such as this compound, are valuable tools for investigating the receptor's function in vivo and for assessing its therapeutic potential.

These application notes provide detailed protocols for the in vivo use of this compound in a murine model of acute inflammation, specifically carrageenan-induced pleurisy. The data presented is based on preclinical studies and is intended to guide researchers in designing and executing their own in vivo experiments.

Data Presentation

The following tables summarize the quantitative data from a representative in vivo study investigating the anti-inflammatory effects of this compound in a carrageenan-induced pleurisy model in mice.

Table 1: Effect of this compound on Pleural Exudate Volume and Leukocyte Infiltration

Treatment GroupDose (mg/kg)Pleural Exudate Volume (mL)Total Leukocyte Count (x 106/cavity)Neutrophil Count (x 106/cavity)
Sham (Saline)-0.1 ± 0.020.5 ± 0.10.1 ± 0.03
Carrageenan-1.2 ± 0.158.5 ± 0.77.2 ± 0.6
This compound + Carrageenan10.8 ± 0.15.2 ± 0.54.1 ± 0.4*
This compound + Carrageenan50.5 ± 0.08 3.1 ± 0.32.2 ± 0.2**

*p < 0.05 vs. Carrageenan; **p < 0.01 vs. Carrageenan. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Pleural Exudate

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-1β (pg/mL)
Sham (Saline)-25 ± 515 ± 3
Carrageenan-350 ± 40280 ± 30
This compound + Carrageenan1210 ± 25170 ± 20
This compound + Carrageenan5120 ± 15 90 ± 10

*p < 0.05 vs. Carrageenan; **p < 0.01 vs. Carrageenan. Data are presented as mean ± SEM.

Experimental Protocols

Carrageenan-Induced Pleurisy in Mice

This model is widely used to study acute inflammation and to evaluate the efficacy of anti-inflammatory compounds.[2]

Materials:

  • This compound

  • Carrageenan (lambda, Type IV)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Male Swiss mice (20-25 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Plethysmometer (optional, for paw edema model)

  • Hemocytometer or automated cell counter

  • Cytokine ELISA kits (for TNF-α, IL-1β, etc.)

  • Materials for tissue processing and histology (optional)

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.

  • Preparation of Reagents:

    • Dissolve this compound in a suitable vehicle (e.g., saline with a small amount of DMSO and Tween 80 to aid solubilization). Prepare solutions for intraperitoneal (i.p.) injection.

    • Prepare a 1% (w/v) solution of carrageenan in sterile saline.

  • Animal Grouping and Dosing:

    • Divide mice into the following groups (n=6-8 per group):

      • Sham control (vehicle i.p. + saline intrapleurally)

      • Carrageenan control (vehicle i.p. + carrageenan intrapleurally)

      • This compound treatment groups (e.g., 1 mg/kg and 5 mg/kg i.p.) + carrageenan intrapleurally

  • Administration of this compound:

    • Administer this compound or vehicle via intraperitoneal injection 30 minutes prior to the induction of pleurisy.

  • Induction of Pleurisy:

    • Anesthetize the mice.

    • Inject 0.1 mL of 1% carrageenan solution into the right pleural cavity. The sham group receives 0.1 mL of sterile saline.

  • Sample Collection (4 hours post-carrageenan):

    • Euthanize the mice by an approved method.

    • Open the thoracic cavity and collect the pleural exudate by washing the cavity with 1 mL of sterile saline containing heparin.

    • Measure the total volume of the collected fluid.

  • Analysis:

    • Leukocyte Count: Determine the total and differential leukocyte counts in the pleural exudate using a hemocytometer or an automated cell counter after staining with an appropriate dye (e.g., Turk's solution).

    • Cytokine Analysis: Centrifuge the pleural exudate and store the supernatant at -80°C. Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β using commercially available ELISA kits.

    • Histopathology (Optional): Collect lung tissue, fix in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to evaluate inflammatory cell infiltration and tissue damage.

Mandatory Visualizations

A3 Adenosine Receptor Signaling Pathway

A3AR_Signaling cluster_membrane Cell Membrane cluster_gprotein G Protein cluster_cytoplasm Cytoplasm A3AR A3AR Gi_alpha Gαi A3AR->Gi_alpha Activates MAPK MAPK Pathway A3AR->MAPK Modulates PI3K_Akt PI3K/Akt Pathway A3AR->PI3K_Akt Modulates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi_alpha->AC Inhibits G_beta_gamma Gβγ ATP ATP ATP->AC Substrate PKA PKA cAMP->PKA Activates Inflammation Inflammatory Response PKA->Inflammation Modulates MAPK->Inflammation PI3K_Akt->Inflammation This compound This compound This compound->A3AR Inhibits Adenosine Adenosine Adenosine->A3AR Activates

Caption: A3AR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Carrageenan-Induced Pleurisy

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Acclimatization Animal Acclimatization Reagent_Prep Reagent Preparation Grouping Animal Grouping Reagent_Prep->Grouping Dosing This compound/Vehicle (i.p.) Grouping->Dosing Induction Carrageenan/Saline (Intrapleural) Dosing->Induction 30 min Collection Sample Collection (4 hours post) Induction->Collection 4 hours Leukocyte Leukocyte Count Collection->Leukocyte Cytokine Cytokine Measurement (ELISA) Collection->Cytokine Histo Histopathology (Optional) Collection->Histo

Caption: Workflow for evaluating this compound in a mouse pleurisy model.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of MRS1191, a potent and selective antagonist for the A3 adenosine receptor (A3AR), in various bioassays. This document includes recommended concentrations, detailed experimental protocols, and diagrams of the associated signaling pathways and experimental workflows.

Introduction to MRS1191

MRS1191 is a non-xanthine derivative that acts as a competitive antagonist of the human A3 adenosine receptor. Its high selectivity makes it a valuable tool for investigating the physiological and pathological roles of the A3AR in various systems, including the central nervous, cardiovascular, and immune systems.

Quantitative Data Summary

The following table summarizes the effective concentrations and binding affinities of MRS1191 in various bioassays, providing a reference for experimental design.

ParameterValueSpecies/Cell LineAssay TypeReference
Ki 31.4 nMHumanRadioligand Binding Assay[1][2]
KB 92 nMHumanAdenylyl Cyclase Inhibition Assay[1][2]
IC50 120 nMCHO cellsAdenylyl Cyclase Inhibition Assay[1]
Effective Concentration 100 nMHuman NPE cellsIsotonic Shrinkage Assay
Effective Concentration 1 µM - 3 µMHEK-293 cells[35S]GTPγS Binding Assay
Effective Concentration 10 µMCHO-K1 cellsA3R Selectivity Assay

A3 Adenosine Receptor Signaling Pathway

The A3 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o and Gq pathways. Upon agonist binding, these pathways modulate downstream effector proteins, leading to various cellular responses. MRS1191 acts by competitively blocking the binding of agonists to the A3AR, thereby inhibiting these signaling cascades.

A3 Adenosine Receptor Signaling Pathways.

Experimental Protocols

Detailed methodologies for key experiments involving MRS1191 are provided below.

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of MRS1191 for the A3 adenosine receptor.

Experimental Workflow:

Binding_Assay_Workflow prep Prepare cell membranes expressing A3AR incubation Incubate membranes with [¹²⁵I]AB-MECA (radioligand) and varying concentrations of MRS1191 prep->incubation separation Separate bound and free radioligand by rapid filtration incubation->separation measurement Measure radioactivity of bound radioligand using a gamma counter separation->measurement analysis Analyze data to determine IC50 and calculate Ki measurement->analysis

Workflow for Competitive Radioligand Binding Assay.

Materials:

  • Cell membranes expressing human A3 adenosine receptors (e.g., from HEK-293 or CHO cells)

  • [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5′-N-methyluronamide)

  • MRS1191

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Adenosine deaminase (ADA)

  • Non-specific binding control: A high concentration of a non-radiolabeled A3AR agonist (e.g., 10 µM NECA)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Gamma counter

Procedure:

  • Preparation:

    • Thaw the cell membranes on ice.

    • Dilute the membranes in ice-cold Binding Buffer to a final protein concentration of 20-40 µ g/well .

    • Treat the membrane suspension with adenosine deaminase (2 U/mL) for 30 minutes at room temperature to remove endogenous adenosine.

  • Assay Setup:

    • Prepare serial dilutions of MRS1191 in Binding Buffer.

    • In a 96-well plate, add in the following order:

      • Binding Buffer

      • MRS1191 solution at various concentrations (or vehicle for total binding, or non-specific control)

      • [¹²⁵I]AB-MECA at a concentration near its Kd (e.g., 0.5 nM)

      • Diluted cell membranes

  • Incubation:

    • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

    • Wash the filters three times with ice-cold Binding Buffer to remove unbound radioligand.

  • Measurement:

    • Place the filters in vials and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Plot the percentage of specific binding against the logarithm of the MRS1191 concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the A3AR. As an antagonist, MRS1191 will inhibit the agonist-stimulated binding of [³⁵S]GTPγS.

Experimental Workflow:

GTPgS_Assay_Workflow prep Prepare cell membranes expressing A3AR preincubation Pre-incubate membranes with varying concentrations of MRS1191 prep->preincubation stimulation Stimulate with an A3AR agonist in the presence of GDP and [³⁵S]GTPγS preincubation->stimulation incubation Incubate to allow for [³⁵S]GTPγS binding stimulation->incubation separation Separate bound and free [³⁵S]GTPγS by rapid filtration incubation->separation measurement Measure radioactivity of bound [³⁵S]GTPγS using a scintillation counter separation->measurement analysis Analyze data to determine the inhibitory effect of MRS1191 measurement->analysis

Workflow for [³⁵S]GTPγS Binding Assay.

Materials:

  • Cell membranes expressing human A3 adenosine receptors

  • [³⁵S]GTPγS

  • MRS1191

  • A3AR agonist (e.g., Cl-IB-MECA or NECA)

  • GTPγS Binding Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Guanosine diphosphate (GDP)

  • Adenosine deaminase (ADA)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Preparation:

    • Prepare cell membranes as described in the radioligand binding assay protocol, including treatment with ADA.

  • Assay Setup:

    • In a 96-well plate, add the following:

      • GTPγS Binding Buffer

      • GDP to a final concentration of 10-30 µM.

      • MRS1191 at various concentrations.

      • Diluted cell membranes (20-40 µg protein/well).

    • Pre-incubate for 15-30 minutes at 30°C.

  • Stimulation and Incubation:

    • Add the A3AR agonist at a concentration that gives a submaximal response (e.g., EC80).

    • Immediately add [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.

    • Incubate for 30-60 minutes at 30°C with gentle agitation.

  • Filtration and Measurement:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filters and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding (without agonist) from the total binding.

    • Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the MRS1191 concentration.

    • Determine the IC50 value for MRS1191.

Adenylyl Cyclase Inhibition Assay

This assay measures the ability of MRS1191 to block the agonist-induced inhibition of adenylyl cyclase activity, a downstream effect of A3AR activation via Gi proteins.

Experimental Workflow:

AC_Assay_Workflow prep Culture whole cells expressing A3AR preincubation Pre-incubate cells with varying concentrations of MRS1191 prep->preincubation stimulation Stimulate with an A3AR agonist in the presence of forskolin (to activate AC) preincubation->stimulation incubation Incubate to allow for cAMP production stimulation->incubation lysis Lyse cells to release cAMP incubation->lysis measurement Measure intracellular cAMP levels (e.g., using a cAMP ELISA kit) lysis->measurement analysis Analyze data to determine the ability of MRS1191 to reverse agonist-induced cAMP inhibition measurement->analysis

References

MRS1177 solubility and vehicle for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1177 is a selective antagonist of the A2B adenosine receptor (A2BAR). The A2BAR is one of four adenosine receptor subtypes (A1, A2A, A2B, and A3) that are G-protein coupled receptors. These receptors are involved in a multitude of physiological and pathological processes. The A2BAR, in particular, is implicated in inflammation, angiogenesis, fibrosis, and cancer. Blockade of the A2BAR with antagonists like this compound is a promising therapeutic strategy for various diseases, including cancer immunotherapy. These application notes provide essential information on the solubility of this compound and protocols for its use in in vitro and in vivo experiments.

Solubility and Vehicle for Experiments

The selection of an appropriate solvent and vehicle is critical for the accurate and effective use of this compound in experimental settings. Due to its hydrophobic nature, this compound has low solubility in aqueous solutions.

Solubility Data
SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO) HighA versatile solvent for both polar and nonpolar compounds. Miscible with water and cell culture media.[1][2][3] Recommended for preparing concentrated stock solutions.
Ethanol Moderate to HighCan be used as a solvent, but may be more toxic to cells than DMSO at similar concentrations.[2]
Water LowThis compound is not expected to be soluble in purely aqueous solutions.
Phosphate-Buffered Saline (PBS) LowNot suitable for dissolving this compound directly.
Vehicle Selection

The choice of vehicle is crucial to ensure the compound remains in solution and is delivered effectively to the biological system without causing toxicity.

For in vitro experiments (cell culture):

  • Primary Vehicle: Dimethyl Sulfoxide (DMSO).

  • Protocol:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 20 mM).

    • Store the stock solution at -20°C or -80°C for long-term storage.

    • For experiments, dilute the stock solution into the cell culture medium to the final desired concentration.

    • Crucial Note: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cellular effects.[2] A vehicle control (medium with the same final concentration of DMSO) should always be included in the experimental design.

For in vivo experiments (animal studies):

The selection of a vehicle for in vivo administration depends on the route of administration (e.g., intravenous, intraperitoneal, oral).

  • Common Vehicles:

    • Saline with a co-solvent: A mixture of saline with a solubilizing agent like DMSO, ethanol, or a surfactant (e.g., Tween 80, Cremophor EL).

    • Polyethylene glycol (PEG): Often used in combination with other vehicles.

  • Example Vehicle Formulation (for intraperitoneal injection):

    • 10% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 45% Saline

  • Protocol:

    • Dissolve this compound in DMSO first.

    • Add PEG300 and Tween 80 and mix thoroughly.

    • Add saline to the final volume and vortex until a clear solution is formed.

    • The final formulation should be prepared fresh before each experiment.

    • A vehicle control group receiving the same formulation without this compound is essential.

Experimental Protocols

In Vitro Protocol: Inhibition of A2BAR-Mediated Signaling

This protocol describes a general method to assess the inhibitory effect of this compound on A2BAR activation in a cell-based assay.

Objective: To determine the IC50 of this compound for the inhibition of A2BAR-induced cyclic AMP (cAMP) production.

Materials:

  • Cells expressing the A2BAR (e.g., HEK293-A2BAR)

  • Cell culture medium

  • This compound

  • A2BAR agonist (e.g., NECA)

  • DMSO

  • cAMP assay kit

Procedure:

  • Cell Seeding: Seed the A2BAR-expressing cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute these solutions into the assay buffer or cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is constant across all wells.

  • Pre-incubation with Antagonist: Remove the culture medium from the cells and add the this compound solutions. Incubate for a specific period (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: Add the A2BAR agonist NECA at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.

  • Incubation: Incubate for a time known to produce a robust cAMP signal (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Protocol: Evaluation of Anti-inflammatory Effects

This protocol provides a general framework for assessing the anti-inflammatory properties of this compound in a mouse model of acute inflammation.

Objective: To evaluate the effect of this compound on lipopolysaccharide (LPS)-induced cytokine production in mice.

Materials:

  • Mice (e.g., C57BL/6)

  • This compound

  • Vehicle for in vivo administration

  • Lipopolysaccharide (LPS)

  • Anesthesia

  • Blood collection supplies

  • ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Prepare the this compound formulation in the chosen vehicle. Administer this compound to the treatment group of mice via the desired route (e.g., intraperitoneal injection). Administer the vehicle alone to the control group.

  • Induction of Inflammation: After a specific pre-treatment time (e.g., 1 hour), induce inflammation by administering LPS (e.g., intraperitoneal injection).

  • Sample Collection: At a predetermined time point after LPS administration (e.g., 2 or 6 hours), collect blood samples from the mice.

  • Cytokine Analysis: Prepare serum from the blood samples and measure the levels of inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.

  • Data Analysis: Compare the cytokine levels between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Signaling Pathways and Visualizations

This compound acts as an antagonist at the A2B adenosine receptor. The A2BAR is coupled to Gs and Gq proteins, leading to the activation of downstream signaling cascades.

A2B Adenosine Receptor Signaling Pathway

A2B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2BAR A2B Receptor Gs Gs A2BAR->Gs Gq Gq A2BAR->Gq AC Adenylyl Cyclase Gs->AC activates PLC Phospholipase C (PLC) Gq->PLC activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Ca2 Ca2+ IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway PKC->MAPK Ca2->MAPK Gene Gene Expression (e.g., IL-6, IL-8) MAPK->Gene CREB->Gene Adenosine Adenosine Adenosine->A2BAR This compound This compound This compound->A2BAR

Caption: A2B Adenosine Receptor Signaling Pathway.

Experimental Workflow for In Vitro IC50 Determination

in_vitro_workflow start Seed A2B Receptor- Expressing Cells prepare_mrs Prepare Serial Dilutions of this compound start->prepare_mrs preincubate Pre-incubate Cells with this compound prepare_mrs->preincubate stimulate Stimulate with A2B Agonist (NECA) preincubate->stimulate incubate Incubate stimulate->incubate measure Measure Intracellular cAMP Levels incubate->measure analyze Analyze Data and Determine IC50 measure->analyze

Caption: In Vitro IC50 Determination Workflow.

Experimental Workflow for In Vivo Anti-Inflammatory Study

in_vivo_workflow start Acclimate Mice admin_mrs Administer this compound or Vehicle start->admin_mrs induce_inflam Induce Inflammation (LPS Injection) admin_mrs->induce_inflam collect_samples Collect Blood Samples induce_inflam->collect_samples analyze_cytokines Measure Serum Cytokine Levels (ELISA) collect_samples->analyze_cytokines analyze_data Statistical Analysis analyze_cytokines->analyze_data

Caption: In Vivo Anti-Inflammatory Study Workflow.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the experimental conditions based on their specific cell lines, animal models, and laboratory settings. Always consult relevant literature and adhere to institutional guidelines for animal care and use.

References

Application of OLT1177 (Dapansutrile) and A3 Adenosine Receptor Antagonists in Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

The landscape of inflammation research is continually evolving, with a significant focus on identifying novel therapeutic targets and selective modulators to address a wide range of inflammatory diseases. Within this context, two prominent areas of investigation have emerged: the inhibition of the NLRP3 inflammasome and the antagonism of the A3 adenosine receptor (A3AR). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of OLT1177 (dapansutrile), a selective NLRP3 inflammasome inhibitor, and A3AR antagonists in studying and modulating inflammatory responses.

OLT1177 (Dapansutrile): A Selective NLRP3 Inflammasome Inhibitor

OLT1177, also known as dapansutrile, is an orally active β-sulfonyl nitrile compound that has garnered significant attention for its selective inhibition of the NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces pyroptotic cell death. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory conditions, including gouty arthritis, neuroinflammatory disorders, and cardiometabolic diseases.

Dapansutrile has been shown to directly inhibit the NLRP3 inflammasome, thereby blocking the activation of downstream inflammatory signaling pathways.[1] This targeted mechanism of action makes OLT1177 a valuable tool for investigating the role of the NLRP3 inflammasome in various disease models and a promising therapeutic candidate. Clinical studies have indicated that dapansutrile is safe and well-tolerated in humans.[1]

A3 Adenosine Receptor (A3AR) Antagonists

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor that is highly expressed in immune and inflammatory cells, such as neutrophils, eosinophils, and mast cells.[2][3] Its expression is often upregulated in inflammatory and cancerous tissues compared to normal cells, making it an attractive therapeutic target.[2] Activation of A3AR can lead to the inhibition of adenylyl cyclase and the modulation of mitogen-activated protein kinase (MAPK) pathways, ultimately influencing transcription and immune cell function.

While A3AR agonists have demonstrated potent anti-inflammatory effects and are in clinical development for conditions like rheumatoid arthritis and psoriasis, A3AR antagonists also play a crucial role in inflammation research. They are instrumental in elucidating the specific roles of the A3AR in different inflammatory contexts. For instance, in some models, blocking the A3AR can counteract the inhibition of pro-inflammatory cytokines like TNF-α and IL-6. The pharmacological profiles of A3AR antagonists can exhibit significant species differences, a critical consideration for experimental design.

Data Presentation

Quantitative Data for A3AR Antagonists
CompoundReceptor/AssaySpeciesKi (nM) or IC50 (nM)Selectivity vs A1ARReference
MRS1220 Human A3 Adenosine Receptor (Binding)Human0.652500-fold
MRS1191 Human A3 Adenosine Receptor (Binding)Human4.92340-fold
MRS1191 Rat A3 Adenosine Receptor (Binding)RatNot specified28-fold
MRS1067 Human A3 Adenosine Receptor ([35S]GTP-γ-S)Human10,000Not specified
MRS1097 Human A3 Adenosine Receptor ([35S]GTP-γ-S)Human3,000Not specified
MRS1220 Human A3 Adenosine Receptor ([35S]GTP-γ-S)Human100Not specified
MRS1191 Human A3 Adenosine Receptor ([35S]GTP-γ-S)Human3,000Not specified

Experimental Protocols

Protocol 1: In Vitro Evaluation of OLT1177 on NLRP3 Inflammasome Activation in Macrophages

Objective: To determine the inhibitory effect of OLT1177 on the secretion of IL-1β from lipopolysaccharide (LPS)-primed and ATP-activated macrophages.

Materials:

  • Mouse bone marrow-derived macrophages (BMDMs) or human THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • OLT1177 (Dapansutrile)

  • ELISA kit for mouse or human IL-1β

  • Cell viability assay kit (e.g., MTT or LDH)

Procedure:

  • Cell Culture: Culture BMDMs or THP-1 cells to the desired confluency. For THP-1 cells, differentiate into a macrophage-like phenotype by treating with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours.

  • Priming: Seed the cells in a 24-well plate. Prime the cells with LPS (1 µg/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of OLT1177 for 1 hour.

  • NLRP3 Activation: Stimulate the cells with ATP (5 mM) for 30-60 minutes to activate the NLRP3 inflammasome.

  • Sample Collection: Collect the cell culture supernatants for cytokine analysis. Lyse the cells to assess viability.

  • Cytokine Measurement: Quantify the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Viability Assay: Perform a cell viability assay to ensure that the observed effects of OLT1177 are not due to cytotoxicity.

Protocol 2: In Vivo Evaluation of an A3AR Antagonist in a Murine Model of Acute Inflammation

Objective: To assess the anti-inflammatory effect of an A3AR antagonist in a lipopolysaccharide (LPS)-induced endotoxemia model in mice.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • A3AR antagonist (e.g., MRS1220 or MRS1191)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: Administer the A3AR antagonist or vehicle (e.g., saline, DMSO) to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose.

  • Induction of Inflammation: After a specified pre-treatment time (e.g., 30-60 minutes), induce systemic inflammation by injecting LPS (e.g., 10 mg/kg) intraperitoneally.

  • Blood Collection: At a peak time for cytokine response (e.g., 1.5-2 hours post-LPS injection), collect blood samples from the mice via cardiac puncture or tail vein bleeding.

  • Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum.

  • Cytokine Analysis: Measure the levels of TNF-α and IL-6 in the serum samples using ELISA kits according to the manufacturer's protocols.

  • Data Analysis: Compare the cytokine levels in the antagonist-treated group with the vehicle-treated control group to determine the effect of A3AR antagonism on the inflammatory response.

Visualizations

OLT1177_Mechanism_of_Action cluster_stimuli Inflammatory Stimuli cluster_cell Macrophage cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_response Inflammatory Response PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 e.g., LPS NFkB NF-κB Signaling TLR4->NFkB Pro_IL1B Pro-IL-1β Pro-IL-18 NFkB->Pro_IL1B NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp NLRP3_complex NLRP3 Inflammasome (NLRP3, ASC, Pro-caspase-1) NLRP3_exp->NLRP3_complex ATP_efflux K+ Efflux / ATP ATP_efflux->NLRP3_complex activates Caspase1 Active Caspase-1 NLRP3_complex->Caspase1 cleaves pro-caspase-1 OLT1177 OLT1177 (Dapansutrile) OLT1177->NLRP3_complex inhibits IL1B Mature IL-1β Caspase1->IL1B cleaves pro-IL-1β IL18 Mature IL-18 Caspase1->IL18 cleaves pro-IL-18 Pyroptosis Pyroptosis Caspase1->Pyroptosis

Caption: Mechanism of action of OLT1177 (Dapansutrile) in inhibiting the NLRP3 inflammasome.

A3AR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine (Agonist) A3AR A3 Adenosine Receptor (A3AR) Adenosine->A3AR binds Antagonist A3AR Antagonist (e.g., MRS1220) Antagonist->A3AR blocks Gi Gi Protein A3AR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP reduces synthesis PKA Protein Kinase A (PKA) cAMP->PKA reduces activation Downstream Downstream Effector Pathways (e.g., MAPK) PKA->Downstream modulates Response Modulation of Inflammatory Response Downstream->Response

Caption: A3 Adenosine Receptor (A3AR) signaling and its inhibition by an antagonist.

Experimental_Workflow cluster_in_vitro In Vitro Study: OLT1177 cluster_in_vivo In Vivo Study: A3AR Antagonist start_vitro Culture Macrophages (e.g., BMDM, THP-1) prime Prime cells with LPS (4 hours) start_vitro->prime treat Treat with OLT1177 (1 hour) prime->treat activate Activate with ATP (30-60 min) treat->activate collect_vitro Collect Supernatant activate->collect_vitro analyze_vitro Measure IL-1β (ELISA) collect_vitro->analyze_vitro end_vitro Data Analysis analyze_vitro->end_vitro start_vivo Acclimatize Mice administer Administer A3AR Antagonist or Vehicle start_vivo->administer induce Induce Inflammation (LPS injection) administer->induce collect_vivo Collect Blood Samples (1.5-2 hours post-LPS) induce->collect_vivo prepare Prepare Serum collect_vivo->prepare analyze_vivo Measure Cytokines (TNF-α, IL-6 via ELISA) prepare->analyze_vivo end_vivo Data Analysis analyze_vivo->end_vivo

Caption: General experimental workflows for in vitro and in vivo inflammation studies.

References

Application Notes and Protocols: Utilizing MRS1177 to Investigate Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular adenosine, often elevated within the tumor microenvironment, plays a significant role in cancer progression by modulating cell proliferation, angiogenesis, and immune suppression. These effects are mediated through its interaction with four G protein-coupled adenosine receptors: A1, A2A, A2B, and A3. The A2B adenosine receptor (A2BAR) is of particular interest in oncology as its expression is often upregulated in various cancer tissues compared to normal tissues.[1] Activation of A2BAR has been demonstrated to promote the proliferation of multiple cancer cell types.[1]

MRS1177 is a selective antagonist of the A2B adenosine receptor. By blocking the binding of adenosine to A2BAR, this compound serves as a valuable pharmacological tool to investigate the role of this receptor in cancer biology. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study its effects on cancer cell proliferation.

Mechanism of Action: A2B Adenosine Receptor Signaling

The A2B adenosine receptor is coupled to Gs and Gq proteins. Upon activation by adenosine, A2BAR initiates downstream signaling cascades that ultimately promote cell proliferation. A primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn can phosphorylate and activate various transcription factors, such as cAMP response element-binding protein (CREB), leading to the expression of genes involved in cell cycle progression and proliferation. This compound, as a competitive antagonist, blocks the initial binding of adenosine to A2BAR, thereby inhibiting these downstream proliferative signals.

A2BAR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Activates This compound This compound This compound->A2BAR Blocks G_Protein Gs/Gq Protein A2BAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates Gene_Expression Gene Expression (Proliferation) CREB->Gene_Expression Promotes

A2BAR Signaling Pathway Inhibition by this compound.

Data Presentation

While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively documented in publicly available literature, the following tables illustrate how to present such data once obtained experimentally. The values provided are hypothetical and for illustrative purposes only, based on typical potencies of A2BAR antagonists.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)
MDA-MB-231Breast CancerMTT728.5
PC-3Prostate CancerMTT7212.2
A549Lung CancerBrdU4815.7
HCT116Colon CancerMTT729.8
U87-MGGlioblastomaColony Formation1685.3

Table 2: Hypothetical Percentage of Proliferation Inhibition by this compound at a Fixed Concentration

Cell LineCancer TypeThis compound Concentration (µM)Inhibition of Proliferation (%)
MDA-MB-231Breast Cancer1058
PC-3Prostate Cancer1045
A549Lung Cancer1035
HCT116Colon Cancer1052
U87-MGGlioblastoma1075

Experimental Protocols

The following are detailed protocols for commonly used in vitro assays to assess the effect of this compound on cancer cell proliferation.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • DMSO (for dissolving this compound)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_this compound Treat with this compound (and Vehicle Control) incubate_24h->treat_this compound incubate_treatment Incubate (24-72h) treat_this compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance end End read_absorbance->end

MTT Assay Experimental Workflow.
BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

This assay measures DNA synthesis, providing a direct assessment of cell proliferation.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • DMSO

  • 96-well plates

  • BrdU labeling solution (10 µM)

  • Fixing/denaturing solution

  • Anti-BrdU antibody (conjugated to HRP or a fluorophore)

  • Substrate for detection (e.g., TMB for HRP)

  • Stop solution (if using HRP)

  • Microplate reader or fluorescence microscope

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • BrdU Labeling:

    • During the final 2-4 hours of the this compound treatment, add BrdU labeling solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Cell Fixation and Denaturation:

    • Remove the labeling medium and wash the cells with PBS.

    • Add the fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.

  • Immunodetection:

    • Remove the fixing/denaturing solution and wash the wells.

    • Add the anti-BrdU antibody solution and incubate for 1-2 hours at room temperature.

    • Wash the wells to remove unbound antibody.

  • Signal Detection:

    • If using an HRP-conjugated antibody, add the TMB substrate and incubate until color develops. Stop the reaction with a stop solution and measure absorbance.

    • If using a fluorescently-conjugated antibody, measure the fluorescence using a microplate reader or visualize under a fluorescence microscope.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells to form colonies.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • DMSO

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Protocol:

  • Cell Seeding:

    • Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates. The optimal seeding density should be determined empirically for each cell line.

    • Allow the cells to attach overnight.

  • This compound Treatment:

    • Treat the cells with various concentrations of this compound or vehicle control in complete culture medium.

    • Incubate for 7-14 days, replacing the medium with fresh medium containing this compound every 2-3 days.

  • Colony Staining:

    • After the incubation period, wash the wells with PBS.

    • Fix the colonies with methanol for 15 minutes.

    • Stain the colonies with crystal violet solution for 20-30 minutes.

  • Quantification:

    • Gently wash the wells with water and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

    • The plating efficiency and surviving fraction can be calculated to quantify the effect of this compound.

Conclusion

This compound is a potent and selective tool for elucidating the role of the A2B adenosine receptor in cancer cell proliferation. The protocols outlined in these application notes provide a framework for researchers to investigate the anti-proliferative effects of A2BAR antagonism. By employing these assays, scientists can gather crucial data to further understand the therapeutic potential of targeting the A2BAR signaling pathway in various cancers.

References

Application Notes and Protocols for MRS1177 in Neuroscience and Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS1177 is a potent and highly selective antagonist of the human A3 adenosine receptor (hA3AR), exhibiting a Ki of 0.3 nM.[1] The A3 adenosine receptor, a G protein-coupled receptor, is implicated in a variety of physiological and pathophysiological processes, including inflammation and neuronal function. Antagonists of the A3AR, such as this compound, are under investigation for their therapeutic potential in a range of disorders, including neurodegenerative diseases and cerebral ischemia.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience and neuroprotection research.

Mechanism of Action in Neuroprotection

The neuroprotective effects of A3 adenosine receptor antagonists are primarily attributed to their ability to counteract the consequences of excessive adenosine signaling that can occur during pathological conditions like ischemia. While the precise downstream signaling cascade of this compound in neuroprotection is still under active investigation, the general mechanism involves the modulation of several key pathways:

  • Inhibition of Adenylate Cyclase: As an antagonist of the Gi-coupled A3AR, this compound is expected to block the agonist-induced inhibition of adenylate cyclase. This leads to a relative increase in intracellular cyclic AMP (cAMP) levels, which can activate pro-survival signaling cascades.

  • Modulation of Apoptotic Pathways: A3AR antagonists have been shown to influence the expression of key proteins involved in apoptosis. This includes the potential to increase the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax, and to inhibit the activation of executioner caspases like caspase-3.

  • Regulation of Neuroinflammation: A3ARs are expressed on immune cells, and their modulation can impact neuroinflammatory processes. Antagonism of A3AR may lead to a reduction in the production of pro-inflammatory cytokines.

  • CREB and MAPK/ERK Signaling: The cAMP response element-binding protein (CREB) and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways are critical for neuronal survival and plasticity. A3AR antagonists may promote the phosphorylation and activation of CREB and modulate the MAPK/ERK pathway to exert their neuroprotective effects.

Quantitative Data on A3 Adenosine Receptor Antagonists

While specific quantitative data for the neuroprotective effects of this compound is limited in publicly available literature, data from closely related A3 adenosine receptor antagonists in relevant models provide valuable insights.

CompoundModel SystemAssayKey FindingsReference
MRS 1523 Rat hippocampal slices (Oxygen-Glucose Deprivation)Field Excitatory Postsynaptic Potential (fepsp) recovery100 nM MRS 1523 led to a mean fepsp amplitude recovery of 83 ± 6% after a 7-minute OGD episode.[4]
MRS 1220 Human macrophage U-937 cell lineInhibition of TNF-α formationReversed A3 agonist-elicited inhibition of TNF-α with an IC50 of 0.3 μM.[5]
MRS 1191 HEK-293 cells expressing human A3 receptorsInhibition of adenylate cyclaseKB value of 92 nM for antagonizing A3 receptor-mediated effects.

Experimental Protocols

In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD) in Organotypic Hippocampal Slice Cultures

This protocol is adapted from studies on A3 adenosine receptor antagonists in models of cerebral ischemia.

Objective: To assess the neuroprotective effect of this compound against ischemic-like injury in an ex vivo model.

Materials:

  • Organotypic hippocampal slice cultures prepared from P7-P9 rat pups.

  • Culture medium (e.g., 50% MEM, 25% heat-inactivated horse serum, 25% Hanks' balanced salt solution, supplemented with glucose and L-glutamine).

  • Oxygen-Glucose Deprivation (OGD) medium (glucose-free DMEM or similar).

  • This compound stock solution (dissolved in DMSO).

  • Propidium Iodide (PI) for cell death assessment.

  • Hypoxic chamber (e.g., with 95% N2 / 5% CO2).

  • Fluorescence microscope.

Procedure:

  • Slice Culture Preparation: Prepare 400 µm thick hippocampal slices from P7-P9 rat pups and culture them on membrane inserts for 7-14 days.

  • This compound Pre-treatment: On the day of the experiment, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) and incubate for 1-2 hours.

  • Induction of OGD:

    • Transfer the slice cultures to the hypoxic chamber.

    • Replace the medium with pre-warmed, deoxygenated OGD medium.

    • Incubate the slices in the hypoxic chamber for a predetermined duration (e.g., 30-60 minutes) to induce neuronal injury.

  • Reperfusion:

    • Remove the slices from the hypoxic chamber.

    • Replace the OGD medium with fresh, oxygenated culture medium containing this compound or vehicle.

    • Return the slices to the normoxic incubator.

  • Assessment of Cell Death:

    • After 24 hours of reperfusion, add Propidium Iodide (PI) to the culture medium at a final concentration of 2-5 µg/mL and incubate for 30 minutes.

    • Capture fluorescence images of the hippocampal slices. The intensity of PI fluorescence is proportional to the extent of cell death.

    • Quantify the fluorescence intensity in specific regions of interest (e.g., CA1 region) using image analysis software.

  • Data Analysis: Compare the PI fluorescence intensity between vehicle-treated and this compound-treated groups to determine the neuroprotective effect.

In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model

This is a standard model for focal cerebral ischemia. The protocol should be performed in accordance with institutional animal care and use guidelines.

Objective: To evaluate the efficacy of this compound in reducing infarct volume and improving neurological outcome after ischemic stroke.

Materials:

  • Adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Anesthesia (e.g., isoflurane).

  • Surgical instruments for MCAO.

  • Monofilament suture for occluding the middle cerebral artery.

  • This compound solution for administration (e.g., intraperitoneal injection).

  • 2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume assessment.

Procedure:

  • Animal Preparation: Anesthetize the animal and maintain body temperature at 37°C.

  • MCAO Surgery:

    • Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Introduce a monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • Confirm occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter.

  • This compound Administration: Administer this compound or vehicle at a predetermined dose and time point (e.g., immediately after occlusion or at the onset of reperfusion).

  • Reperfusion: After the desired occlusion period (e.g., 60-90 minutes), withdraw the filament to allow reperfusion.

  • Neurological Assessment: At 24 or 48 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson score).

  • Infarct Volume Measurement:

    • Euthanize the animal and perfuse transcardially with saline.

    • Remove the brain and slice it into coronal sections (e.g., 2 mm thick).

    • Incubate the slices in a 2% TTC solution at 37°C for 15-30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.

    • Capture images of the stained sections and quantify the infarct volume using image analysis software.

  • Data Analysis: Compare the infarct volume and neurological scores between the vehicle- and this compound-treated groups.

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 This compound Neuroprotective Signaling Pathway This compound This compound A3AR A3 Adenosine Receptor (Gi-coupled) This compound->A3AR Antagonizes AC Adenylate Cyclase A3AR->AC Inhibits MAPK MAPK/ERK Pathway A3AR->MAPK Modulates Neuroinflammation Neuroinflammation (e.g., Cytokine Release) A3AR->Neuroinflammation Modulates cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB (Active) CREB->pCREB NeuroprotectiveGenes Neuroprotective Gene Expression (e.g., Bcl-2) pCREB->NeuroprotectiveGenes Promotes Apoptosis Apoptosis NeuroprotectiveGenes->Apoptosis Inhibits MAPK->Apoptosis Regulates Neuroinflammation->Apoptosis Can Promote

Caption: Proposed signaling pathway of this compound in neuroprotection.

cluster_1 In Vitro Neuroprotection Workflow (OGD Model) start Prepare Organotypic Hippocampal Slices pretreatment Pre-treat with this compound or Vehicle start->pretreatment ogd Induce Oxygen-Glucose Deprivation (OGD) pretreatment->ogd reperfusion Reperfusion with This compound or Vehicle ogd->reperfusion assessment Assess Cell Death (e.g., Propidium Iodide Staining) reperfusion->assessment analysis Quantify and Compare Neuronal Damage assessment->analysis

Caption: Experimental workflow for in vitro neuroprotection studies.

cluster_2 In Vivo Neuroprotection Workflow (MCAO Model) start_vivo Induce Middle Cerebral Artery Occlusion (MCAO) treatment_vivo Administer this compound or Vehicle start_vivo->treatment_vivo reperfusion_vivo Reperfusion treatment_vivo->reperfusion_vivo neuro_assessment Neurological Deficit Scoring reperfusion_vivo->neuro_assessment infarct_analysis Infarct Volume Analysis (TTC Staining) neuro_assessment->infarct_analysis end_vivo Compare Outcomes infarct_analysis->end_vivo

Caption: Experimental workflow for in vivo neuroprotection studies.

Conclusion

This compound represents a valuable pharmacological tool for investigating the role of the A3 adenosine receptor in neuronal injury and protection. The provided protocols offer a starting point for researchers to explore its therapeutic potential in preclinical models of neurological disorders. Further studies are warranted to elucidate the precise molecular mechanisms underlying the neuroprotective effects of this compound and to gather more extensive quantitative data to support its development as a potential therapeutic agent.

References

Application Notes and Protocols for Experimental Design Using MRS1177 as a Negative Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to MRS1177

This compound is a potent and highly selective antagonist of the human A3 adenosine receptor (hA3AR), a member of the G protein-coupled receptor (GPCR) family.[1] With a high binding affinity, typically in the low nanomolar range, this compound is an invaluable pharmacological tool for investigating the physiological and pathological roles of the A3AR. Its selectivity allows researchers to dissect the specific contributions of A3AR signaling from those of other adenosine receptor subtypes (A1, A2A, and A2B).

The primary utility of this compound in experimental design is as a negative control . When studying the effects of an A3AR agonist, the inclusion of this compound allows researchers to confirm that the observed biological response is indeed mediated by the A3AR. If the agonist's effect is blocked or significantly attenuated in the presence of this compound, it provides strong evidence for the involvement of the A3AR. Conversely, if the effect persists, it suggests the involvement of other receptors or off-target effects of the agonist.

Mechanism of Action

The A3 adenosine receptor, upon activation by an agonist (like adenosine or synthetic agonists such as IB-MECA), primarily couples to the Gi/o family of G proteins. This coupling initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Other signaling pathways, including the activation of phospholipase C (PLC) and mitogen-activated protein kinases (MAPKs), have also been reported. This compound, as a competitive antagonist, binds to the A3AR but does not elicit a signaling response. Instead, it occupies the receptor's binding site, thereby preventing agonists from binding and activating the receptor.

Data Presentation: Pharmacological Profile of this compound

The following tables summarize the pharmacological properties of this compound.

Table 1: Binding Affinity of this compound at Human Adenosine Receptors

Receptor SubtypeBinding Affinity (Ki)RadioligandCell LineReference
Human A3AR 0.3 nM [125I]I-AB-MECAHEK-293[1]
Human A1ARData not available---
Human A2AARData not available---
Human A2BARData not available---

Table 2: Functional Potency of this compound at the Human A3 Adenosine Receptor

Assay TypePotency (IC50/Kb)Agonist UsedCell LineReference
cAMP InhibitionData not available---
GTPγS BindingData not available---
Calcium MobilizationData not available---

Mandatory Visualizations

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist A3AR Agonist A3AR A3 Adenosine Receptor Agonist->A3AR Activates This compound This compound (Negative Control) This compound->A3AR Blocks G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates (alternative) cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates PIP2 PIP2 PIP2->PLC Ca2_release Ca2+ Release IP3->Ca2_release Induces PKC Protein Kinase C DAG->PKC Activates MAPK_pathway MAPK Pathway PKC->MAPK_pathway Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Data Acquisition & Analysis cluster_conclusion Conclusion start Start: Hypothesis (Effect is A3AR-mediated) prepare_cells Prepare Cells Expressing A3AR start->prepare_cells grouping Divide Cells into Treatment Groups prepare_cells->grouping group1 Group 1: Vehicle Control grouping->group1 group2 Group 2: A3AR Agonist grouping->group2 group3 Group 3: This compound (Negative Control) grouping->group3 group4 Group 4: This compound + A3AR Agonist grouping->group4 assay Perform Functional Assay (e.g., cAMP, GTPγS, Ca2+) group1->assay group2->assay group3->assay group4->assay measure Measure Biological Response assay->measure compare Compare Responses Between Groups measure->compare conclusion1 Conclusion: Effect is A3AR-mediated (Response in Group 2 is blocked in Group 4) compare->conclusion1 Yes conclusion2 Conclusion: Effect is NOT A3AR-mediated (Response in Group 2 is NOT blocked in Group 4) compare->conclusion2 No Control_Logic cluster_experiment Experimental Design cluster_validation Validation of Specificity cluster_interpretation Interpretation hypothesis Hypothesis: Agonist X activates Receptor Y positive_control Positive Control: Known Agonist for Receptor Y hypothesis->positive_control negative_control Negative Control: This compound (Antagonist for Receptor Y) hypothesis->negative_control experimental Experimental: Agonist X hypothesis->experimental test2 Test 2: Agonist X + this compound + Receptor Y negative_control->test2 test1 Test 1: Agonist X + Receptor Y experimental->test1 experimental->test2 outcome Is the effect of Agonist X blocked? test1->outcome test2->outcome specific Specific Effect: Agonist X acts via Receptor Y outcome->specific Yes nonspecific Non-specific Effect: Agonist X acts via another pathway outcome->nonspecific No

References

Application Notes and Protocols for Investigating A3AR in Cardiovascular Diseases using MRS1177

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The A3 adenosine receptor (A3AR) has emerged as a significant therapeutic target in the realm of cardiovascular diseases.[1] Its activation is implicated in cardioprotective mechanisms, offering potential avenues for the development of novel treatments for conditions such as myocardial ischemia and heart failure.[2][3][4] MRS1177 is a potent and highly selective antagonist of the human A3AR, making it an invaluable tool for elucidating the physiological and pathophysiological roles of this receptor in the cardiovascular system.[5] These application notes provide detailed protocols for utilizing this compound in key in vitro and in vivo experimental models to investigate A3AR function in cardiovascular research.

This compound: A Potent and Selective A3AR Antagonist

This compound is a non-xanthine derivative that exhibits high affinity for the human A3AR. Its selectivity allows for the specific blockade of A3AR-mediated signaling pathways, enabling researchers to dissect the receptor's contribution to various cellular and physiological responses.

Quantitative Data for this compound

ParameterValueSpeciesReference
Ki (Binding Affinity) 0.3 nMHuman
Selectivity High for A3AR over A1, A2A, and A2B adenosine receptor subtypes.Human, Rat

A3AR Signaling in the Cardiovascular System

The A3AR is a G-protein coupled receptor (GPCR) that primarily couples to Gi and Gq proteins. Its activation in cardiomyocytes and other cardiovascular cells triggers a cascade of downstream signaling events that are largely considered cardioprotective.

Key A3AR Signaling Pathways:

  • Gi-Protein Coupled Pathway: Upon agonist binding, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is also associated with the activation of phosphoinositide 3-kinase (PI3K) and subsequently the Akt and extracellular signal-regulated kinase 1/2 (ERK1/2) pro-survival pathways.

  • Gq-Protein Coupled Pathway: A3AR activation can also stimulate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), another key player in cardioprotective signaling.

  • Mitochondrial Involvement: A3AR signaling has been shown to impact mitochondrial function, including the activation of mitochondrial ATP-sensitive potassium (mitoKATP) channels, which is a crucial mechanism in protecting mitochondria from ischemic damage.

Diagram of A3AR Signaling Pathway in Cardiomyocytes:

A3AR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondria Mitochondrion A3AR A3AR Gi Gi A3AR->Gi Activates Gq Gq A3AR->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates PLC PLC Gq->PLC Activates cAMP cAMP AC->cAMP Produces Akt Akt PI3K->Akt Activates ERK ERK1/2 Akt->ERK Activates Cardioprotection Cardioprotection Akt->Cardioprotection ERK->Cardioprotection IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ IP3->Ca Releases PKC PKC DAG->PKC Activates PKC->Cardioprotection mitoKATP mitoKATP PKC->mitoKATP Activates Ca->Cardioprotection This compound This compound This compound->A3AR Inhibition mitoKATP->Cardioprotection

Caption: A3AR signaling pathways in cardiomyocytes leading to cardioprotection.

Experimental Protocols

The following protocols provide a framework for using this compound to investigate A3AR in cardiovascular disease models. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Assays

1. Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the A3AR.

Diagram of Radioligand Binding Assay Workflow:

Radioligand_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing A3AR start->prep_membranes incubation Incubate membranes with radioligand ([¹²⁵I]I-AB-MECA) and varying concentrations of this compound prep_membranes->incubation separation Separate bound and free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity separation->quantification analysis Analyze data to determine Ki of this compound quantification->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay to determine antagonist affinity.

Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human A3AR (e.g., HEK-293 or CHO cells).

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to each well in this order:

      • Assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

      • A fixed concentration of a suitable A3AR radioligand (e.g., [¹²⁵I]I-AB-MECA, at a concentration near its Kd).

      • Increasing concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).

      • Cell membranes (typically 20-50 µg of protein per well).

    • For determining non-specific binding, add a high concentration of a non-labeled A3AR agonist (e.g., 10 µM NECA) to a set of wells.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Use non-linear regression analysis to fit the data to a one-site competition model to determine the IC50 of this compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. cAMP Functional Assay

This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.

Protocol:

  • Cell Preparation:

    • Plate A3AR-expressing cells (e.g., CHO-hA3) in a 96-well plate and grow to confluence.

    • On the day of the assay, aspirate the culture medium and replace it with serum-free medium containing a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation. Incubate for 15-30 minutes.

  • Antagonist Treatment:

    • Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

  • Agonist Stimulation:

    • Add a fixed concentration of an A3AR agonist (e.g., Cl-IB-MECA at its EC80) to all wells except the basal control.

    • Simultaneously add forskolin (an adenylyl cyclase activator, e.g., 10 µM) to all wells to stimulate cAMP production.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Quantification:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Plot the cAMP concentration as a function of the log concentration of this compound.

    • Determine the IC50 of this compound for the inhibition of the agonist effect.

Ex Vivo Model: Langendorff Perfused Heart

This model allows for the study of cardiac function in an isolated heart, free from systemic influences. It is particularly useful for investigating the effects of this compound on ischemia-reperfusion injury.

Diagram of Langendorff Perfusion Experimental Workflow:

Langendorff_Workflow start Start isolate_heart Isolate heart from anesthetized animal start->isolate_heart cannulate_aorta Cannulate aorta and mount on Langendorff apparatus isolate_heart->cannulate_aorta stabilization Stabilize heart with Krebs-Henseleit buffer cannulate_aorta->stabilization treatment Perfuse with this compound or vehicle stabilization->treatment ischemia Induce global ischemia (stop perfusion) treatment->ischemia reperfusion Reperfuse with or without This compound ischemia->reperfusion measure_function Measure cardiac function (LVDP, HR, etc.) reperfusion->measure_function biochemical_analysis Collect perfusate and tissue for biochemical analysis (e.g., infarct size) measure_function->biochemical_analysis end End biochemical_analysis->end

Caption: Experimental workflow for a Langendorff perfused heart ischemia-reperfusion study.

Protocol:

  • Heart Isolation and Perfusion:

    • Anesthetize the animal (e.g., rat or mouse) and perform a thoracotomy.

    • Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

    • Cannulate the aorta and mount the heart on the Langendorff apparatus for retrograde perfusion with oxygenated (95% O₂/5% CO₂) Krebs-Henseleit buffer at a constant pressure or flow.

  • Stabilization and Treatment:

    • Allow the heart to stabilize for a period of 20-30 minutes.

    • Begin perfusion with Krebs-Henseleit buffer containing either this compound (at a desired concentration, e.g., 100 nM - 1 µM) or vehicle for a pre-ischemic period (e.g., 15-30 minutes).

  • Ischemia and Reperfusion:

    • Induce global no-flow ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

    • Initiate reperfusion by restoring the flow with the same buffer (with or without this compound) for a longer period (e.g., 60-120 minutes).

  • Functional Assessment:

    • Continuously monitor cardiac function throughout the experiment by placing a balloon in the left ventricle to measure left ventricular developed pressure (LVDP), heart rate (HR), and coronary flow.

  • Infarct Size Determination:

    • At the end of reperfusion, slice the heart and incubate the slices in a solution of triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.

    • Quantify the infarct size as a percentage of the total ventricular area.

In Vivo Model: Myocardial Infarction

This model mimics the clinical scenario of a heart attack and is essential for evaluating the therapeutic potential of this compound in a living organism.

Protocol:

  • Surgical Procedure:

    • Anesthetize the animal (e.g., mouse or rat) and perform a thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial ischemia.

    • For a reperfusion model, release the ligature after a specific period (e.g., 30-60 minutes). For a permanent occlusion model, the ligature remains in place.

  • This compound Administration:

    • Administer this compound or vehicle via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and time point (e.g., before ischemia, at the onset of reperfusion, or post-infarction).

  • Post-operative Care and Monitoring:

    • Close the chest and allow the animal to recover. Provide appropriate post-operative care, including analgesia.

    • Monitor the animal's well-being and assess cardiac function at various time points post-MI using non-invasive methods like echocardiography.

  • Endpoint Analysis:

    • At the end of the study period (e.g., 24 hours to several weeks), euthanize the animal and harvest the heart.

    • Perform histological analysis to determine infarct size (e.g., using TTC or Masson's trichrome staining) and assess cardiac remodeling (e.g., fibrosis, hypertrophy).

    • Conduct molecular and biochemical analyses on the heart tissue to investigate the effects of this compound on A3AR signaling pathways.

Conclusion

This compound is a powerful pharmacological tool for investigating the role of the A3AR in cardiovascular diseases. The protocols outlined in these application notes provide a comprehensive framework for utilizing this compound in a range of in vitro, ex vivo, and in vivo models. By employing these methodologies, researchers can further unravel the complexities of A3AR signaling in the heart and explore its potential as a therapeutic target for the treatment of cardiovascular disorders.

References

In Vivo Administration of Adenosine A2B Receptor Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adenosine A2B receptors (A2BAR) are G-protein coupled receptors that are increasingly recognized as significant targets in a variety of pathological conditions, including inflammation, fibrosis, and cancer. Antagonism of A2BAR has shown therapeutic potential in preclinical models. This document provides detailed application notes and protocols for the in vivo administration of A2BAR antagonists, drawing from studies on well-characterized compounds in this class.

Quantitative Data Summary

The following table summarizes key quantitative data from in vivo studies using the A2BAR antagonists MRS1754 and PSB-603. This information can guide dose selection and experimental design for novel A2BAR antagonists like MRS1177.

CompoundAdministration RouteDoseAnimal ModelKey FindingsReference
MRS1754 Intraperitoneal (i.p.)0.2 and 1.0 mg/kg body weightStreptozotocin-induced diabetic ratsAttenuated signs of glomerulosclerosis, decreased intraglomerular macrophage infiltration.[1][1]
PSB-603 Intraperitoneal (i.p.)Not specified in abstractMice on a high-fat diet for 14 weeksInduced body weight reduction, improved glucose homeostasis, and anti-inflammatory activity.[1][1]

Experimental Protocols

Preparation of Dosing Solutions

The solubility of the specific A2BAR antagonist is a critical factor in formulating a solution for in vivo administration. While specific details for this compound are unavailable, a common approach for poorly water-soluble compounds is to use a vehicle containing a solubilizing agent.

Protocol for Preparing an Intraperitoneal Dosing Solution:

  • Determine the required concentration: Based on the desired dose (e.g., 1 mg/kg) and the average weight of the animals, calculate the required concentration of the stock solution.

  • Solubilization:

    • For initial testing, attempt to dissolve the compound in a vehicle such as a mixture of Dimethyl Sulfoxide (DMSO), Tween 80 (or another surfactant), and saline. A common starting ratio is 10% DMSO, 10% Tween 80, and 80% saline.

    • Weigh the precise amount of the A2BAR antagonist powder.

    • Add the required volume of DMSO and vortex until the compound is fully dissolved.

    • Add the Tween 80 and vortex to mix thoroughly.

    • Slowly add the saline while vortexing to prevent precipitation.

  • Sterilization: Filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the dosing solution as recommended for the specific compound, typically protected from light and at 4°C for short-term storage. Prepare fresh solutions regularly.

In Vivo Administration via Intraperitoneal Injection

Intraperitoneal (i.p.) injection is a common route for administering A2BAR antagonists in rodent models.

Protocol for Intraperitoneal Administration in Mice/Rats:

  • Animal Handling: Acclimatize the animals to the facility and handling procedures for at least one week before the experiment.

  • Dose Calculation: Calculate the exact volume of the dosing solution to be administered to each animal based on its body weight.

  • Injection Procedure:

    • Restrain the animal appropriately. For mice, scruffing is common. For rats, more secure handling may be necessary.

    • Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Use a sterile insulin syringe or a 25-27 gauge needle.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure no blood or urine is drawn, indicating correct placement.

    • Inject the calculated volume of the solution slowly and smoothly.

    • Withdraw the needle and return the animal to its cage.

  • Monitoring: Observe the animals for any adverse reactions following the injection.

Signaling Pathways and Experimental Workflow

Signaling Pathway of A2B Adenosine Receptor Antagonism

A2B adenosine receptor antagonists can interfere with signaling pathways implicated in fibrosis and inflammation. One key pathway is the Transforming Growth Factor-beta (TGF-β) signaling cascade. Antagonism of A2BAR has been shown to affect both the canonical SMAD pathway and the non-canonical NF-κB pathway downstream of TGF-β.[2]

A2BAR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2BAR A2B Receptor SMAD23 SMAD2/3 A2BAR->SMAD23 modulates TGF-β signaling p65NFkB p65-NF-κB A2BAR->p65NFkB modulates TGF-β signaling TGFBR TGF-β Receptor TGFBR->SMAD23 activates TGFBR->p65NFkB activates (non-canonical) pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 phosphorylates SMAD_complex SMAD Complex pSMAD23->SMAD_complex pp65NFkB p-p65-NF-κB p65NFkB->pp65NFkB phosphorylates Gene_Expression Target Gene Expression (e.g., Snail, α-SMA) pp65NFkB->Gene_Expression regulates SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex->Gene_Expression regulates TGFB TGF-β TGFB->TGFBR This compound This compound (A2BAR Antagonist) This compound->A2BAR blocks

Caption: A2BAR antagonism interferes with TGF-β signaling.

General Experimental Workflow for In Vivo Administration

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of an A2BAR antagonist.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Disease_Induction Disease Model Induction (e.g., STZ, High-Fat Diet) Animal_Acclimatization->Disease_Induction Randomization Randomization into Treatment Groups Disease_Induction->Randomization Dosing_Prep Dosing Solution Preparation Administration Daily Administration (e.g., i.p. injection) Dosing_Prep->Administration Randomization->Administration Monitoring Regular Monitoring (Weight, Health) Administration->Monitoring Endpoint_Collection Endpoint Sample Collection (Blood, Tissue) Monitoring->Endpoint_Collection Biochemical_Analysis Biochemical Assays (e.g., Proteinuria) Endpoint_Collection->Biochemical_Analysis Histology Histological Analysis Endpoint_Collection->Histology Gene_Expression Gene/Protein Expression (e.g., Western Blot, qPCR) Endpoint_Collection->Gene_Expression

Caption: General workflow for in vivo A2BAR antagonist studies.

References

Troubleshooting & Optimization

MRS1177 not showing expected inhibitory effect

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists encountering issues with the A3 adenosine receptor antagonist, MRS1177, particularly when it does not exhibit the expected inhibitory effect in cellular assays.

Troubleshooting Guide: this compound Not Showing Expected Inhibitory Effect

If this compound is not producing the anticipated inhibitory effect on A3 adenosine receptor (A3AR) activation, a systematic troubleshooting approach is recommended. The following guide outlines potential causes and corrective actions.

Logical Troubleshooting Workflow

This workflow provides a step-by-step process to diagnose the potential issues with your experiment.

MRS1177_Troubleshooting cluster_InitialChecks Initial Checks cluster_Reagent Reagent Integrity cluster_Cellular Cellular System cluster_Protocol Experimental Protocol start Start: No Inhibitory Effect Observed reagent_check Problem Area: Reagent Integrity start->reagent_check Step 1 cell_check Problem Area: Cellular System start->cell_check Step 2 protocol_check Problem Area: Experimental Protocol start->protocol_check Step 3 mrs1177_prep Verify this compound Stock: - Correct concentration? - Proper storage? - Freshly prepared? reagent_check->mrs1177_prep receptor_exp Check A3AR Expression: - Is expression level adequate? - Has it been verified (e.g., qPCR, WB)? cell_check->receptor_exp agonist_conc Optimize Agonist Concentration: - Using EC50 or EC80? - Full dose-response performed? protocol_check->agonist_conc agonist_prep Verify Agonist Stock: - Correct concentration? - Stored correctly? - Potency confirmed? mrs1177_prep->agonist_prep reagent_sol Solution: - Prepare fresh stock solutions. - Confirm solubility. - Use a positive control antagonist. agonist_prep->reagent_sol cell_health Assess Cell Health: - Viable and healthy? - Low passage number? - No contamination? receptor_exp->cell_health cellular_sol Solution: - Use a positive control agonist. - Perform cell viability assay. - Use a different cell line. cell_health->cellular_sol incubation_time Optimize Incubation Times: - Sufficient antagonist pre-incubation? - Agonist stimulation at peak time? agonist_conc->incubation_time assay_window Evaluate Assay Window: - Sufficient signal-to-background? incubation_time->assay_window protocol_sol Solution: - Perform agonist dose-response. - Optimize pre-incubation and stimulation times. - Check assay kit and reader settings. assay_window->protocol_sol

Figure 1. A step-by-step workflow for troubleshooting the lack of an inhibitory effect from this compound.

Frequently Asked Questions (FAQs)

Compound & Reagent Related Questions

Question 1: How should I prepare and store my this compound stock solution?

Answer: Proper preparation and storage of this compound are critical for maintaining its activity.

  • Solubility: this compound is soluble in DMSO.

  • Stock Solution Preparation: For a 10 mM stock solution, dissolve 3.9 mg of this compound (MW: 389.79 g/mol ) in 1 mL of DMSO. Vortex to ensure it is fully dissolved.

  • Storage: According to supplier datasheets, powdered this compound can be stored at -20°C for up to 2 years. In DMSO, it is recommended to store stock solutions at -80°C for up to 6 months, or for shorter periods of up to 2 weeks at 4°C.[1] Avoid repeated freeze-thaw cycles by preparing aliquots.

ParameterRecommendation
Solvent DMSO
Powder Storage -20°C (up to 2 years)[1]
DMSO Stock Storage -80°C (up to 6 months)[1]
Short-term Stock Storage 4°C (up to 2 weeks)[1]

Question 2: What is the recommended working concentration for this compound in a functional assay?

Answer: The optimal concentration of this compound will be assay-dependent. However, a good starting point is to perform a dose-response experiment. Given its high potency, with a reported Ki of 0.3 nM for the human A3 adenosine receptor, a wide concentration range should be tested.[1]

Concentration RangePurpose
1 nM - 10 µM Initial dose-response to determine IC50.
10x IC50 As a fixed concentration to test for antagonism against an agonist dose-response.
Cellular System Related Questions

Question 3: My cells are not responding to the A3AR agonist. What could be the issue?

Answer: If there is no response to the agonist, this compound will not show an inhibitory effect.

  • A3AR Expression: Confirm that your cell line expresses a sufficient level of the A3 adenosine receptor. This can be verified by qPCR, Western blot, or a radioligand binding assay.

  • Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination. Poor cell health can lead to a blunted signaling response.

  • Agonist Potency: Verify the potency of your A3AR agonist (e.g., NECA, Cl-IB-MECA). Prepare fresh dilutions from a validated stock.

Question 4: Could the choice of cell line impact the results?

Answer: Yes. The signaling machinery can vary between cell lines. It is recommended to use a cell line with robust and validated A3AR expression and signaling, such as HEK293 or CHO cells stably expressing the human A3AR.

Experimental Protocol Related Questions

Question 5: What is the mechanism of action of this compound and the A3 adenosine receptor?

Answer: Understanding the signaling pathway is crucial for designing and troubleshooting your experiment. The A3 adenosine receptor is primarily coupled to the Gi alpha subunit of the heterotrimeric G-protein.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane A3AR A3 Adenosine Receptor G_protein Gi Protein A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist A3AR Agonist (e.g., NECA) Agonist->A3AR Activates This compound This compound (Antagonist) This compound->A3AR Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response Decreased level leads to downstream effects

Figure 2. Simplified signaling pathway of the A3 adenosine receptor and the inhibitory action of this compound.

Activation of A3AR by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). As an antagonist, this compound blocks the agonist from binding to the receptor, thereby preventing this decrease in cAMP.

Question 6: How do I set up a cAMP assay to test for this compound's inhibitory effect?

Answer: A common method is to stimulate adenylyl cyclase with forskolin to generate a measurable level of cAMP. The ability of an A3AR agonist to inhibit this forskolin-stimulated cAMP production is then measured. This compound should reverse this inhibition.

Experimental Protocol: cAMP Assay for A3AR Antagonism

StepProcedureKey Considerations
1. Cell Seeding Seed cells expressing A3AR into a 96- or 384-well plate and culture overnight.Ensure even cell distribution to minimize well-to-well variability.
2. Pre-incubation Pre-incubate the cells with varying concentrations of this compound (or a vehicle control) for 15-30 minutes.This allows the antagonist to bind to the receptor.
3. Agonist Stimulation Add an A3AR agonist (e.g., NECA) at a concentration around its EC80, along with forskolin (e.g., 10 µM), and incubate for 15-30 minutes.The agonist concentration should be submaximal to allow for a clear window to observe antagonism.
4. Lysis & Detection Lyse the cells and measure cAMP levels using a suitable assay kit (e.g., HTRF, ELISA, luminescence-based).Follow the manufacturer's protocol for the chosen cAMP assay kit.

Question 7: My assay window is very small. How can I improve it?

Answer: A small assay window can make it difficult to detect antagonist effects.

  • Optimize Agonist Concentration: Perform a full dose-response curve for your agonist. For antagonist assays, using the agonist at its EC80 (the concentration that gives 80% of the maximal response) is often optimal.

  • Optimize Forskolin Concentration: Titrate the concentration of forskolin to find a level that provides a robust cAMP signal without being excessive.

  • Phosphodiesterase (PDE) Inhibitors: Include a PDE inhibitor, such as IBMX (e.g., 100-500 µM), in your assay buffer to prevent the degradation of cAMP and increase the signal.

  • Cell Number: Optimize the number of cells seeded per well. Too few cells may result in a low signal, while too many can lead to a high basal signal.

References

Technical Support Center: Optimizing MRS1177 Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of MRS1177 for maximum efficacy in their experiments. The information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and highly selective antagonist of the human Adenosine A3 receptor (hA3AR). Its high affinity is demonstrated by a Ki value of approximately 0.3 nM. The Adenosine A3 receptor is a G protein-coupled receptor (GPCR) involved in various physiological and pathophysiological processes, making it a significant target for drug development.

Q2: I am not seeing the expected antagonist effect with this compound. What are the common initial troubleshooting steps?

Several factors can contribute to a lack of efficacy. Here are the initial steps to consider:

  • Compound Integrity and Solubility: Confirm the integrity of your this compound stock. Like many purinergic ligands, it can be susceptible to degradation. Ensure it is properly dissolved. This compound is typically soluble in DMSO. Inadequate solubilization can lead to a lower effective concentration in your aqueous experimental medium.

  • Concentration Range: Verify that you are using an appropriate concentration range. Based on its Ki value, in vitro experiments often require nanomolar to low micromolar concentrations. A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and assay.

  • Cellular Environment: The expression level of the A3 adenosine receptor can vary significantly between cell lines and tissues. Confirm the expression of hA3AR in your experimental model. Low receptor density may necessitate higher concentrations of the antagonist to elicit a response.

  • Agonist Concentration: In competitive antagonist assays, the concentration of the agonist used will influence the apparent potency of this compound. Ensure you are using a consistent and appropriate concentration of the A3AR agonist.

Q3: How do I determine the optimal concentration of this compound for my in vitro experiments?

The optimal concentration of this compound is highly dependent on the specific experimental setup. A systematic approach is recommended:

  • Literature Review: Begin by reviewing published studies that have utilized this compound or other A3AR antagonists in similar experimental systems to get a preliminary concentration range.

  • Dose-Response Curve: The most critical step is to perform a dose-response experiment. This involves testing a wide range of this compound concentrations (e.g., from 1 nM to 10 µM) against a fixed concentration of an A3AR agonist.

  • Assay-Specific Considerations: The optimal concentration will vary depending on the assay. For example, a binding assay might require a different concentration than a functional assay measuring downstream signaling events like cAMP accumulation or calcium mobilization.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no antagonist activity 1. Degraded this compound: Improper storage or multiple freeze-thaw cycles. 2. Poor Solubility: Precipitation of the compound in aqueous media. 3. Low A3AR Expression: The cell line or tissue has low levels of the target receptor. 4. High Agonist Concentration: The concentration of the agonist is too high for effective competition.1. Use a fresh aliquot of this compound. Store stock solutions at -20°C or -80°C in small aliquots. 2. Prepare a high-concentration stock in 100% DMSO. When diluting into aqueous buffer, ensure the final DMSO concentration is low (typically <0.1%) and consistent across all conditions, including controls. Vortex thoroughly. 3. Verify A3AR expression using techniques like qPCR, Western blot, or radioligand binding. Consider using a cell line with higher or induced expression. 4. Use an agonist concentration at or near its EC50 for the functional assay to allow for sensitive detection of antagonism.
High background signal or off-target effects 1. Non-specific Binding: At high concentrations, this compound may bind to other receptors or proteins. 2. DMSO Toxicity: High concentrations of the solvent can affect cell viability and function.1. Consult off-target binding profile databases if available. Perform control experiments with a structurally unrelated A3AR antagonist. Use the lowest effective concentration of this compound determined from your dose-response curve. 2. Ensure the final DMSO concentration is kept to a minimum and is the same in all experimental and control wells. Run a vehicle control (DMSO only) to assess its effect.
Inconsistent results between experiments 1. Variability in Cell Culture: Differences in cell passage number, density, or health. 2. Inconsistent Reagent Preparation: Variations in the preparation of this compound or agonist solutions.1. Use cells within a consistent passage number range. Ensure consistent cell seeding density and monitor cell health. 2. Prepare fresh dilutions of this compound and agonist for each experiment from a validated stock solution.

Quantitative Data Summary

The following tables summarize typical concentration ranges for A3AR antagonists in various experimental settings. While specific data for this compound is limited in publicly available literature, these values for other MRS compounds targeting A3AR can serve as a starting point for designing your experiments.

Table 1: In Vitro Efficacy of A3 Adenosine Receptor Antagonists

CompoundAssay TypeCell LineAgonist UsedIC50 / Ki (nM)
This compound Radioligand Binding--0.3 (Ki)
MRS1220 Radioligand BindinghA3AR-expressing cells-0.65 (Ki)
MRS1523 Radioligand BindinghA3AR-expressing cells-18.9 (Ki)
MRS1191 Radioligand BindinghA3AR-expressing cells-31 (Ki)

Table 2: In Vivo Dosage of A3 Adenosine Receptor Antagonists

CompoundAnimal ModelRoute of AdministrationDose RangeObserved Effect
A3AR Antagonists (General) MouseIntraperitoneal (i.p.)1 - 10 mg/kgVaries by study (e.g., anti-inflammatory, anti-hyperalgesic)
A3AR Antagonists (General) RatIntravenous (i.v.)0.1 - 5 mg/kgVaries by study

Note: The optimal in vivo dose for this compound will need to be determined empirically and will depend on its pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

Protocol 1: In Vitro Determination of this compound IC50 in a cAMP Assay

  • Cell Culture: Culture cells expressing the human A3 adenosine receptor (e.g., CHO-hA3AR or HEK293-hA3AR) to 80-90% confluency.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • Prepare a solution of an A3AR agonist (e.g., Cl-IB-MECA) at a concentration of 2x its EC50.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add the various concentrations of this compound to the wells and incubate for 20-30 minutes at 37°C.

    • Add the A3AR agonist to all wells (except for the basal control) and incubate for a further 15-30 minutes at 37°C.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Data Analysis:

    • Plot the cAMP concentration against the log of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Adenosine_A3_Receptor_Signaling_Pathway Adenosine A3 Receptor (A3AR) Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm A3AR A3AR G_protein Gi/Gq A3AR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Inflammation, Cell Growth) PKA->Downstream Ca2 Ca²⁺ IP3->Ca2 Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->Downstream MAPK MAPK Pathway (ERK, p38) PKC->MAPK Activates MAPK->Downstream This compound This compound (Antagonist) This compound->A3AR Blocks Agonist Adenosine (Agonist) Agonist->A3AR Activates Experimental_Workflow_IC50 Experimental Workflow for IC50 Determination of this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A 1. Culture and seed hA3AR-expressing cells D 4. Pre-incubate cells with this compound dilutions A->D B 2. Prepare serial dilutions of this compound in DMSO B->D C 3. Prepare 2x agonist solution (e.g., Cl-IB-MECA) E 5. Add agonist to stimulate the receptor C->E D->E F 6. Measure downstream signal (e.g., cAMP levels) E->F G 7. Plot signal vs. log[this compound] F->G H 8. Fit data to a four-parameter logistic curve G->H I 9. Determine IC50 value H->I

Navigating MRS1177: A Technical Guide to Solubility and Experimental Success

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals working with MRS1177, a potent and selective antagonist of the human Adenosine A3 receptor (A3AR), may encounter challenges related to its solubility. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these issues directly, ensuring smooth and reproducible experimental outcomes.

Troubleshooting Guide: Overcoming this compound Solubility Hurdles

This guide addresses the most common solubility problems encountered when working with this compound and provides step-by-step solutions.

Question: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS). What should I do?

Answer: this compound has very low aqueous solubility. Direct dissolution in aqueous buffers is not recommended. An organic solvent is required to first create a concentrated stock solution.

Recommended Action:

  • Choose the Right Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.

  • Prepare a Concentrated Stock Solution: Based on data for structurally similar A3AR antagonists, this compound is expected to be soluble in DMSO at a concentration of at least 20 mM. For detailed instructions, refer to the "Experimental Protocols" section.

  • Dilute into Aqueous Buffer: Once you have a clear stock solution in DMSO, you can perform serial dilutions into your aqueous experimental medium to achieve the desired final concentration.

Question: I've prepared a DMSO stock solution of this compound, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?

Answer: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds dissolved in a high concentration of organic solvent. This occurs because the compound is no longer soluble as the polarity of the solvent system increases.

Troubleshooting Workflow:

G start Precipitation upon dilution step1 Reduce final DMSO concentration (aim for <0.5%) start->step1 step2 Lower the stock solution concentration step1->step2 If precipitation persists end_success Clear Solution step1->end_success Success step3 Use a co-solvent in the aqueous buffer step2->step3 If precipitation persists step2->end_success Success step4 Sonication step3->step4 For difficult cases step3->end_success Success step4->end_success Success end_fail Still Precipitates (Consult further) step4->end_fail Persistent Issue

Caption: Troubleshooting workflow for precipitation issues.

Detailed Steps:

  • Minimize Final DMSO Concentration: The final concentration of DMSO in your aqueous solution should be kept as low as possible, ideally below 0.5%. High concentrations of DMSO can have off-target effects in biological assays.

  • Lower the Stock Solution Concentration: If your experimental design allows, using a less concentrated DMSO stock solution will introduce less organic solvent into the final aqueous medium, reducing the likelihood of precipitation.

  • Employ a Co-solvent: Consider adding a small percentage of a biologically compatible co-solvent, such as ethanol or PEG400, to your aqueous buffer before adding the this compound stock solution. This can help to maintain the compound's solubility.

  • Utilize Sonication: After diluting the stock solution, brief sonication of the final solution can help to redissolve any precipitate that has formed.

Question: How should I store my this compound stock solution?

Answer: Proper storage is critical to maintaining the stability and activity of this compound.

  • Powder: Store the solid compound at -20°C for long-term stability (up to 2 years).

  • DMSO Stock Solution: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at 4°C for short-term use (up to 2 weeks).[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended primary solvent for preparing stock solutions of this compound.

Q2: Can I dissolve this compound in ethanol?

A2: While some similar compounds may have limited solubility in ethanol, DMSO is generally the preferred solvent for achieving higher stock concentrations. If you must use ethanol, it is advisable to first perform a small-scale solubility test with your specific batch of this compound.

Q3: What is the expected solubility of this compound?

Q4: My DMSO is frozen at room temperature. Is it still usable?

A4: Yes, this is normal. DMSO has a relatively high freezing point (18.5°C or 65.3°F). You can thaw it by placing the bottle in a warm water bath. Ensure the cap is tightly sealed to prevent water absorption, as DMSO is hygroscopic.

Quantitative Solubility Data

The following table summarizes the available solubility information for a structurally similar compound, MRS 1220, which can be used as a guideline for this compound.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO8.0820Gentle warming may be required.
Aqueous BufferVery LowVery LowNot recommended for initial dissolution.

Data is for the related compound MRS 1220 and should be used as an estimate for this compound.

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 389.79 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 20 mM stock solution, you will need:

    • Mass (mg) = 20 mmol/L * 1 L/1000 mL * 389.79 g/mol * 1000 mg/g * 1 mL = 7.796 mg

  • Weigh the compound: Carefully weigh out approximately 7.8 mg of this compound powder and place it in a sterile vial.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes and/or sonicate for a few minutes.

  • Confirm dissolution: Visually inspect the solution to ensure that no solid particles are present. The solution should be clear.

  • Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -80°C for long-term storage or at 4°C for short-term use.

Signaling Pathway

This compound acts as an antagonist at the Adenosine A3 Receptor (A3AR), a G protein-coupled receptor (GPCR). By blocking this receptor, this compound inhibits the downstream signaling cascades that are typically initiated by the binding of adenosine.

G cluster_membrane Cell Membrane A3AR Adenosine A3 Receptor (A3AR) G_protein Gq / Gi A3AR->G_protein Activates Adenosine Adenosine Adenosine->A3AR Activates This compound This compound This compound->A3AR Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC downstream Downstream Cellular Effects cAMP->downstream Ca_PKC->downstream

Caption: this compound signaling pathway antagonism.

References

Off-target effects of MRS1177 to consider

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of MRS1177, a potent and selective antagonist of the human A3 adenosine receptor (A3AR). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: How selective is this compound for the human A3 adenosine receptor over other adenosine receptor subtypes?

A1: this compound displays high selectivity for the human A3 adenosine receptor (A3AR). Radioligand binding studies have shown that its affinity for A1 and A2A adenosine receptors is significantly lower than for the A3AR. This selectivity is a critical factor in its use as a pharmacological tool to probe A3AR function.

Q2: What are the known off-target binding sites for this compound?

A2: Based on currently available public data, this compound is highly selective for the A3 adenosine receptor. However, a comprehensive screening of this compound against a broad panel of other receptors, ion channels, and enzymes (such as a CEREP or Eurofins SafetyScreen panel) has not been identified in the public domain. Therefore, researchers should be aware of the potential for uncharacterized off-target effects, especially at higher concentrations.

Q3: I am observing unexpected effects in my cellular assay when using this compound. Could these be off-target effects?

A3: While this compound is a selective A3AR antagonist, unexpected results could potentially stem from off-target interactions, especially if high concentrations of the compound are used. To investigate this, consider the following troubleshooting steps:

  • Concentration-Response Curve: Perform a full concentration-response curve for this compound in your assay. Off-target effects often manifest at higher concentrations, appearing as a secondary, less potent component of the curve.

  • Use a Structurally Unrelated A3AR Antagonist: To confirm that the observed effect is mediated by the A3AR, use a structurally different A3AR antagonist as a control. If the alternative antagonist produces the same effect, it is more likely to be an on-target A3AR-mediated phenomenon.

  • Control Experiments in A3AR-Null Cells: If available, the ideal control is to perform the experiment in cells that do not express the A3AR (e.g., knockout or knockdown cells). If the effect of this compound persists in these cells, it is definitively an off-target effect.

Q4: What are the recommended working concentrations for this compound to minimize the risk of off-target effects?

A4: To minimize the likelihood of off-target effects, it is recommended to use this compound at the lowest concentration that elicits the desired A3AR antagonism in your specific experimental system. This is typically in the range of its Ki or IC50 value for the A3AR. It is crucial to determine the optimal concentration for your assay through careful titration.

Data Presentation

Table 1: Selectivity Profile of this compound at Human Adenosine Receptors

This table summarizes the binding affinities (Ki) of this compound for the human A1, A2A, and A3 adenosine receptors. The data highlights the compound's high selectivity for the A3 subtype.

Receptor SubtypeKi (nM)
Human A1>1000
Human A2A>1000
Human A32.4

Data sourced from publicly available pharmacological studies.

Experimental Protocols

To assist researchers in independently verifying the selectivity of this compound or investigating potential off-target effects, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for Adenosine Receptor Selectivity

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for human A1, A2A, and A3 adenosine receptors.

1. Materials:

  • Cell membranes prepared from cell lines stably expressing human A1, A2A, or A3 adenosine receptors.

  • Radioligands:

    • For A1AR: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)

    • For A2AAR: [³H]ZM241385 (4-(2-[7-Amino-2-(2-furyl)[1][2][3]triazolo[2,3-a][1][4]triazin-5-ylamino]ethyl)phenol)

    • For A3AR: [¹²⁵I]I-AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mM EDTA.

  • Non-specific binding control: A high concentration of a non-selective adenosine receptor agonist (e.g., 100 µM NECA).

  • Glass fiber filters (GF/B or GF/C).

  • Scintillation cocktail and scintillation counter.

2. Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of the appropriate radioligand at a concentration close to its Kd.

    • 50 µL of this compound dilution or vehicle.

    • 100 µL of cell membrane preparation (protein concentration to be optimized for each receptor).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay to Assess Off-Target Activity at Gq-Coupled Receptors

This protocol describes a calcium mobilization assay to screen for potential off-target agonist or antagonist activity of this compound at Gq-coupled G protein-coupled receptors (GPCRs).

1. Materials:

  • A cell line endogenously expressing a Gq-coupled receptor of interest or a cell line engineered to express one.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • This compound.

  • A known agonist for the Gq-coupled receptor being tested.

  • A fluorescence plate reader with an injection system.

2. Procedure:

  • Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium indicator dye according to the manufacturer's instructions (typically 1-2 hours at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature.

  • To test for agonist activity:

    • Establish a baseline fluorescence reading.

    • Inject a solution of this compound at various concentrations and monitor the change in fluorescence over time. An increase in fluorescence indicates calcium mobilization and potential agonist activity.

  • To test for antagonist activity:

    • Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

    • Establish a baseline fluorescence reading.

    • Inject a known agonist for the receptor at a concentration that gives a submaximal response (e.g., EC80).

    • Monitor the change in fluorescence. A decrease in the agonist-induced fluorescence signal in the presence of this compound indicates antagonist activity.

3. Data Analysis:

  • For agonist activity, plot the peak fluorescence change against the this compound concentration to determine an EC50 value.

  • For antagonist activity, plot the percentage inhibition of the agonist response against the this compound concentration to determine an IC50 value.

Mandatory Visualizations

experimental_workflow cluster_radioligand Radioligand Binding Assay cluster_functional Functional Calcium Assay prep Prepare Reagents (Membranes, Radioligand, this compound) incubate Incubate prep->incubate filtrate Filter & Wash incubate->filtrate count Scintillation Counting filtrate->count analyze_bind Analyze Data (IC50, Ki) count->analyze_bind seed Seed & Grow Cells load Load with Calcium Dye seed->load read Fluorescence Reading load->read inject Inject Compound (this compound or Agonist) read->inject Agonist or Antagonist Mode analyze_func Analyze Data (EC50 or IC50) read->analyze_func inject->read

Caption: Experimental workflows for assessing this compound selectivity and off-target effects.

signaling_pathway cluster_A3R A3 Adenosine Receptor Signaling cluster_OffTarget Potential Off-Target Gq Pathway This compound This compound A3R A3R This compound->A3R Antagonist Gi Gi A3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC Gi->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG OffTarget_GPCR Off-Target Gq-GPCR Gq Gq OffTarget_GPCR->Gq PLC_off PLC Gq->PLC_off IP3_DAG_off ↑ IP3/DAG PLC_off->IP3_DAG_off Ca_release ↑ Ca²⁺ IP3_DAG_off->Ca_release MRS1177_off This compound MRS1177_off->OffTarget_GPCR ?

Caption: A3AR signaling and a hypothetical off-target pathway for this compound.

References

How to prevent MRS1177 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling and storage of MRS1177 to minimize degradation in solution, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid form of this compound?

A1: The solid form of this compound should be stored at -20°C for long-term stability, where it can be kept for up to 2 years.

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.

Q3: What are the recommended storage conditions for an this compound stock solution in DMSO?

A3: For short-term storage, a stock solution in DMSO can be kept at 4°C for up to 2 weeks. For long-term storage, it is recommended to store the solution at -80°C, which maintains stability for up to 6 months.[1]

Q4: Can I dissolve this compound in aqueous buffers?

A4: While DMSO is the primary recommended solvent for stock solutions, working solutions are typically prepared by diluting the DMSO stock into an aqueous buffer. Direct dissolution of this compound in aqueous buffers may be challenging due to its likely low aqueous solubility. It is crucial to ensure the final DMSO concentration in your experimental setup is compatible with your assay and does not exceed a level that could affect biological activity (typically <0.1-0.5%).

Q5: How can I prevent degradation of this compound in my working solution during an experiment?

A5: To minimize degradation in your aqueous working solution, it is best to prepare it fresh for each experiment from a frozen DMSO stock. Avoid repeated freeze-thaw cycles of the stock solution. Protect the working solution from light and maintain it at a stable, cool temperature throughout the experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower than expected activity of this compound in my assay. Degradation of the compound due to improper storage or handling.1. Verify that the solid compound and DMSO stock solutions have been stored at the recommended temperatures. 2. Prepare fresh working solutions from a new aliquot of the DMSO stock for each experiment. 3. Avoid leaving working solutions at room temperature for extended periods. Keep them on ice or at 4°C when not in immediate use.
Precipitation observed when diluting the DMSO stock solution into an aqueous buffer. The aqueous solubility of this compound has been exceeded.1. Try a lower final concentration of this compound in your working solution. 2. Increase the percentage of DMSO in the final working solution, ensuring it remains within the tolerance level of your experimental system. 3. Consider using a different buffer system or adding a small amount of a solubilizing agent like Pluronic F-68 or BSA, if compatible with your assay.
How can I check if my this compound solution has degraded? Chemical degradation has occurred.While visual inspection can sometimes reveal discoloration or precipitation, these are not always present. The most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to assess the purity of the solution over time. If you suspect degradation, it is best to discard the solution and prepare a fresh one.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound.

Form Solvent Storage Temperature Stability Duration Reference
PowderN/A-20°C2 years[1]
SolutionDMSO4°C2 weeks[1]
SolutionDMSO-80°C6 months[1]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound powder (Formula: C₂₀H₁₂ClN₅O₂, MW: 389.79)

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly and/or sonicate in a water bath until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage.

Protocol for Preparation of Aqueous Working Solution
  • Materials:

    • This compound stock solution in DMSO

    • Sterile aqueous buffer of choice (e.g., PBS, HBSS, cell culture medium)

  • Procedure:

    • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.

    • Add the calculated volume of the DMSO stock solution to the appropriate volume of the aqueous buffer.

    • Mix thoroughly by gentle vortexing or inversion.

    • Visually inspect the solution for any signs of precipitation.

    • Use the freshly prepared working solution in your experiment immediately. Discard any unused portion.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_powder This compound Powder (Store at -20°C) dissolve Dissolve in DMSO (e.g., 10 mM) stock_powder->dissolve aliquot Aliquot into single-use volumes dissolve->aliquot store_stock Store at -80°C aliquot->store_stock thaw_stock Thaw one aliquot of DMSO stock store_stock->thaw_stock dilute Dilute in aqueous buffer (e.g., PBS, Media) thaw_stock->dilute use_now Use immediately in experiment dilute->use_now

Caption: Workflow for preparing this compound stock and working solutions.

Degradation_Prevention_Logic Logic for Preventing this compound Degradation cluster_storage Proper Storage cluster_handling Careful Handling cluster_solution Solution Conditions start Goal: Maintain this compound Stability store_solid Solid at -20°C start->store_solid store_dmso DMSO Stock at -80°C start->store_dmso fresh_working Prepare working solution fresh start->fresh_working avoid_freeze_thaw Avoid freeze-thaw cycles start->avoid_freeze_thaw protect_light Protect from light start->protect_light final_dmso Keep final DMSO low start->final_dmso check_solubility Ensure solubility in buffer start->check_solubility

Caption: Key considerations for preventing this compound degradation.

References

Navigating the Nuances of A3 Adenosine Receptor Research: A Technical Support Guide for MRS1177

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for interpreting unexpected results when working with MRS1177, a potent A3 adenosine receptor (A3AR) antagonist. The A3AR is known for its complex and sometimes paradoxical signaling, which can lead to unanticipated experimental outcomes. This document offers troubleshooting advice, detailed experimental protocols, and a deeper understanding of the underlying biological mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the human A3 adenosine receptor (A3AR). It belongs to the 1,4-dihydropyridine class of compounds. Its primary mechanism of action is to bind to the A3AR and block the effects of the endogenous agonist, adenosine. This antagonism prevents the receptor from coupling to its cognate G proteins (primarily Gi/o), thereby inhibiting the canonical signaling pathway that leads to a decrease in intracellular cyclic AMP (cAMP) levels.

Q2: We observed a pro-inflammatory effect with this compound, which is contrary to the expected anti-inflammatory outcome of blocking A3AR. Why might this occur?

This is a key example of the paradoxical nature of A3AR signaling. While A3AR activation is often implicated in pro-inflammatory responses, making its antagonism theoretically anti-inflammatory, the receptor can also couple to alternative signaling pathways that have cell-type and context-specific effects. For instance, in certain immune cells, sustained blockade of the A3AR by an antagonist might lead to a compensatory upregulation of other pro-inflammatory pathways or receptors. Furthermore, the "off-target" effects of this compound, although minimal, could contribute to such unexpected outcomes.

Q3: Our in vitro results with this compound in a rat cell line are not replicating in our mouse model. What could be the reason for this discrepancy?

Significant species-specific differences exist in the pharmacology of A3AR antagonists. The binding affinity and potency of this compound and other related compounds can vary considerably between human, rat, and mouse A3ARs. It is crucial to consult species-specific binding and functional data before extrapolating results across different animal models.

Q4: We are seeing a decrease in basal signaling in our β-arrestin recruitment assay with this compound, suggesting inverse agonism. We thought it was a neutral antagonist. Can you explain this?

This phenomenon is known as "assay-dependent inverse agonism".[1] While this compound may act as a neutral antagonist in canonical G-protein signaling assays (like cAMP assays), it can exhibit inverse agonist activity in other signaling pathways, such as β-arrestin recruitment.[1] This means that in the absence of an agonist, this compound can reduce the basal or constitutive activity of the receptor in that specific pathway.[1] This highlights the importance of characterizing a compound's activity across multiple signaling readouts.

Troubleshooting Guide: Interpreting Unexpected Results

Observed Unexpected Result Potential Cause Recommended Action
Paradoxical Pro-inflammatory Effect The A3AR has a dual role in inflammation. Blockade may not always be immunosuppressive depending on the cellular context and timing of administration.Investigate the expression of other adenosine receptor subtypes and inflammatory mediators in your model. Consider time-course experiments to assess the dynamic effects of A3AR blockade.
Lack of Efficacy in a New Cell Line Low or absent A3AR expression in the cell line.Verify A3AR expression at both the mRNA (RT-qPCR) and protein (Western blot or radioligand binding) levels.
Discrepancy Between Binding Affinity (Ki) and Functional Potency (IC50) Assay conditions can significantly influence functional potency. Factors include the concentration of the agonist being competed against and the specific signaling pathway being measured.Carefully review and standardize your functional assay protocols. Consider performing a Schild analysis to determine the nature of the antagonism (competitive vs. non-competitive).
Inconsistent Results Across Different Experiments Reagent stability, cell passage number, and minor variations in protocol execution can lead to variability.Ensure consistent cell culture conditions and use low passage number cells. Prepare fresh dilutions of this compound for each experiment. Implement stringent quality control checks for all reagents.
Inverse Agonist Activity Observed Assay-dependent inverse agonism, particularly in non-canonical signaling pathways like β-arrestin recruitment.[1]Characterize the activity of this compound in multiple functional assays (e.g., cAMP, GTPγS, and β-arrestin recruitment) to build a comprehensive pharmacological profile.

Quantitative Data for this compound and Related Compounds

Table 1: Binding Affinity (Ki) of A3AR Antagonists at Human Adenosine Receptors

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)
This compound >1000>1000>10000.3
MRS1220 10202500>100000.65
MRS1523 43.9>10000>1000043.9

Data compiled from various sources. Values should be considered as approximate and may vary depending on experimental conditions.

Table 2: Species Selectivity of A3AR Antagonists (Ki in nM)

CompoundHuman A3Rat A3Mouse A3
MRS1191 318701200
MRS1220 0.652301400
MRS1523 43.9216349

This table highlights the significant species-dependent differences in the binding affinities of A3AR antagonists.[2]

Detailed Experimental Protocols

Radioligand Binding Assay for A3AR

This protocol is a generalized guideline for determining the binding affinity of this compound for the A3AR.

1. Membrane Preparation:

  • Culture cells stably expressing the human A3AR (e.g., HEK-293 or CHO cells).

  • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.

2. Competition Binding Assay:

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • A fixed concentration of a suitable radioligand for A3AR (e.g., [¹²⁵I]I-AB-MECA).

    • Increasing concentrations of the unlabeled competing ligand (this compound).

    • Cell membrane preparation.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol outlines a method to assess the functional antagonism of this compound at the Gi-coupled A3AR.

1. Cell Culture and Plating:

  • Culture cells expressing the A3AR in a suitable medium.

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

2. Antagonist Treatment:

  • Pre-incubate the cells with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes).

3. Agonist Stimulation:

  • Add a fixed concentration of an A3AR agonist (e.g., IB-MECA) to the wells.

  • Simultaneously or subsequently, add a stimulating agent for adenylyl cyclase, such as forskolin, to induce cAMP production.

  • Incubate for a specified time (e.g., 15-30 minutes).

4. Cell Lysis and cAMP Measurement:

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

5. Data Analysis:

  • Plot the measured cAMP levels against the logarithm of the concentration of this compound.

  • Determine the IC50 value, which is the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.

GTPγS Binding Assay

This functional assay measures the activation of G proteins, an early event in GPCR signaling.

1. Membrane Preparation:

  • Prepare cell membranes expressing the A3AR as described in the radioligand binding assay protocol.

2. Assay Setup:

  • In a 96-well plate, combine:

    • Assay buffer containing GDP.

    • Cell membranes.

    • Increasing concentrations of this compound.

    • A fixed concentration of an A3AR agonist.

    • [³⁵S]GTPγS.

3. Incubation and Termination:

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for G protein activation and [³⁵S]GTPγS binding.

  • Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

4. Detection and Analysis:

  • Measure the amount of bound [³⁵S]GTPγS on the filters using a scintillation counter.

  • Plot the amount of [³⁵S]GTPγS bound against the logarithm of the concentration of this compound.

  • Determine the IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding.

Visualizing A3AR Signaling and Experimental Workflows

To further clarify the complex processes involved, the following diagrams illustrate the A3AR signaling pathway and a typical experimental workflow.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol A3AR A3 Adenosine Receptor G_protein Gi/o Protein A3AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation PI3K PI3K G_protein->PI3K Activation cAMP cAMP AC->cAMP Production IP3_DAG IP3 / DAG PLC->IP3_DAG Production Akt Akt PI3K->Akt Activation PKA PKA cAMP->PKA Activation Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Activation MAPK MAPK (ERK1/2) Akt->MAPK Activation Adenosine Adenosine Adenosine->A3AR Agonist This compound This compound This compound->A3AR Antagonist Experimental_Workflow cluster_functional Functional Characterization start Start: Hypothesis Formulation cell_culture Cell Culture (A3AR expressing cells) start->cell_culture binding_assay Radioligand Binding Assay (Determine Ki) cell_culture->binding_assay functional_assays Functional Assays cell_culture->functional_assays data_analysis Data Analysis and Interpretation binding_assay->data_analysis cAMP_assay cAMP Assay (Determine IC50) GTP_assay GTPγS Assay (Determine IC50) arrestin_assay β-Arrestin Assay (Assess biased signaling) cAMP_assay->data_analysis GTP_assay->data_analysis arrestin_assay->data_analysis unexpected_results Unexpected Results? data_analysis->unexpected_results troubleshooting Troubleshooting (Consult this guide) unexpected_results->troubleshooting Yes conclusion Conclusion and Further Experiments unexpected_results->conclusion No troubleshooting->data_analysis conclusion->start Iterate

References

Improving the stability of MRS1177 in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with MRS1177, a potent and selective antagonist for the human A3 adenosine receptor. The following information is designed to help improve the stability of this compound in experimental buffers and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a potent and selective antagonist of the human Adenosine A3 receptor (hA3AR) with a high affinity (Ki of 0.3 nM)[1]. Its chemical formula is C20H12ClN5O2 and it has a molecular weight of 389.79 g/mol [1]. Due to its xanthine-based structure, it is a synthetic organic compound[2]. Understanding its chemical nature is crucial for predicting its behavior in different experimental conditions.

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound powder should be stored at -20°C, where it can be stable for up to 2 years[1]. For solutions prepared in DMSO, it is recommended to store them at -80°C for up to 6 months[1]. Short-term storage of DMSO solutions at 4°C is possible for up to 2 weeks. Adherence to these storage conditions is critical to prevent degradation.

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO). Ensure the solvent is free of water and other contaminants that could promote degradation. For guidance on preparing stock solutions of similar compounds, it is best practice to start with a high concentration to minimize the volume of organic solvent in your final experimental buffer.

Q4: Can I use aqueous buffers to prepare this compound stock solutions?

Directly dissolving this compound in aqueous buffers is not recommended for creating stock solutions due to its likely low aqueous solubility, a common characteristic of xanthine derivatives. A stock solution in an organic solvent like DMSO should be prepared first and then diluted into the desired experimental buffer.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, focusing on its stability in various buffers.

Problem 1: I am observing a loss of this compound activity in my experiments over time.

  • Question: Could my buffer conditions be causing this compound to degrade?

    • Answer: Yes, the pH, temperature, and composition of your experimental buffer can significantly impact the stability of this compound. Xanthine-based compounds can be susceptible to hydrolysis, especially at non-neutral pH. It is crucial to use a buffer system that maintains a stable pH within the optimal range for your experiment, typically near physiological pH (7.2-7.4).

  • Question: What are the signs of this compound degradation?

    • Answer: Degradation can manifest as a decrease in the expected biological activity, changes in the absorbance spectrum if you are using spectrophotometry, or the appearance of new peaks in chromatographic analyses (e.g., HPLC).

  • Question: How can I minimize degradation in my experimental buffer?

    • Answer:

      • pH Control: Use a well-buffered solution with a pH between 6.0 and 8.0. Avoid highly acidic or alkaline conditions.

      • Temperature: Perform experiments at the lowest feasible temperature to slow down potential degradation reactions.

      • Fresh Preparation: Prepare fresh dilutions of this compound in your experimental buffer for each experiment. Avoid storing diluted aqueous solutions for extended periods.

      • Light Protection: Protect your solutions from light, as some organic molecules are light-sensitive.

Problem 2: I am seeing precipitation when I add my this compound stock solution to the aqueous buffer.

  • Question: Why is my this compound precipitating?

    • Answer: Precipitation is likely due to the low aqueous solubility of this compound. When the DMSO stock solution is diluted into the aqueous buffer, the concentration of this compound may exceed its solubility limit in the final buffer composition.

  • Question: How can I prevent precipitation?

    • Answer:

      • Lower Final Concentration: Try using a lower final concentration of this compound in your experiment.

      • Increase DMSO Concentration: Slightly increasing the final percentage of DMSO in your experimental buffer can help maintain solubility. However, be mindful that high concentrations of DMSO can affect biological systems. It is recommended to keep the final DMSO concentration below 0.5%.

      • Use of Pluronic F-127: For compounds with low solubility, the addition of a small amount of a non-ionic surfactant like Pluronic F-127 (e.g., 0.01%) to the buffer can help improve solubility without significantly impacting many biological assays.

      • Vortexing: Ensure thorough mixing by vortexing immediately after diluting the stock solution into the buffer.

Problem 3: My experimental results are inconsistent between batches.

  • Question: What could be causing this variability?

    • Answer: Inconsistent results can stem from several factors related to this compound stability and handling:

      • Stock Solution Age: The stability of the DMSO stock solution can decrease over time, even when stored at -80°C. Use freshly prepared stock solutions or those that have been stored for less than 6 months.

      • Buffer Preparation: Inconsistencies in buffer preparation, such as pH variations or contamination, can affect this compound stability and activity.

      • Pipetting Errors: Inaccurate pipetting of the concentrated stock solution can lead to significant variations in the final concentration.

Quantitative Data Summary

The following tables provide a summary of recommended conditions for handling and using this compound.

Table 1: Recommended Storage Conditions for this compound

FormulationStorage TemperatureDuration
Powder-20°CUp to 2 years
In DMSO-80°CUp to 6 months
In DMSO4°CUp to 2 weeks

Table 2: Recommended Experimental Buffer Components for this compound

ParameterRecommendationRationale
pH 6.0 - 8.0To minimize potential hydrolysis.
Buffer System Phosphate, HEPES, TrisCommon biological buffers that are generally inert.
Ionic Strength 100-150 mMTo mimic physiological conditions.
Additives (Optional) 0.01% Pluronic F-127To improve solubility of hydrophobic compounds.
Final DMSO Conc. < 0.5%To avoid solvent effects on the biological system.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation. b. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For 1 mg of this compound (MW: 389.79), you will need 25.65 µL of DMSO to make a 10 mM solution. c. Add the calculated volume of anhydrous DMSO to the tube. d. Vortex thoroughly until the powder is completely dissolved. e. Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -80°C.

Protocol 2: Preparation of Working Dilutions in Experimental Buffer

  • Materials: 10 mM this compound stock solution in DMSO, desired experimental buffer (e.g., PBS, HEPES-buffered saline).

  • Procedure: a. Thaw a single aliquot of the 10 mM this compound stock solution. b. Perform serial dilutions of the stock solution in the experimental buffer to achieve the desired final concentration. c. Ensure that the final concentration of DMSO in the working solution is below 0.5%. d. Vortex the solution immediately after each dilution step to ensure homogeneity and prevent precipitation. e. Use the freshly prepared working dilutions for your experiments on the same day. Do not store aqueous dilutions.

Visualizations

The following diagrams illustrate key workflows and concepts for working with this compound.

cluster_storage This compound Storage cluster_prep Solution Preparation cluster_exp Experiment Powder This compound Powder (-20°C) DMSO_stock 10 mM Stock in DMSO (-80°C) Powder->DMSO_stock Dissolve Dilution Dilute in Experimental Buffer DMSO_stock->Dilution Thaw & Dilute Working_Solution Final Working Solution (<0.5% DMSO) Dilution->Working_Solution Vortex Assay Perform Biological Assay Working_Solution->Assay Add to Assay

Caption: Workflow for this compound preparation from powder to experimental use.

cluster_troubleshooting Troubleshooting this compound Instability cluster_causes Potential Causes cluster_solutions Solutions Problem Inconsistent Results or Loss of Activity Degradation Chemical Degradation Problem->Degradation Precipitation Precipitation Problem->Precipitation Handling Handling Errors Problem->Handling Optimize_Buffer Optimize Buffer (pH, Temp) Degradation->Optimize_Buffer Improve_Solubility Improve Solubility (DMSO, Surfactant) Precipitation->Improve_Solubility Standardize_Protocol Standardize Protocol (Fresh Solutions) Handling->Standardize_Protocol

Caption: A troubleshooting guide for addressing this compound instability issues.

References

Technical Support Center: Minimizing Cytotoxicity of MRS1177 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when using the novel small molecule inhibitor, MRS1177, in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures after treatment with this compound. What are the initial troubleshooting steps?

A1: When encountering unexpected cytotoxicity with this compound, a systematic approach is crucial. Begin by verifying the fundamental aspects of your experimental setup. This includes confirming the final concentration of the inhibitor and the solvent (e.g., DMSO) in the culture medium. It is also essential to ensure the health and viability of your cells before treatment. Key initial steps involve performing a dose-response curve to determine the CC50 (half-maximal cytotoxic concentration) and optimizing the exposure time.[1]

Q2: How can we reduce the cytotoxic effects of this compound without compromising its intended biological activity?

A2: Several strategies can be employed to mitigate cytotoxicity while preserving the desired experimental outcome:

  • Concentration and Exposure Time Optimization: The most direct approach is to lower the inhibitor concentration and reduce the duration of exposure.[1][2]

  • Serum Concentration Adjustment: The amount of serum in your culture medium can influence the availability and, consequently, the toxicity of a compound. Experimenting with different serum percentages may help reduce cytotoxic effects.[1][2]

  • Co-treatment with Cytoprotective Agents: Depending on the suspected mechanism of toxicity, co-incubation with agents like antioxidants (e.g., N-acetylcysteine) or pan-caspase inhibitors (e.g., Z-VAD-FMK) may rescue cells from death.

Q3: Could the solvent used to dissolve this compound be the source of toxicity?

A3: Yes, the solvent, commonly DMSO, can be toxic to cells, particularly at higher concentrations. It is imperative to run a vehicle control experiment with the solvent at the same dilutions used for this compound to determine if the solvent is contributing to cell death. The final concentration of DMSO in the culture medium should typically not exceed 0.5%.

Q4: How can we investigate the mechanism of this compound-induced toxicity?

A4: To understand how this compound is causing cell death, you can perform assays to assess different cellular processes. Assays for apoptosis (e.g., Annexin V/PI staining), necrosis, and oxidative stress can provide insights into the toxicity mechanism.

Q5: What is the hypothetical mechanism of action of this compound?

A5: this compound is a potent, selective inhibitor of the novel kinase "Tox-Kinase 1" (TK1), which is a key component of the "Cell Survival and Proliferation Pathway" (CSPP). By inhibiting TK1, this compound is designed to block downstream signaling that promotes uncontrolled cell growth in cancer models. However, off-target effects or potent on-target inhibition can sometimes lead to cytotoxicity in normal or sensitive cell lines.

Troubleshooting Guide

This guide addresses specific issues that may arise during cell viability experiments involving this compound treatment.

Problem IDIssuePotential Cause(s)Suggested Solution(s)Expected Outcome
MRS-V-01 Unexpectedly high cytotoxicity across all this compound concentrations, including very low doses.1. High sensitivity of the cell line: The chosen cell line may be particularly sensitive to the on-target or off-target effects of this compound. 2. Incorrect compound concentration: Errors in dilution calculations or stock solution preparation. 3. Compound degradation: The compound may have degraded, producing more toxic byproducts.1. Test this compound on a different, more robust cell line. Compare toxicity profiles across various cell types. 2. Prepare fresh serial dilutions from a new stock solution and re-verify all calculations. 3. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store aliquots at -80°C and protect from light if necessary.Understanding if the observed toxicity is cell-type specific. Accurate and reproducible dose-response curves. Consistent inhibitor potency across experiments.
MRS-V-02 High variability between replicate wells treated with the same concentration of this compound.1. Uneven cell seeding: Inconsistent number of cells per well. 2. Incomplete dissolution of this compound: The compound may not be fully dissolved in the culture medium, leading to concentration variations. 3. Edge effects in the microplate: Evaporation from the outer wells of the plate can concentrate the compound.1. Ensure a single-cell suspension by thoroughly resuspending cells before plating. 2. Visually inspect stock solutions and final dilutions in media for any signs of precipitation. Determine the inhibitor's solubility in your culture medium. 3. Avoid using the outermost wells of the microplate for treatment conditions. Fill them with sterile PBS or media to maintain humidity.Reduced standard deviation between replicate wells and more reliable data.
MRS-V-03 No observable effect on cell viability, even at high concentrations of this compound.1. Cell line resistance: The cell line may lack the target (TK1) or have compensatory signaling pathways. 2. Inactive compound: The this compound stock may have degraded or lost its activity. 3. Insensitive assay: The chosen viability assay may not be sensitive enough to detect subtle changes.1. Verify the expression of the target kinase (TK1) in your cell line using techniques like Western blot or qPCR. 2. Test the compound on a known sensitive cell line as a positive control. 3. Consider switching to a more sensitive method, such as an ATP-based luminescent assay.Confirmation of a suitable cell model. Assurance of compound activity. Detection of subtle cytotoxic or cytostatic effects.
MRS-V-04 Precipitate formation in the culture medium upon addition of this compound.Poor solubility of this compound: The compound may be precipitating out of solution at the tested concentrations, especially after dilution in the aqueous culture medium.1. Check the final solvent concentration and ensure it is at a non-toxic level (typically <0.5%). 2. Prepare fresh dilutions for each experiment. 3. Visually inspect wells under a microscope for any signs of precipitation before adding the viability assay reagent.Clear solutions and accurate compound concentrations in the assay.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay using a Tetrazolium-Based Reagent (e.g., MTT)
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A common starting point is a broad range from 100 µM to 1 nM. Also, prepare a vehicle control with the same final concentrations of the solvent.

  • Treatment: Remove the old medium from the cells and add the medium containing the different this compound concentrations and vehicle controls. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well at a final concentration of 0.2 - 0.5 mg/ml and incubate for 1 to 4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 or CC50 value.

Protocol 2: Apoptosis Assessment using Annexin V-FITC and Propidium Iodide (PI) Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) and a vehicle control for the determined time period.

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in the binding buffer provided with the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) to determine the mode of cell death induced by this compound.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Viability Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (96-well plate) compound_prep 2. This compound Serial Dilution treatment 3. Cell Treatment compound_prep->treatment incubation 4. Incubation (24, 48, or 72h) treatment->incubation reagent_add 5. Add Viability Reagent (e.g., MTT, WST-1) incubation->reagent_add read_plate 6. Read Plate (Spectrophotometer) reagent_add->read_plate data_analysis 7. Calculate % Viability read_plate->data_analysis dose_response 8. Generate Dose-Response Curve data_analysis->dose_response

Caption: Workflow for determining the dose-dependent cytotoxicity of this compound.

signaling_pathway Hypothetical Signaling Pathway of this compound Action GF Growth Factor GFR Growth Factor Receptor GF->GFR Binds TK1 Tox-Kinase 1 (TK1) GFR->TK1 Activates Downstream Downstream Effectors (e.g., transcription factors) TK1->Downstream Phosphorylates Apoptosis Apoptosis TK1->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes This compound This compound This compound->TK1 Inhibits

Caption: Proposed mechanism of this compound inhibiting the TK1 signaling pathway.

troubleshooting_logic Troubleshooting Logic for High Cytotoxicity start High Cytotoxicity Observed check_solvent Run Vehicle Control start->check_solvent solvent_toxic Solvent is Toxic check_solvent->solvent_toxic Yes solvent_ok Solvent is Not Toxic check_solvent->solvent_ok No reduce_solvent Reduce Solvent Conc. (<0.5%) solvent_toxic->reduce_solvent check_conc Verify this compound Concentration solvent_ok->check_conc conc_error Concentration Error Found check_conc->conc_error Yes conc_ok Concentration is Correct check_conc->conc_ok No remake_solutions Remake Stock & Dilutions conc_error->remake_solutions optimize_exp Optimize Experiment conc_ok->optimize_exp optimization_steps Lower Concentration Reduce Incubation Time Change Cell Line optimize_exp->optimization_steps

Caption: Decision tree for troubleshooting unexpected this compound cytotoxicity.

References

Technical Support Center: Addressing Variability in Experiments Using MRS1177

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MRS1177, a selective antagonist of the A3 adenosine receptor (A3AR).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, leading to variability in results.

Issue 1: Inconsistent or No Effect of this compound in Rodent Models

Question: I am not observing the expected antagonistic effect of this compound in my rat/mouse model, or the results are highly variable. What could be the cause?

Answer:

A primary source of variability when using A3AR antagonists is the significant species-specific differences in receptor binding affinity.[1] Many A3AR antagonists, including those from the 1,4-dihydropyridine class to which this compound belongs, exhibit high affinity for the human A3AR but are markedly less potent or inactive at rodent A3ARs.[1]

Troubleshooting Steps:

  • Verify Species Specificity: Confirm the binding affinity of this compound for the A3AR in the specific species you are using. If this data is not available for this compound, consider data from structurally related compounds (see Table 1).

  • Dose Adjustment: The effective dose of this compound may need to be significantly higher in rodents compared to what is reported for human cell lines. A dose-response experiment is highly recommended to determine the optimal concentration for your model system.

  • Alternative Antagonists: If inconsistent results persist, consider using an A3AR antagonist that has been validated for use in rodents, such as DPTN or MRS1523.[1]

Issue 2: Poor Solubility and Precipitation of this compound in Aqueous Buffers

Question: I am having difficulty dissolving this compound in my experimental buffer, and I observe precipitation during my assay. How can I improve its solubility?

Answer:

This compound, like many small molecule inhibitors, has low aqueous solubility. It is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution.

Troubleshooting Steps:

  • Proper Stock Solution Preparation:

    • Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • When preparing the working solution, dilute the DMSO stock directly into your pre-warmed aqueous experimental buffer.

    • To avoid precipitation, add the DMSO stock dropwise while vortexing or stirring the buffer.

    • Ensure the final concentration of DMSO in your assay is low (ideally ≤ 0.1%) to prevent solvent-induced artifacts and cellular toxicity. Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.

  • Use of Solubilizing Agents: If solubility issues persist, consider the use of solubilizing agents such as Tween® 20 or cyclodextrins in your buffer, ensuring they do not interfere with your assay.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective antagonist of the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR). By binding to the A3AR, this compound blocks the downstream signaling initiated by the endogenous agonist, adenosine. The A3AR is coupled to inhibitory G proteins (Gαi/o), and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It can also activate other signaling pathways, including phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.

Q2: What are the potential off-target effects of this compound?

A2: While this compound is reported to be a selective A3AR antagonist, like any pharmacological agent, it may have off-target effects, particularly at higher concentrations. It is crucial to determine the selectivity profile of this compound against other adenosine receptor subtypes (A1, A2A, and A2B) in your experimental system. Variability in selectivity is a known issue for some A3AR antagonists across different species.[1] To mitigate potential off-target effects, use the lowest effective concentration of this compound as determined by a dose-response study.

Q3: How should I design my in vitro experiments using this compound?

A3: A typical cell-based assay using this compound involves pre-incubating the cells with the antagonist before stimulating them with an A3AR agonist (e.g., IB-MECA or Cl-IB-MECA).

  • Cell Culture: Culture your cells of interest (e.g., HEK293 cells stably expressing the human A3AR) under standard conditions.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound (or a vehicle control) for a sufficient period (e.g., 30 minutes) to allow for receptor binding.

  • Agonist Stimulation: Add a known concentration of an A3AR agonist to stimulate the receptor.

  • Endpoint Measurement: Measure the downstream signaling event of interest, such as changes in intracellular cAMP levels or calcium mobilization.

Q4: What are the key considerations for in vivo studies with this compound?

A4: For in vivo experiments, several factors need to be considered:

  • Route of Administration: The route of administration (e.g., intraperitoneal injection, oral gavage) will depend on the experimental model and the formulation of this compound.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The dose and dosing frequency should be based on the PK/PD properties of this compound in the chosen animal model. Preliminary studies may be necessary to determine these parameters.

  • Vehicle Control: Always include a vehicle control group that receives the same formulation without this compound.

Data Presentation

Table 1: Species-Specific Binding Affinities (Ki values in nM) of Selected A3AR Antagonists

CompoundChemical ClassHuman A3ARMouse A3ARRat A3AR
MRS1523 Pyridine43.9349216
MRS1191 1,4-DihydropyridinePotentIncomplete InhibitionIncomplete Inhibition
MRS1334 1,4-DihydropyridinePotentIncomplete InhibitionIncomplete Inhibition
MRS1220 Triazoloquinazoline0.65>10,000>10,000
DPTN Thiazole1.659.618.53

Data compiled from Gao et al., 2021.[1] This table illustrates the significant variability in binding affinities of A3AR antagonists across different species, a critical factor to consider when designing experiments with this compound.

Experimental Protocols

Protocol 1: In Vitro Cell-Based cAMP Assay

This protocol describes a general method to assess the antagonistic activity of this compound on A3AR-mediated inhibition of cAMP production.

Materials:

  • Cells expressing the A3 adenosine receptor (e.g., CHO-K1 or HEK-293 cells)

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS

  • This compound

  • A3AR agonist (e.g., IB-MECA)

  • Forskolin

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

  • 96-well white opaque microplates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of the A3AR agonist and forskolin.

  • Antagonist Treatment: Remove the culture medium and add the this compound dilutions (and vehicle control) to the respective wells. Incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add the A3AR agonist and forskolin to the wells. Forskolin is used to stimulate adenylyl cyclase and produce a measurable level of cAMP. Incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine its IC50 value.

Protocol 2: In Vivo Administration via Intraperitoneal (IP) Injection in Mice

This protocol provides a general guideline for the IP administration of this compound in a mouse model.

Materials:

  • This compound

  • Vehicle (e.g., saline with 5% DMSO and 10% Tween® 80)

  • Sterile syringes and needles (e.g., 27-gauge)

  • Mice

Procedure:

  • Preparation of Dosing Solution: Prepare the dosing solution of this compound in the vehicle at the desired concentration. Ensure the solution is homogenous and free of precipitates.

  • Animal Handling: Acclimatize the mice to the experimental conditions. Handle the mice gently to minimize stress.

  • Injection:

    • Restrain the mouse properly.

    • Insert the needle into the lower right quadrant of the abdomen at a 15-30 degree angle to avoid puncturing internal organs.

    • Inject the appropriate volume of the dosing solution based on the mouse's body weight.

  • Post-injection Monitoring: Monitor the mice for any adverse reactions after the injection.

  • Experimental Endpoint: Proceed with the planned experimental procedures at the appropriate time point post-injection, based on the known or determined pharmacokinetics of this compound.

Mandatory Visualization

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol A3AR A3 Adenosine Receptor G_protein Gαi/oβγ A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Adenosine Adenosine (Agonist) Adenosine->A3AR Activates This compound This compound (Antagonist) This compound->A3AR Blocks PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of inflammation) PKA->Cellular_Response Ca2 Ca²⁺ IP3->Ca2 Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->Cellular_Response PKC->Cellular_Response MAPK MAPK Pathway (ERK1/2, p38) PI3K->MAPK Activates MAPK->Cellular_Response

Caption: A3 Adenosine Receptor Signaling Pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) pre_incubation Pre-incubate cells with This compound or Vehicle prep_stock->pre_incubation prep_cells Culture and Seed Cells (e.g., HEK293-hA3AR) prep_cells->pre_incubation stimulation Stimulate with A3AR Agonist pre_incubation->stimulation measurement Measure Downstream Signal (e.g., cAMP levels) stimulation->measurement dose_response Generate Dose-Response Curve measurement->dose_response ic50 Calculate IC50 Value dose_response->ic50

Caption: In Vitro Antagonist Assay Workflow.

References

Technical Support Center: Overcoming Resistance to A2B Adenosine Receptor Antagonists in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific compound "MRS1177" is limited in publicly available scientific literature. This guide focuses on the broader class of A2B adenosine receptor (A2BAR) antagonists and general principles of G protein-coupled receptor (GPCR) resistance. The troubleshooting strategies and protocols provided are applicable to researchers working with A2BAR antagonists in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: We are observing a diminished response to our A2B adenosine receptor antagonist in our long-term in vivo/in vitro model. What are the potential causes?

A1: A diminished response to an A2BAR antagonist over time, often referred to as tachyphylaxis or resistance, can arise from several factors:

  • Receptor Upregulation: Chronic blockade of a receptor can lead to a compensatory increase in the number of receptors on the cell surface. This is a well-documented phenomenon for GPCRs, where prolonged exposure to an antagonist can lead to an increase in receptor density[1][2].

  • Signal Pathway Alterations: Cells may adapt to chronic receptor blockade by altering downstream signaling components. This could involve changes in the expression or activity of G proteins, adenylyl cyclase, or other effector molecules.

  • Pharmacokinetic Changes (In Vivo): In long-term animal studies, changes in drug metabolism or clearance over time can lead to lower effective concentrations of the antagonist at the target site[3][4].

  • Receptor Mutation: While less common in in vitro studies, in scenarios like cancer models, mutations in the A2B receptor gene could arise, potentially altering the antagonist's binding affinity.

Q2: How can we experimentally confirm if A2B receptor upregulation is the cause of the observed resistance?

A2: To determine if A2BAR upregulation is occurring, you can perform the following experiments:

  • Radioligand Binding Assays: A saturation binding assay using a radiolabeled A2BAR ligand can quantify the total number of receptors (Bmax) in your control versus antagonist-treated cells or tissues. An increase in Bmax in the treated group would indicate receptor upregulation.

  • Western Blotting: This technique can be used to measure the total amount of A2BAR protein in cell lysates from control and treated samples. An increase in the protein level would support upregulation.

  • Quantitative PCR (qPCR): To determine if the upregulation is due to increased gene expression, you can measure the mRNA levels of the A2BAR gene (ADORA2B).

Q3: What are some strategies to overcome or mitigate the development of resistance to A2B receptor antagonists in our long-term experiments?

A3: Several strategies can be employed to address antagonist resistance:

  • Intermittent Dosing: Instead of continuous exposure, an intermittent dosing schedule (in vivo) or periodic removal of the antagonist (in vitro) may prevent the cellular adaptations that lead to resistance.

  • Combination Therapy: Targeting a parallel or downstream signaling pathway in conjunction with the A2BAR antagonist could provide a more robust and sustained response.

  • Use of Irreversible Antagonists: For certain applications, an irreversible antagonist could provide a more sustained blockade without the same potential for receptor upregulation that can be seen with competitive antagonists.

  • Dose Escalation: In some cases, carefully increasing the dose of the antagonist may be sufficient to overcome a modest level of receptor upregulation. However, this should be done with caution to avoid off-target effects.

Troubleshooting Guides

Problem: Decreased Potency (Increased IC50) of A2BAR Antagonist in a Cell-Based Assay
Potential Cause Troubleshooting Steps
Cell Line Instability - Perform regular cell line authentication (e.g., STR profiling).- Monitor passage number and avoid using cells that have been in continuous culture for extended periods.
Reagent Degradation - Prepare fresh stock solutions of the antagonist.- Aliquot and store reagents at the recommended temperature, avoiding repeated freeze-thaw cycles.
Assay Conditions - Optimize cell seeding density and incubation times.- Ensure consistent pH, temperature, and CO2 levels during the experiment.
Receptor Upregulation - Perform a time-course experiment to see if the IC50 shift is dependent on the duration of antagonist exposure.- Quantify receptor number using radioligand binding or western blotting.
Problem: Inconsistent or Non-Reproducible Results in Long-Term In Vivo Studies
Potential Cause Troubleshooting Steps
Pharmacokinetic Variability - Monitor plasma concentrations of the antagonist over the course of the study.- Assess for changes in drug metabolism or clearance.
Animal Health - Closely monitor the health and weight of the animals.- Ensure consistent housing conditions and diet.
Dosing Accuracy - Verify the accuracy of dose calculations and administration techniques.
Target Engagement - If possible, measure downstream biomarkers of A2BAR activity in tissue samples to confirm target engagement at different time points.

Quantitative Data

The following table summarizes the binding affinities (Ki) of several commonly used A2B adenosine receptor antagonists.

CompoundReceptor TargetSpeciesKi (nM)Reference
PSB-1115A2BARHuman7.9
PSB-603A2BARHuman0.553
MRS1754A2BARRat2.9
ZM-241385A2AAR/A2BARRat(A2a) 0.4, (A2b) 87

Experimental Protocols

Protocol 1: Radioligand Binding Assay for A2B Receptor

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of a test compound for the A2B receptor.

Materials:

  • Cell membranes expressing the A2B receptor

  • Radioligand (e.g., [3H]PSB-603)

  • Unlabeled antagonist (test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the A2B receptor or from tissues known to express the receptor.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Increasing concentrations of the unlabeled antagonist.

    • A fixed concentration of the radioligand (typically at or near its Kd).

    • Cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled antagonist to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay

This protocol measures the ability of an A2BAR antagonist to inhibit agonist-stimulated cAMP production.

Materials:

  • Cells expressing the A2B receptor

  • A2BAR agonist (e.g., NECA)

  • A2BAR antagonist (test compound)

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 96-well or 384-well plates

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding: Seed cells into a 96-well or 384-well plate and grow to the desired confluency.

  • Pre-incubation with Antagonist: Remove the culture medium and add the antagonist at various concentrations in stimulation buffer. Incubate for a specified time.

  • Agonist Stimulation: Add a fixed concentration of the A2BAR agonist (typically the EC80) to all wells (except for the negative control) and incubate for a time determined by a time-course experiment.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist to determine the IC50 value.

Visualizations

A2B Adenosine Receptor Signaling Pathway

A2B_Signaling Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Binds G_alpha_s Gαs A2BAR->G_alpha_s Activates G_alpha_q Gαq A2BAR->G_alpha_q Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates PLC Phospholipase C G_alpha_q->PLC Stimulates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA Protein Kinase A cAMP->PKA Activates CREB CREB Activation PKA->CREB Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Activates Gene_Expression Gene Expression PKC->Gene_Expression CREB->Gene_Expression This compound A2BAR Antagonist (e.g., MRS1754) This compound->A2BAR Blocks

Caption: Simplified signaling pathway of the A2B adenosine receptor.

Experimental Workflow for Investigating Antagonist Resistance

Troubleshooting_Workflow Start Start: Observed Decreased Antagonist Efficacy Check_Reagents Verify Reagent Integrity and Assay Conditions Start->Check_Reagents Problem_Solved1 Problem Resolved Check_Reagents->Problem_Solved1 Yes Time_Course Perform Time-Course Experiment Check_Reagents->Time_Course No Efficacy_Time_Dependent Is Efficacy Time-Dependent? Time_Course->Efficacy_Time_Dependent Investigate_Other Investigate Other Causes (e.g., cell line instability) Efficacy_Time_Dependent->Investigate_Other No Quantify_Receptor Quantify A2B Receptor (Binding Assay / Western Blot) Efficacy_Time_Dependent->Quantify_Receptor Yes Receptor_Upregulated Is Receptor Upregulated? Quantify_Receptor->Receptor_Upregulated Quantify_mRNA Quantify A2B mRNA (qPCR) Receptor_Upregulated->Quantify_mRNA Yes Investigate_Downstream Investigate Downstream Signaling Alterations Receptor_Upregulated->Investigate_Downstream No mRNA_Upregulated Is mRNA Upregulated? Quantify_mRNA->mRNA_Upregulated Transcriptional_Mechanism Resistance likely due to Transcriptional Upregulation mRNA_Upregulated->Transcriptional_Mechanism Yes Post_Transcriptional_Mechanism Resistance likely due to Post-Transcriptional Mechanism (e.g., reduced degradation) mRNA_Upregulated->Post_Transcriptional_Mechanism No

Caption: A logical workflow for troubleshooting decreased antagonist efficacy.

References

Validation & Comparative

A Comparative Guide to A3 Adenosine Receptor Antagonists: MRS1177 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective antagonist for the A3 adenosine receptor (A3AR) is a critical step in advancing research into inflammatory diseases, neuropathic pain, and cancer. This guide provides an objective comparison of MRS1177 with other notable A3AR antagonists, supported by available experimental data.

The A3 adenosine receptor, a member of the G protein-coupled receptor (GPCR) family, is a key therapeutic target. Its activation is linked to various physiological and pathological processes. Consequently, the development of selective antagonists that can modulate its activity is of significant interest. This guide focuses on the comparative pharmacology of this compound and other well-characterized A3AR antagonists, including MRS1220, MRS1191, MRS1523, and DPTN.

Quantitative Comparison of A3AR Antagonists

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of various A3AR antagonists. This data is crucial for evaluating the potency and selectivity of these compounds across different species, a key consideration for translational research.

Table 1: Binding Affinity (Ki, nM) of A3AR Antagonists at Human, Rat, and Mouse Receptors

CompoundHuman A3ARRat A3ARMouse A3ARReference(s)
This compound 0.3Data Not AvailableData Not Available
MRS1220 0.65>10,000>10,000[1]
MRS1191 31.41,420Data Not Available[1]
MRS1523 43.9216349
DPTN 1.658.539.61

Table 2: Selectivity Profile (Ki, nM) of A3AR Antagonists at Human Adenosine Receptor Subtypes

CompoundA1A2AA2BA3Selectivity (Fold, A3 vs. Others)Reference(s)
This compound Data Not AvailableData Not AvailableData Not Available0.3Data Not Available
MRS1220 470 (rat)80 (rat)Data Not Available0.65 (human)High[1]
MRS1191 >10,000 (rat)>10,000 (rat)Data Not Available31.4 (human)>318 vs A1/A2A (rat)[1]
MRS1523 1,600>10,000>10,00043.9>36 vs A1, >227 vs A2A/A2B
DPTN 1621212301.6598 vs A1, 73 vs A2A, 139 vs A2B

Table 3: Functional Potency (IC50, nM) of A3AR Antagonists in cAMP Assays

CompoundIC50 (nM)Assay ConditionsReference(s)
This compound Data Not AvailableData Not Available
MRS1220 1.7 (KB)Inhibition of agonist-induced adenylate cyclase inhibition[1]
MRS1191 92 (KB)Inhibition of agonist-induced adenylate cyclase inhibition
DPTN Confirmed antagonist activityAntagonism of NECA-induced cAMP inhibition

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are standardized protocols for key assays used to characterize A3AR antagonists.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for the A3 adenosine receptor.

1. Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human, rat, or mouse A3 adenosine receptor.

  • Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Pellet the membranes by high-speed centrifugation and resuspend in a suitable buffer.

2. Binding Reaction:

  • In a 96-well plate, combine the cell membranes, the radioligand (e.g., [¹²⁵I]I-AB-MECA), and varying concentrations of the unlabeled antagonist (e.g., this compound).

  • Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

3. Separation and Detection:

  • Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

  • Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key signaling pathway for the Gi-coupled A3AR.

1. Cell Culture and Treatment:

  • Plate CHO cells stably expressing the A3AR in a 96-well plate and culture overnight.

  • Pre-treat the cells with the A3AR antagonist at various concentrations for a specified time.

  • Stimulate the cells with an A3AR agonist (e.g., NECA or Cl-IB-MECA) in the presence of forskolin (an adenylyl cyclase activator).

2. cAMP Measurement:

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP levels using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

3. Data Analysis:

  • Plot the cAMP concentration against the antagonist concentration.

  • Determine the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production (IC50).

Visualizing A3AR Signaling and Experimental Workflow

To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A3AR A3 Adenosine Receptor G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Adenosine (Agonist) Agonist->A3AR Activates Antagonist This compound (Antagonist) Antagonist->A3AR Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of inflammation) PKA->Cellular_Response Leads to

Caption: A3 Adenosine Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Potency Assessment cluster_selectivity Selectivity Profiling start Start: Select A3AR Antagonist (e.g., this compound) prep_membranes Prepare Membranes from A3AR-expressing cells start->prep_membranes cell_culture Culture A3AR-expressing cells start->cell_culture other_ar_binding Binding Assays for A1, A2A, A2B Receptors start->other_ar_binding binding_assay Perform Radioligand Binding Assay prep_membranes->binding_assay calc_ki Calculate Ki value binding_assay->calc_ki end End: Characterize Antagonist Profile calc_ki->end cAMP_assay Perform cAMP Functional Assay cell_culture->cAMP_assay calc_ic50 Calculate IC50 value cAMP_assay->calc_ic50 calc_ic50->end compare_ki Compare Ki values other_ar_binding->compare_ki compare_ki->end

Caption: Experimental Workflow for A3AR Antagonist Characterization.

References

A Comparative Guide to A3 Adenosine Receptor Antagonist Selectivity: Featuring MRS1177 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profiles of A3 adenosine receptor antagonists, with a focus on analogs of MRS1177. Due to the limited availability of comprehensive published data for this compound, this guide utilizes data from the closely related and well-characterized antagonists, MRS1220 and MRS1191, alongside another selective antagonist, MRE 3008F20, to provide a robust comparative analysis. The information presented herein is intended to assist researchers in selecting the most appropriate pharmacological tools for their studies.

Data Presentation: Comparative Selectivity of A3 Adenosine Receptor Antagonists

The following table summarizes the binding affinities (Ki) of selected antagonists at the four human adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundA1 Receptor (Ki, nM)A2A Receptor (Ki, nM)A2B Receptor (Ki, nM)A3 Receptor (Ki, nM)Selectivity for A3 (Fold vs A1/A2A/A2B)
MRS1220 305 (rat)52 (rat)>10000.65 (human)[1][2][3]~469 vs A1 (rat), ~80 vs A2A (rat)
MRS1191 >10000>10000>100031 (human)[3]>322 vs A1, >322 vs A2A
MRE 3008F20 103513220000.80 (human)1294 vs A1, 165 vs A2A, 2471 vs A2B

Note: Species for which data is available is indicated in parentheses. Direct comparative data across all human receptor subtypes for MRS1220 was not consistently available in a single source.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of antagonist selectivity. Below are generalized protocols for key experiments.

Radioligand Binding Assays

This method is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Membrane Preparation:

    • Culture cells stably expressing the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3), for example, Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells.

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a fresh buffer and determine the protein concentration.

  • Binding Assay:

    • In a reaction tube, add a known concentration of a radiolabeled ligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A, [¹²⁵I]I-AB-MECA for A3).

    • Add increasing concentrations of the unlabeled antagonist (the compound being tested).

    • Add the prepared cell membranes.

    • Incubate the mixture to allow the binding to reach equilibrium.

    • To determine non-specific binding, a parallel set of tubes is prepared with an excess of a non-radiolabeled agonist or antagonist.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the antagonist concentration.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

cAMP Functional Assays

This assay measures the ability of an antagonist to block the effect of an agonist on the intracellular second messenger, cyclic adenosine monophosphate (cAMP).

  • Cell Culture and Treatment:

    • Culture cells expressing the adenosine receptor subtype of interest.

    • Pre-incubate the cells with increasing concentrations of the antagonist.

    • Stimulate the cells with a known agonist for the specific receptor (e.g., NECA). For A1 and A3 receptors, which are Gi-coupled and inhibit adenylyl cyclase, the cells are typically co-stimulated with forskolin to induce a measurable level of cAMP.

  • cAMP Measurement:

    • Lyse the cells to release the intracellular contents.

    • Measure the concentration of cAMP in the cell lysate using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).

  • Data Analysis:

    • Plot the cAMP concentration as a function of the antagonist concentration.

    • Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist's effect on cAMP levels.

Visualizations

A3 Adenosine Receptor Signaling Pathway

A3_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A3R A3 Receptor G_protein Gi/o Protein A3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Agonist) Adenosine->A3R Binds ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates Antagonist_Selectivity_Workflow start Start: Test Compound (e.g., this compound analog) receptor_subtypes Test against all 4 Adenosine Receptor Subtypes (A1, A2A, A2B, A3) start->receptor_subtypes binding_assay Radioligand Binding Assay determine_ki Determine Ki values binding_assay->determine_ki functional_assay cAMP Functional Assay determine_ic50 Determine IC50 values functional_assay->determine_ic50 receptor_subtypes->binding_assay receptor_subtypes->functional_assay compare_selectivity Compare Ki / IC50 values to determine selectivity profile determine_ki->compare_selectivity determine_ic50->compare_selectivity end End: Validated Selectivity Profile compare_selectivity->end

References

MRS1177 versus MRS1523 in A3AR binding assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor that has emerged as a significant target for drug development, with potential therapeutic applications in inflammatory diseases, cancer, and glaucoma.[1] Among the various ligands developed to modulate A3AR activity, MRS1177 and MRS1523 have been characterized as antagonists. This guide provides a comparative analysis of these two compounds in A3AR binding assays, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.

Ligand Characteristics

This compound is recognized as a potent and highly selective antagonist for the human A3 adenosine receptor (hA3AR), exhibiting a high binding affinity.[2]

MRS1523 is a widely used selective antagonist for the A3AR, particularly for rat and mouse receptors.[3][4] However, its affinity and selectivity have shown some variability across different studies, which may be attributed to variations in experimental conditions such as the use of native versus recombinant receptors and different radioligands.[3] It is a 1,4-dihydropyridine derivative.

Comparative Binding Affinity

The binding affinity of a ligand to its receptor is a critical parameter for its characterization and potential therapeutic use. The inhibition constant (Ki) is a common measure of this affinity, with lower Ki values indicating higher affinity. The following table summarizes the reported Ki values for this compound and MRS1523 at the A3AR across different species.

LigandSpeciesReceptorKi (nM)Reference
This compound HumanA3AR0.3
MRS1523 HumanA3AR18.9
HumanA3AR43.9
RatA3AR113
RatA3AR216
MouseA3AR349
MouseA3AR1980

Note: The variability in Ki values for MRS1523 highlights the importance of considering the specific experimental conditions when comparing data from different sources.

Experimental Protocols

The data presented in this guide are derived from competitive radioligand binding assays. Below is a generalized protocol that outlines the key steps involved in such an assay for determining the binding affinity of this compound and MRS1523 to the A3AR.

A. Materials:

  • Cell Membranes: Membranes prepared from cells expressing the recombinant human, rat, or mouse A3AR (e.g., CHO or HEK-293 cells).

  • Radioligand: A high-affinity radiolabeled ligand for the A3AR, such as [¹²⁵I]I-AB-MECA (an agonist).

  • Test Compounds: this compound and MRS1523.

  • Incubation Buffer: Typically a Tris-HCl buffer containing MgCl₂ and adenosine deaminase.

  • Filtration Apparatus: A cell harvester to separate bound and free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

B. Method:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or MRS1523).

  • Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma or beta counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (Expressing A3AR) incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_radioligand Prepare Radioligand ([¹²⁵I]I-AB-MECA) prep_radioligand->incubation prep_compounds Prepare Test Compounds (this compound or MRS1523) prep_compounds->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing quantification Quantify Radioactivity on Filters washing->quantification analysis Calculate IC50 and Ki using Non-linear Regression quantification->analysis

Workflow for a competitive radioligand binding assay.

A3AR Signaling Pathway

The A3AR, upon activation by an agonist, couples to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can modulate the activity of mitogen-activated protein kinase (MAPK) pathways. Antagonists like this compound and MRS1523 block the binding of agonists to the receptor, thereby preventing these downstream signaling events. Some A3AR ligands have also been reported to act as inverse agonists, which can reduce the constitutive activity of the receptor in the absence of an agonist.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A3AR A3 Adenosine Receptor G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist Agonist->A3AR Activates Antagonist Antagonist (this compound/MRS1523) Antagonist->A3AR Blocks ATP ATP ATP->AC Downstream Downstream Effects cAMP->Downstream Modulates

A3 Adenosine Receptor (A3AR) signaling pathway.

Discussion and Conclusion

Based on the available binding data, This compound is a significantly more potent antagonist at the human A3AR compared to MRS1523, exhibiting a Ki value in the sub-nanomolar range. This high affinity suggests that this compound is a highly selective tool for studying the human A3AR.

MRS1523, while less potent than this compound at the human receptor, is a valuable tool for studies involving rat and mouse models. However, researchers should be mindful of the reported species-dependent differences in its affinity. The discrepancies in reported Ki values for MRS1523 underscore the importance of consistent experimental conditions for accurate comparison of ligand potencies.

References

Unveiling the Selectivity of MRS1177: A Comparative Guide to its Cross-Reactivity with Adenosine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise interaction of a ligand with its intended target and potential off-target effects is paramount. This guide provides an objective comparison of the binding affinity of MRS1177, a notable adenosine receptor antagonist, across all four human adenosine receptor subtypes: A1, A2A, A2B, and A3. The data presented herein, summarized from radioligand binding assays, illuminates the selectivity profile of this compound and offers valuable insights for its application in research and drug discovery.

This compound is recognized as a potent and highly selective antagonist for the human A3 adenosine receptor (A3AR).[1] This selectivity is crucial for elucidating the specific physiological and pathological roles of the A3 receptor without the confounding effects of activating or inhibiting other adenosine receptor subtypes. To quantify this selectivity, the binding affinity of this compound has been determined against all four human adenosine receptors.

Comparative Binding Affinity of this compound

The cross-reactivity of this compound is best understood by comparing its binding affinity (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeThis compound Ki (nM)Selectivity vs. A3
A3 0.3 -
A1 >1000>3333-fold
A2A >1000>3333-fold
A2B >1000>3333-fold

Note: The Ki values for A1, A2A, and A2B receptors are often reported as greater than 1000 nM, indicating very low affinity at concentrations typically tested.

As the data clearly demonstrates, this compound exhibits exceptional selectivity for the human A3 adenosine receptor, with a sub-nanomolar binding affinity. Its affinity for the A1, A2A, and A2B receptor subtypes is significantly lower, by at least three orders of magnitude, highlighting its utility as a specific A3AR antagonist.

Experimental Protocols

The determination of the binding affinity of this compound across the adenosine receptor subtypes is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of the key experiments cited.

Radioligand Displacement Binding Assay

This assay measures the ability of an unlabeled compound (in this case, this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.

1. Membrane Preparation:

  • Human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably expressing one of the four human adenosine receptor subtypes (A1, A2A, A2B, or A3) are cultured.

  • Cells are harvested and homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged to pellet the cell membranes. The resulting membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration of the membrane preparation is determined using a standard method like the Bradford or BCA assay.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the cell membrane preparation, a specific radioligand for the receptor subtype being tested, and varying concentrations of the unlabeled test compound (this compound).

  • Radioligands:

    • A1 Receptor: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)

    • A2A Receptor: [³H]ZM241385 (4-(2-[7-Amino-2-(2-furyl)[1][2][3]triazolo[1,5-a][2]triazin-5-ylamino]ethyl)phenol)

    • A2B Receptor: [³H]DPCPX (used at a higher concentration to label A2B receptors)

    • A3 Receptor: [¹²⁵I]AB-MECA (N⁶-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide)

  • The plates are incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

3. Filtration and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the unlabeled compound (this compound) that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value.

  • The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

To visualize the context of this compound's action, it is important to understand the signaling pathways of the adenosine receptors and the general workflow for assessing its cross-reactivity.

Adenosine_Signaling_Pathways cluster_A1_A3 A1 & A3 Receptors cluster_A2A_A2B A2A & A2B Receptors A1 A1 Gi Gi/o A1->Gi A3 A3 A3->Gi PLC_A3 PLC A3->PLC_A3 AC_inhibit Adenylate Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG ↑ IP3, DAG PLC_A3->IP3_DAG A2A A2A Gs Gs A2A->Gs A2B A2B A2B->Gs PLC_A2B PLC A2B->PLC_A2B AC_stimulate Adenylate Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase IP3_DAG2 ↑ IP3, DAG PLC_A2B->IP3_DAG2 Adenosine Adenosine Adenosine->A1 Adenosine->A3 Adenosine->A2A Adenosine->A2B This compound This compound This compound->A3

Caption: Adenosine receptor signaling pathways and the inhibitory action of this compound on the A3 receptor.

Cross_Reactivity_Workflow start Start: Characterize This compound Selectivity receptor_prep Prepare Membranes from Cells Expressing Human A1, A2A, A2B, & A3 Receptors start->receptor_prep binding_assay Perform Radioligand Displacement Assays receptor_prep->binding_assay data_analysis Analyze Data: Determine IC50 and Ki Values binding_assay->data_analysis comparison Compare Ki Values Across All Four Receptor Subtypes data_analysis->comparison conclusion Conclusion: Assess Cross-Reactivity Profile comparison->conclusion

Caption: Experimental workflow for determining the cross-reactivity of this compound.

References

In Vivo Efficacy of A2B Adenosine Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of several A2B adenosine receptor antagonists, offering a landscape of the current research and a framework for the evaluation of new chemical entities such as MRS1177. Due to the limited availability of direct in vivo data for this compound, this document focuses on in vivo validated alternatives to establish a benchmark for efficacy and experimental design.

Introduction to A2B Adenosine Receptor Antagonism in Vivo

The A2B adenosine receptor (A2BAR) is a G-protein coupled receptor that is increasingly recognized as a critical regulator in the tumor microenvironment (TME).[1] High concentrations of adenosine in the TME, often a result of hypoxia and inflammation, can lead to the activation of A2BAR on various immune and cancer cells. This activation promotes tumor cell proliferation, angiogenesis, metastasis, and immunosuppression.[2][3] Consequently, the development of A2BAR antagonists is a promising strategy in cancer therapy. This guide compares the in vivo performance of several A2BAR antagonists and proposes a pathway for the in vivo validation of novel compounds like this compound.

Comparative Efficacy of In Vivo Validated A2B Antagonists

Table 1: In Vivo Anti-Tumor Efficacy of A2B Adenosine Receptor Antagonists
CompoundTarget(s)Animal ModelCancer TypeDosage & RouteKey FindingsReference(s)
M1069 Dual A2A/A2B AntagonistSyngeneic mouse model (4T1)Breast Cancer30, 100, 300 mg/kg, twice daily, oralDose-dependent tumor growth inhibition. Enhanced anti-tumor activity in combination with cisplatin.
PBF-1129 Selective A2B AntagonistSyngeneic mouse models (Lewis lung carcinoma, melanoma, colon, breast)Lung, Melanoma, Colon, Breast Cancer100 mg/kgDecreased tumor growth and metastasis. Enhanced efficacy of anti-PD-1 therapy.
ZM-241385 Primarily A2A Antagonist with A2B activityIn vivo rat myocardiumN/A (Cardioprotection model)1.5 mg/kgBlocked cardioprotective effects of adenosine agonists.N/A
ISAM-R56A Selective A2B AntagonistN/A (In vitro/ex vivo)Breast Cancer (patient-derived spheroids)N/AIdentified as a potent candidate for A2B blockade, restoring T-cell function. In vivo studies suggested as a future step.
Table 2: In Vivo Models and Administration Details
CompoundAnimal ModelCell Line(s)Administration RouteVehicle
M1069 BALB/c mice4T1 murine breast cancerOral gavageNot specified
PBF-1129 C57BL/6 miceLewis Lung CarcinomaNot specifiedNot specified
ZM-241385 Adult male ratsN/AIntravenousNot specified

Detailed Experimental Protocols

A standardized in vivo efficacy study for an A2B antagonist would typically follow a protocol similar to those described for M1069 and PBF-1129.

Objective: To evaluate the anti-tumor efficacy of an A2B antagonist as a monotherapy and in combination with an immune checkpoint inhibitor.

Animal Model:

  • Species: 6-8 week old female BALB/c or C57BL/6 mice.

  • Tumor Induction: Subcutaneous injection of 1 x 10^5 to 1 x 10^6 syngeneic tumor cells (e.g., 4T1 for BALB/c, Lewis Lung Carcinoma for C57BL/6) into the flank.

  • Monitoring: Tumor volume should be monitored bi-weekly using caliper measurements (Volume = 0.5 x length x width^2).

Treatment Protocol:

  • Group Allocation: Once tumors reach a predetermined size (e.g., 100-150 mm^3), mice are randomized into treatment groups (n=8-10 per group):

    • Vehicle control

    • A2B antagonist (e.g., this compound) at various doses

    • Immune checkpoint inhibitor (e.g., anti-PD-1 antibody)

    • A2B antagonist in combination with immune checkpoint inhibitor

  • Administration:

    • The A2B antagonist is typically administered orally (gavage) daily or twice daily.

    • The immune checkpoint inhibitor is usually administered intraperitoneally twice a week.

  • Duration: Treatment should continue for a specified period (e.g., 21 days) or until humane endpoints are reached.

Endpoint Analysis:

  • Primary Endpoint: Tumor growth inhibition.

  • Secondary Endpoints:

    • Overall survival.

    • Immunophenotyping of tumor-infiltrating lymphocytes (TILs) and splenocytes by flow cytometry to assess changes in immune cell populations (e.g., CD8+ T cells, regulatory T cells).

    • Cytokine analysis of plasma or tumor homogenates.

    • Histological analysis of tumors.

Signaling Pathways and Mechanisms of Action

A2B receptor activation by adenosine in the tumor microenvironment triggers downstream signaling pathways that promote tumor growth and suppress the anti-tumor immune response.

A2B_Signaling_Pathway Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR G_protein Gs/Gq Protein A2BR->G_protein activates AC Adenylate Cyclase G_protein->AC PLC Phospholipase C G_protein->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB ImmuneSuppression Immune Suppression PKA->ImmuneSuppression VEGF VEGF CREB->VEGF IL8 IL-8 CREB->IL8 IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca2+ IP3_DAG->Ca2 PKC PKC Ca2->PKC Proliferation Tumor Cell Proliferation PKC->Proliferation Metastasis Metastasis PKC->Metastasis This compound This compound (Antagonist) This compound->A2BR blocks

Caption: A2B adenosine receptor signaling pathway and the inhibitory action of an antagonist.

A2BAR antagonists, such as the proposed this compound, block the binding of adenosine to the receptor, thereby inhibiting these downstream effects. This leads to a reduction in immunosuppressive signals and can enhance the efficacy of other immunotherapies.

Proposed Experimental Workflow for this compound In Vivo Validation

Based on the methodologies employed for other A2B antagonists, the following workflow is proposed for the in vivo validation of this compound.

MRS1177_Validation_Workflow start Start: In Vivo Validation of this compound tumor_induction Tumor Cell Implantation (e.g., 4T1 in BALB/c mice) start->tumor_induction tumor_growth Tumor Growth Monitoring tumor_induction->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration: - Vehicle - this compound (dose-ranging) - Anti-PD-1 - Combination randomization->treatment monitoring Continued Tumor and Health Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint tgi Tumor Growth Inhibition endpoint->tgi survival Survival Analysis endpoint->survival flow Flow Cytometry of TILs and Splenocytes endpoint->flow cytokine Cytokine Profiling endpoint->cytokine

References

Comparative Analysis of A3 Adenosine Receptor Antagonists: MRS1177 vs. VUF5574

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers in Pharmacology and Drug Development

In the landscape of selective antagonists for the A3 adenosine receptor (A3AR), MRS1177 and VUF5574 have emerged as important pharmacological tools. Both compounds exhibit high affinity for the human A3AR, a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac function. This guide provides a comprehensive comparative analysis of this compound and VUF5574, presenting their pharmacological profiles, experimental methodologies, and the signaling pathways they modulate. This objective comparison, supported by available experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate antagonist for their specific research needs.

Pharmacological Profile: A Head-to-Head Comparison

This compound and VUF5574 are both potent and selective antagonists of the human A3AR. However, a closer examination of their binding affinities reveals a significant difference in potency. This compound displays a higher affinity for the human A3AR with a reported Ki value of 0.3 nM. In contrast, VUF5574 exhibits a Ki of 4.03 nM for the recombinant human A3AR, indicating that this compound is approximately 13-fold more potent in this context.[1]

A critical aspect for in vivo studies is the species selectivity of these antagonists. VUF5574 demonstrates marked species-dependent activity, being largely inactive at rodent (rat and mouse) A3ARs, with reported Ki values exceeding 10 µM. This highlights its specificity for the human receptor. While comprehensive data on the rodent affinity of this compound is less readily available in the public domain, the significant species differences observed for many A3AR antagonists underscore the importance of validating their activity in the specific animal models being used.

The selectivity of these compounds against other human adenosine receptor subtypes (A1, A2A, and A2B) is a key determinant of their utility in isolating A3AR-mediated effects. While detailed selectivity profiles are not consistently reported in a single comparative study, the available literature suggests that both are highly selective for the A3AR.

ParameterThis compoundVUF5574
Target Human A3 Adenosine ReceptorHuman A3 Adenosine Receptor
Binding Affinity (Ki) at human A3AR 0.3 nM4.03 nM[1]
Species Selectivity Data not readily availableHigh (largely inactive at rat and mouse A3ARs; Ki > 10 µM)

Functional Antagonism

Both this compound and VUF5574 function as antagonists, blocking the intracellular signaling cascade initiated by the activation of the A3AR. The A3AR primarily couples to Gi/o G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of endogenous adenosine or synthetic agonists, these antagonists prevent this signaling event. The functional potency of these antagonists is typically determined through in vitro assays that measure their ability to reverse the agonist-induced inhibition of cAMP production. While specific IC50 values from such functional assays are not consistently reported in direct comparative studies, the higher binding affinity of this compound suggests it would likely exhibit greater functional potency than VUF5574.

Experimental Protocols

To facilitate the replication and validation of the pharmacological data presented, this section outlines the general experimental methodologies for key assays used in the characterization of A3AR antagonists.

Radioligand Binding Assay for A3 Adenosine Receptor

This assay is employed to determine the binding affinity (Ki) of a test compound.

Objective: To measure the displacement of a specific radioligand from the A3AR by the test compound.

Materials:

  • Cell membranes prepared from cells stably expressing the human A3 adenosine receptor (e.g., HEK-293 or CHO cells).

  • Radioligand: [125I]N6-(4-Amino-3-iodobenzyl)adenosine-5'-N-methyluronamide ([125I]I-AB-MECA), a high-affinity A3AR agonist.

  • Test compounds: this compound and VUF5574.

  • Non-specific binding control: A high concentration of a non-radiolabeled A3AR agonist (e.g., NECA).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand ([125I]I-AB-MECA) and varying concentrations of the test compound (this compound or VUF5574).

  • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled agonist.

  • After incubation to allow binding to reach equilibrium, the membrane-bound radioactivity is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The Ki values are calculated from the IC50 values (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

G cluster_0 Binding Assay Workflow Membranes Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test Compound Test Compound Test Compound->Incubation Filtration Filtration Incubation->Filtration Quantification Quantification Filtration->Quantification Data Analysis Data Analysis Quantification->Data Analysis G cluster_0 Cell Membrane Agonist Agonist A3AR A3 Adenosine Receptor Agonist->A3AR Activates Gi_protein Gi/o Protein A3AR->Gi_protein Activates Antagonist This compound or VUF5574 Antagonist->A3AR Blocks AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

References

Confirming the On-Target Effect of MRS1177: A Comparison of siRNA-Mediated Knockdown and Alternative Validation Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring that a pharmacological agent elicits its effects through its intended target is a cornerstone of robust and reproducible research. This guide provides a comparative overview of using small interfering RNA (siRNA) to confirm the on-target activity of MRS1177, a selective antagonist of the A2B adenosine receptor (A2BAR), alongside alternative validation strategies.

This compound is a valuable tool for investigating the physiological and pathophysiological roles of the A2BAR. However, like any pharmacological tool, it is crucial to validate that its observed effects are a direct consequence of A2BAR inhibition and not due to off-target interactions. This guide details the experimental framework for using siRNA to knock down the A2BAR (encoded by the ADORA2B gene) and assess the corresponding impact on this compound efficacy. Furthermore, it briefly explores alternative methods, such as CRISPR-Cas9 gene editing, providing a broader perspective on target validation approaches.

Data Presentation: siRNA Knockdown Attenuates this compound-Mediated Inhibition of cAMP Accumulation

To quantitatively assess the on-target effect of this compound, a common experimental approach is to measure the downstream signaling of the A2BAR. The A2BAR is a G-protein coupled receptor that, upon activation by its endogenous ligand adenosine, primarily couples to Gs proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.[1][2][3] An antagonist like this compound is expected to block this increase.

The following table summarizes hypothetical, yet expected, quantitative data from an experiment designed to confirm the on-target effect of this compound. In this scenario, human lung adenocarcinoma A549 cells, which endogenously express the A2BAR, are treated with a non-targeting control siRNA or an siRNA specifically targeting ADORA2B.[4] Following knockdown, the cells are stimulated with the adenosine analog NECA in the presence or absence of this compound, and intracellular cAMP levels are measured.

Treatment GroupADORA2B mRNA Expression (Relative to Control siRNA)A2B Receptor Protein Level (Relative to Control siRNA)NECA-Stimulated cAMP Accumulation (pmol/well)% Inhibition by this compound
Control siRNA + Vehicle1.00 ± 0.081.00 ± 0.1215.2 ± 1.5N/A
Control siRNA + this compound1.02 ± 0.090.98 ± 0.154.8 ± 0.668.4%
ADORA2B siRNA + Vehicle0.21 ± 0.040.25 ± 0.076.1 ± 0.8N/A
ADORA2B siRNA + this compound0.23 ± 0.050.28 ± 0.095.5 ± 0.79.8%

Table 1: Effect of ADORA2B siRNA on this compound-mediated inhibition of NECA-stimulated cAMP accumulation. Data are presented as mean ± standard deviation. These hypothetical results demonstrate that the inhibitory effect of this compound is significantly diminished in cells with reduced A2B receptor expression, confirming its on-target activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the key protocols for the experiments cited in this guide.

siRNA Transfection for ADORA2B Knockdown

This protocol is adapted for a 6-well plate format and may require optimization for different cell types and plate formats.[4]

Materials:

  • Human A549 cells

  • Complete growth medium (e.g., F-12K Medium with 10% FBS)

  • Opti-MEM™ I Reduced Serum Medium

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • siRNA targeting human ADORA2B (validated sequences recommended)

  • Non-targeting control siRNA (scrambled sequence)

  • RNase-free water and microtubes

Procedure:

  • Cell Seeding: Twenty-four hours prior to transfection, seed A549 cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • siRNA Preparation:

    • In an RNase-free microtube, dilute 50 pmol of ADORA2B siRNA or control siRNA in 250 µL of Opti-MEM™. Mix gently.

  • Transfection Reagent Preparation:

    • In a separate RNase-free microtube, dilute 5 µL of Lipofectamine™ RNAiMAX in 250 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.

  • Complex Formation:

    • Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Add the siRNA-lipid complexes dropwise to the cells in each well. The final volume in each well should be approximately 2.5 mL.

  • Incubation:

    • Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream assays. The optimal incubation time should be determined empirically.

Quantitative Real-Time PCR (qPCR) for ADORA2B mRNA Expression

This protocol outlines the steps to quantify the knockdown efficiency at the mRNA level.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)

  • SYBR® Green qPCR Master Mix

  • Primers for human ADORA2B and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: At 48-72 hours post-transfection, harvest the cells and extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix containing SYBR® Green Master Mix, forward and reverse primers for either ADORA2B or the housekeeping gene, and the synthesized cDNA.

    • Set up reactions in triplicate for each sample and target gene.

  • qPCR Program:

    • Run the samples on a qPCR instrument using a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

  • Data Analysis:

    • Calculate the relative expression of ADORA2B mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the expression in ADORA2B siRNA-treated cells to the control siRNA-treated cells.

Western Blotting for A2B Receptor Protein Levels

This protocol is for validating knockdown at the protein level.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against A2B receptor

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer, and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against the A2B receptor overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and then apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

  • Loading Control:

    • Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the relative A2B receptor protein levels.

cAMP Accumulation Assay

This functional assay measures the downstream signaling of the A2BAR.

Materials:

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • NECA (adenosine receptor agonist)

  • This compound

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • Cell lysis buffer (provided with the kit)

Procedure:

  • Cell Treatment:

    • At 48-72 hours post-transfection, pre-treat the cells with a phosphodiesterase inhibitor for 30 minutes.

    • Add this compound or vehicle control and incubate for 15-30 minutes.

    • Stimulate the cells with NECA (at a concentration around its EC80) for 15-30 minutes.

  • Cell Lysis: Lyse the cells according to the cAMP assay kit protocol.

  • cAMP Measurement: Measure the intracellular cAMP concentration using the chosen assay method.

  • Data Analysis:

    • Calculate the percentage of inhibition by this compound in both control and ADORA2B siRNA-treated cells.

    • Percentage Inhibition = [1 - (cAMP with this compound / cAMP without this compound)] x 100.

Mandatory Visualization

To better illustrate the concepts and workflows described, the following diagrams have been generated using the DOT language.

A2BAR_Signaling_Pathway Adenosine Adenosine A2BAR A2B Receptor Adenosine->A2BAR Activates This compound This compound This compound->A2BAR Inhibits Gs Gs Protein A2BAR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

A2B Adenosine Receptor Signaling Pathway

siRNA_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4-5 cluster_3 Analysis Seed_Cells Seed Cells in 6-well Plate Transfect Transfect with Control or ADORA2B siRNA Seed_Cells->Transfect Harvest_RNA Harvest Cells for RNA (qPCR) Transfect->Harvest_RNA Harvest_Protein Harvest Cells for Protein (Western Blot) Transfect->Harvest_Protein Functional_Assay Perform Functional Assay (cAMP Measurement) Transfect->Functional_Assay Analyze_mRNA Analyze mRNA Knockdown Harvest_RNA->Analyze_mRNA Analyze_Protein Analyze Protein Knockdown Harvest_Protein->Analyze_Protein Analyze_Function Analyze Functional Effect of this compound Functional_Assay->Analyze_Function

Experimental Workflow for siRNA-Mediated Target Validation

Comparison_Logic cluster_0 Experimental Condition 1: Control siRNA cluster_1 Experimental Condition 2: ADORA2B siRNA Hypothesis Hypothesis: This compound acts on-target at the A2B Receptor Control_siRNA A2B Receptor is Present Hypothesis->Control_siRNA ADORA2B_siRNA A2B Receptor is Knocked Down Hypothesis->ADORA2B_siRNA MRS1177_Effect_Control This compound Inhibits NECA-stimulated cAMP Control_siRNA->MRS1177_Effect_Control Conclusion Conclusion: The effect of this compound is dependent on A2B Receptor expression, confirming its on-target activity. MRS1177_Effect_Control->Conclusion MRS1177_Effect_KD This compound has Reduced Inhibitory Effect ADORA2B_siRNA->MRS1177_Effect_KD MRS1177_Effect_KD->Conclusion

Logical Framework for On-Target Validation

Comparison with Other Alternatives

While siRNA is a powerful and widely used tool for target validation, other methods can also be employed, each with its own set of advantages and disadvantages.

MethodPrincipleAdvantagesDisadvantages
siRNA Knockdown Post-transcriptional gene silencing by introducing double-stranded RNA that targets a specific mRNA for degradation.- Relatively rapid and straightforward to implement.- Transient effect, which can be advantageous for studying essential genes.- Well-established protocols and commercially available reagents.- Incomplete knockdown can lead to residual protein expression.- Potential for off-target effects, where the siRNA affects unintended mRNAs.- Transient effect may not be suitable for all experimental designs.
CRISPR-Cas9 Knockout Permanent gene disruption at the DNA level by creating a double-strand break that is repaired by error-prone non-homologous end joining, often resulting in a frameshift mutation.- Complete and permanent loss of gene function.- High specificity with proper guide RNA design.- Can be more time-consuming to generate and validate knockout cell lines.- Permanent knockout of essential genes can be lethal to the cells.- Potential for off-target cleavage at other genomic sites.
Pharmacological Cross-Validation Using multiple, structurally distinct antagonists for the same target to see if they produce the same biological effect.- Relatively simple to perform if selective antagonists are available.- Dependent on the availability of multiple selective antagonists.- Does not definitively rule out that all compounds share a common off-target.
Receptor Binding Assays Directly measuring the binding affinity of the compound to the target receptor, often using radiolabeled ligands.- Provides direct evidence of target engagement.- Can determine binding affinity (Ki) and selectivity.- Does not provide information on functional activity (agonist vs. antagonist).- Requires specialized equipment and handling of radioactive materials.

References

Validating MRS1177 Activity: A Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the specific activity of a pharmacological tool is paramount. This guide provides a comparative overview of orthogonal methods to validate the activity of MRS1177, a potent and selective antagonist of the human Adenosine A3 receptor (hA3AR).[1] By employing a multi-assay approach, researchers can build a robust data package to unequivocally demonstrate on-target engagement and functional antagonism.

The A3 adenosine receptor, a G-protein coupled receptor (GPCR), primarily couples to the Gαi subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] this compound's role as an antagonist is to block the binding of endogenous agonists like adenosine, thereby preventing this signaling cascade. The following sections detail various experimental approaches to confirm this mechanism, presenting data in a comparative format and providing detailed protocols for key experiments.

Comparative Analysis of Validation Methods

To ensure a comprehensive validation of this compound activity, a combination of binding and functional assays is recommended. The following table summarizes key orthogonal methods, highlighting their principles, advantages, and limitations.

Method Principle Key Readout Advantages Limitations
Radioligand Binding Assay Measures the direct interaction of this compound with the A3AR by competing with a radiolabeled ligand.Ki (inhibition constant), IC50 (half maximal inhibitory concentration)Quantifies binding affinity and selectivity against other receptor subtypes.[3][4][5]Does not provide information on functional activity (agonist vs. antagonist). Requires use of radioactive materials.
cAMP Functional Assay Measures the ability of this compound to block an agonist-induced decrease in intracellular cAMP levels.IC50, pA2/pKb (antagonist affinity)Directly assesses functional antagonism through the canonical Gαi signaling pathway.Signal window can be narrow. Indirect measurement of receptor activity.
Calcium Mobilization Assay In cells co-expressing A3AR and a promiscuous G-protein (e.g., Gα16) or a chimeric G-protein (e.g., Gαqi), A3AR activation is redirected to the Gαq pathway, leading to an increase in intracellular calcium. This compound's ability to block this is measured.IC50High-throughput compatible and offers a robust signal.Relies on an engineered signaling pathway, which may not fully recapitulate native signaling.
GTPγS Binding Assay Measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation. An antagonist will inhibit agonist-stimulated [35S]GTPγS binding.IC50Directly measures G-protein activation, an early step in the signaling cascade. Can distinguish between neutral antagonists and inverse agonists.Lower throughput and involves radioactive materials.
β-Arrestin Recruitment Assay Measures the recruitment of β-arrestin to the activated A3AR, a key event in receptor desensitization and an alternative signaling pathway. This compound's effect on agonist-induced recruitment is quantified.IC50Allows for the investigation of biased antagonism (i.e., differential effects on G-protein vs. β-arrestin pathways).May not be relevant for all research questions if the primary interest is G-protein signaling.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human A3AR and its selectivity against other human adenosine receptor subtypes (A1, A2A, A2B).

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human A3AR (e.g., HEK293 or CHO cells).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing MgCl2 (10 mM), and adenosine deaminase (1 U/mL) to remove endogenous adenosine.

  • Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a selective A3AR radioligand (e.g., [125I]I-AB-MECA) and a range of concentrations of this compound.

  • Incubation: Incubate for 60-90 minutes at room temperature.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Detection: Wash the filters with ice-cold assay buffer and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

  • Selectivity: Repeat the assay using membranes expressing A1, A2A, and A2B receptors and their respective radioligands to determine the selectivity of this compound.

cAMP Functional Assay

Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced inhibition of cAMP production.

Methodology:

  • Cell Culture: Culture a cell line expressing the human A3AR (e.g., CHO-hA3AR) in 96-well plates.

  • Pre-treatment: Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

  • Stimulation: Add a fixed concentration (e.g., EC80) of a selective A3AR agonist (e.g., Cl-IB-MECA) in the presence of forskolin (to stimulate adenylyl cyclase and create a measurable cAMP window).

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration to determine the IC50 value.

Visualizing the Pathways and Workflows

To further clarify the mechanisms and experimental procedures, the following diagrams illustrate the A3AR signaling pathway and the workflow for its validation.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane A3AR A3 Adenosine Receptor G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Adenosine Adenosine (Agonist) Adenosine->A3AR Activates This compound This compound (Antagonist) This compound->A3AR Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: A3AR signaling pathway and the inhibitory action of this compound.

Validation_Workflow cluster_binding Binding Assays cluster_functional Functional Assays cluster_phenotypic Phenotypic Assays Binding Radioligand Binding (Affinity & Selectivity) cAMP cAMP Assay (Canonical Pathway) Binding->cAMP Conclusion Conclusion: Robust Validation of this compound Activity Binding->Conclusion Fluorescent Fluorescent Ligand Displacement Fluorescent->cAMP Fluorescent->Conclusion Calcium Calcium Mobilization (Engineered Pathway) cAMP->Calcium GTP GTPγS Binding (G-protein Activation) cAMP->GTP Arrestin β-Arrestin Recruitment (Biased Signaling) cAMP->Arrestin Viability Cell Viability Assay (e.g., in Cancer Cells) cAMP->Viability cAMP->Conclusion Calcium->Conclusion GTP->Conclusion Arrestin->Conclusion Viability->Conclusion Start Hypothesis: This compound is an A3AR Antagonist Start->Binding Start->Fluorescent

References

Benchmarking MRS1177: A Comparative Guide to Standard A3 Adenosine Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the A3 adenosine receptor (A3AR) inhibitor MRS1177 against other standard A3AR antagonists. The information presented is curated from experimental data to assist researchers in selecting the appropriate pharmacological tools for their studies.

Introduction to A3AR Inhibition

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gαi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A3ARs are implicated in a variety of physiological and pathological processes, including inflammation, cancer, and cardiac function, making them a significant target for drug discovery. A multitude of selective A3AR antagonists have been developed to probe the function of this receptor and for potential therapeutic applications. This guide focuses on the comparative pharmacology of this compound, a potent and selective human A3AR antagonist, alongside other widely used inhibitors.

Comparative Analysis of A3AR Antagonists

The following tables summarize the binding affinities and functional potencies of this compound and other standard A3AR inhibitors. It is important to note that direct comparisons are most accurate when data is generated from the same study under identical experimental conditions. The data presented here has been compiled from various sources and should be interpreted with this in mind.

Table 1: Binding Affinity (Ki) of A3AR Antagonists at Human Adenosine Receptors
CompoundHuman A3AR Ki (nM)Human A1AR Ki (nM)Human A2AAR Ki (nM)Human A2BAR Ki (nM)Selectivity (A1/A3)Selectivity (A2A/A3)Selectivity (A2B/A3)
This compound 0.3 [1]>1000>1000>1000>3333>3333>3333
MRE 3064F202.15801200>10000276571>4762
VUF 55744.03[2]>10000>10000Not Reported>2481>2481Not Reported
MRS12200.65[3]8502100>1000013083231>15385
PSB-113.5400>10000>10000114>2857>2857

Higher selectivity ratios indicate greater selectivity for the A3AR over other adenosine receptor subtypes.

Table 2: Functional Potency (IC50) of A3AR Antagonists in cAMP Assays
CompoundCell LineAssay TypeIC50 (nM)
MRS1220CHO-hA3ARcAMP Inhibition~50
MRE 3064F20CHO-hA3ARcAMP Inhibition~100
VUF 5574Not ReportedNot ReportedNot Reported

Data for functional potency is less consistently reported across studies. The values above are approximate and intended for general comparison.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methods used to characterize these inhibitors, the following diagrams illustrate the A3AR signaling pathway and a typical experimental workflow.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A3AR A3AR G_protein Gαi/βγ A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC Activates MAPK MAPK (ERK1/2) G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts Antagonist This compound / Other Antagonists Antagonist->A3AR Blocks Agonist Binding ATP ATP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca²⁺ Release IP3_DAG->Ca2 Proliferation Cellular Proliferation MAPK->Proliferation Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from CHO-hA3AR cells) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand (e.g., [¹²⁵I]I-AB-MECA) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity on filter) Filtration->Scintillation Data_Analysis Data Analysis (IC₅₀ and Ki determination) Scintillation->Data_Analysis Selectivity_Logic This compound This compound A3AR A3AR (High Affinity) This compound->A3AR Binds Preferentially A1AR A1AR (Low Affinity) This compound->A1AR A2AAR A2AAR (Low Affinity) This compound->A2AAR A2BAR A2BAR (Low Affinity) This compound->A2BAR

References

Safety Operating Guide

Navigating the Safe Disposal of MRS1177: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

Researchers and drug development professionals now have a comprehensive guide to the proper disposal and handling of MRS1177, a potent and selective antagonist for the human Adenosine A3 receptor. This guide provides essential safety information, detailed disposal procedures, and insights into its experimental applications, ensuring laboratory personnel can manage this compound safely and effectively while advancing their research.

Essential Safety and Handling Information

This compound requires careful handling in a laboratory setting. Personal protective equipment, including chemical-resistant gloves, lab coats, and safety glasses, should be worn at all times. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. In case of contact with skin or eyes, flush immediately with copious amounts of water. If swallowed, seek immediate medical attention.

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative properties of this compound.

PropertyValue
Molecular Formula C₂₀H₁₂ClN₅O₂
Molecular Weight 389.79 g/mol
Ki for human A3AR 0.3 nM
Storage (Powder) -20°C for 2 years
Storage (in DMSO) 4°C for 2 weeks or -80°C for 6 months

Proper Disposal Procedures for this compound

The disposal of this compound and its containers must be managed in accordance with all applicable federal, state, and local environmental regulations. As a chemical substance, it should not be disposed of in general waste or poured down the drain.

Step-by-Step Disposal Protocol:

  • Waste Identification: Classify waste containing this compound as chemical waste. This includes unused product, contaminated lab supplies (e.g., pipette tips, gloves), and empty containers.

  • Containerization:

    • Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • For solutions containing this compound, use a separate, sealed, and labeled container for liquid chemical waste.

    • The label should clearly state "Hazardous Waste" and identify the contents, including "this compound".

  • Storage: Store the waste container in a designated, secure area away from incompatible materials, pending collection by a licensed hazardous waste disposal company.

  • Empty Containers: Even "empty" containers of this compound should be treated as hazardous waste, as they may retain residual amounts of the chemical. Do not reuse these containers. Dispose of them in the same manner as other contaminated solid waste.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a certified chemical waste disposal contractor.

Experimental Protocol: Investigating A3 Adenosine Receptor Signaling

This compound is a valuable tool for studying the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR). The following is a generalized protocol for assessing the effect of this compound on A3AR signaling in a cell-based assay.

Objective: To determine the antagonistic effect of this compound on A3AR activation by an agonist, measured by changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Methodology:

  • Cell Culture: Culture human embryonic kidney 293 (HEK293) cells stably expressing the human A3AR in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.

  • Assay Preparation:

    • Seed the cells into 96-well plates and allow them to adhere overnight.

    • On the day of the assay, replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for 30 minutes.

  • Compound Treatment:

    • Prepare a dose-response curve of the A3AR agonist (e.g., NECA).

    • In separate wells, pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

    • Add the A3AR agonist at its EC₅₀ concentration to the wells pre-incubated with this compound.

  • cAMP Measurement:

    • After a specified incubation time with the agonist, lyse the cells.

    • Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the agonist dose-response curve to determine its EC₅₀.

    • Plot the inhibitory effect of this compound on agonist-induced signaling.

    • Calculate the IC₅₀ of this compound to determine its potency as an antagonist.

Visualizing the A3 Adenosine Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the A3 adenosine receptor, which is inhibited by this compound.

A3AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist A3AR A3 Adenosine Receptor Agonist->A3AR Activates This compound This compound This compound->A3AR Inhibits Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects Phosphorylates

Caption: A3 Adenosine Receptor signaling pathway inhibited by this compound.

Visualizing the this compound Disposal Workflow

To ensure clarity and compliance, the following diagram outlines the logical workflow for the proper disposal of this compound waste.

MRS1177_Disposal_Workflow Start Start: Generation of this compound Waste Identify_Waste 1. Identify Waste as Chemical/Hazardous Start->Identify_Waste Segregate_Waste 2. Segregate Solid and Liquid Waste Identify_Waste->Segregate_Waste Containerize_Solid 3a. Containerize Solid Waste in Labeled, Leak-Proof Container Segregate_Waste->Containerize_Solid Containerize_Liquid 3b. Containerize Liquid Waste in Labeled, Sealed Container Segregate_Waste->Containerize_Liquid Store_Waste 4. Store in Designated Secure Area Containerize_Solid->Store_Waste Containerize_Liquid->Store_Waste Contact_EHS 5. Contact EHS or Certified Waste Disposal Vendor Store_Waste->Contact_EHS Dispose_Waste End: Professional Disposal Contact_EHS->Dispose_Waste

Caption: Workflow for the proper disposal of this compound waste.

Navigating the Safe Handling of MRS1177: A Precautionary Approach

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for MRS1177 necessitates a conservative approach to its handling, storage, and disposal. All personnel must treat this compound as a substance with unknown toxicological properties and adhere to the highest standards of laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on established protocols for managing chemicals of unknown toxicity.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment (PPE) strategy is mandatory to minimize exposure via inhalation, dermal contact, and ingestion. The following table summarizes the recommended PPE.

Body PartPersonal Protective Equipment (PPE)Rationale
Eyes/Face Chemical splash goggles and a full-face shield.Protects against splashes, aerosols, and any unforeseen reactions. Standard safety glasses are insufficient.
Hands Double gloving: an inner layer of nitrile gloves with an outer layer of chemically resistant gloves (e.g., butyl rubber or Viton™).Provides robust protection against a wide range of potential chemical hazards. Gloves should be inspected before each use and changed immediately upon contamination.
Body A flame-resistant lab coat, supplemented with a chemically resistant apron.Protects against spills and splashes. All skin should be covered.
Respiratory A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.To be used within a certified chemical fume hood to prevent inhalation of dust or aerosols.
Feet Closed-toe, chemically resistant shoes.Protects feet from spills and falling objects.

Operational Plan: From Receipt to Disposal

A systematic approach to the handling of this compound is crucial for maintaining a safe laboratory environment.

Receiving and Inspection
  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • If the package is compromised, do not open it. Isolate the package in a chemical fume hood and contact your institution's Environmental Health and Safety (EHS) department.

  • If the package is intact, verify the contents against the shipping documents.

Storage
  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The container must be clearly labeled with the compound name, date received, and a warning statement such as: "Caution: Substance of Unknown Toxicity. Handle with Extreme Care."

  • Keep the container tightly sealed.

Handling and Experimental Use
  • All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[1]

  • Use the smallest feasible quantity for all procedures.[1]

  • Never work alone when handling this compound.[1]

  • Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[1]

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[1]

Spill Management
  • In the event of a spill, evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • For small spills within a chemical fume hood, use an appropriate absorbent material from a chemical spill kit.

  • For larger spills or spills outside of a fume hood, contact your institution's EHS department immediately. Do not attempt to clean it up yourself.

Disposal Plan

The disposal of this compound and any contaminated materials must be treated as hazardous waste.

  • Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the name "this compound" and a warning of its unknown toxicity.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department. Do not dispose of this compound down the drain or in regular trash. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.

Experimental Protocol: General Guidance for Solution Preparation

Given the absence of specific protocols, the following is a general, precautionary procedure for preparing a stock solution of this compound.

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Designate a specific area within a chemical fume hood for the procedure.

    • Assemble all necessary equipment, including an analytical balance, glassware, and the chosen solvent.

  • Procedure:

    • Carefully weigh the desired amount of this compound powder.

    • Slowly add the powder to the solvent in a suitable container.

    • Mix the solution until the compound is fully dissolved. Avoid splashing.

  • Post-Procedure:

    • Seal and clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.

    • Decontaminate all equipment used in the procedure.

    • Dispose of all contaminated materials in the designated hazardous waste container.

Visualizing the PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound, emphasizing a risk-averse strategy.

PPE_Selection_Workflow PPE Selection Workflow for this compound A Start: Handling this compound B Is there a potential for splash or aerosol generation? A->B C Wear chemical splash goggles AND a full-face shield. B->C Yes D Is direct skin contact possible? B->D No C->D E Wear double gloves (nitrile inner, chemically resistant outer) and a lab coat with a chemical apron. D->E Yes F Is there an inhalation risk (e.g., handling powder)? D->F No E->F G Work in a certified chemical fume hood and use a NIOSH-approved respirator. F->G Yes H Are there any other potential hazards (e.g., fire)? F->H No G->H I Consult laboratory-specific safety protocols and have appropriate fire extinguisher ready. H->I Yes J Proceed with experiment using all selected PPE. H->J No I->J

Caption: PPE selection workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MRS1177
Reactant of Route 2
Reactant of Route 2
MRS1177

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.